C16-Urea-Ceramide
Descripción
Propiedades
IUPAC Name |
1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSYZQHPVKHGHT-QKSCFGQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of C16-Urea-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C16-Urea-Ceramide is a synthetic, cell-permeable analog of the naturally occurring sphingolipid, C16-ceramide. Emerging evidence suggests its primary mechanism of action involves the inhibition of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine. By blocking this degradation pathway, this compound effectively elevates intracellular levels of C16-ceramide, a potent bioactive lipid known to induce apoptosis and modulate key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the downstream signaling cascades, and providing established experimental protocols to investigate its biological effects.
Core Mechanism of Action: Inhibition of Neutral Ceramidase
The principal molecular target of urea-ceramide analogs is neutral ceramidase (nCDase). This compound, by mimicking the structure of the endogenous substrate, is hypothesized to act as a competitive inhibitor of nCDase. This inhibition leads to the accumulation of intracellular ceramides, particularly C16-ceramide, thereby shifting the cellular sphingolipid rheostat towards a pro-apoptotic state.
Downstream Signaling Pathways
The elevation of intracellular C16-ceramide levels by this compound triggers a cascade of signaling events that culminate in apoptosis and cell growth arrest. The key pathways affected are detailed below.
Intrinsic Apoptosis Pathway
Increased C16-ceramide levels are strongly associated with the induction of the mitochondrial or intrinsic pathway of apoptosis. C16-ceramide can directly interact with mitochondrial outer membranes, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death.
Modulation of Wnt/β-catenin and ERK Signaling
Studies on urea-ceramide analogs have demonstrated their ability to modulate key cancer-related signaling pathways. Inhibition of neutral ceramidase by C6-urea-ceramide has been shown to decrease total and phosphorylated β-catenin levels, a key component of the Wnt signaling pathway, and also to reduce the phosphorylation of ERK (extracellular signal-regulated kinase). This suggests that this compound may exert its anti-proliferative effects in part through the downregulation of these pro-survival pathways.
Quantitative Data
| Compound | Target | IC50 | Cell Lines / Model | Effect | Reference |
| C6-Urea-Ceramide | Neutral Ceramidase | ~20 µM | HT-29 colon cancer cells | Inhibition of proliferation, induction of apoptosis and autophagy. | [1] |
| C6-Urea-Ceramide | Neutral Ceramidase | 1.25, 2.5, and 5 mg/kg | HT-29 mouse xenograft model | Reduced tumor growth and increased C16, C18, C20, and C24 ceramide levels in tumor tissues. | [2] |
| C16-pyridinium ceramide | p53 pathway | Dose-dependent | A549 lung cancer cells | Elevation of p53 and its downstream targets. | [3] |
Experimental Protocols
Neutral Ceramidase (nCDase) Activity Assay
This protocol is adapted from a high-throughput screening assay for nCDase inhibitors.
Materials:
-
Recombinant human nCDase
-
RBM14-C16 (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.1% Triton X-100, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Glycine (B1666218) buffer (pH 10.6)
-
This compound (test inhibitor)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em ~365/450 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add nCDase to each well (final concentration will depend on the enzyme activity).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the RBM14-C16 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the NaIO₄ solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add glycine buffer to enhance the fluorescence.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caspase-3/7 Activity Assay
This protocol utilizes a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to the number of cells (if necessary) and plot the dose-response curve.
Assessment of Mitochondrial Outer Membrane Permeabilization (MOMP)
MOMP can be assessed by detecting the release of cytochrome c from the mitochondria into the cytosol via western blotting.
Materials:
-
Treated and control cells
-
Digitonin-based cell permeabilization buffer
-
Mitochondrial isolation kit (optional)
-
Protein lysis buffer (RIPA or similar)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest the cells and gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction.
-
Separate the cytosolic fraction (supernatant) from the fraction containing mitochondria and other organelles (pellet) by centrifugation.
-
Alternatively, use a commercial mitochondrial isolation kit for cleaner separation.
-
Lyse the remaining pellet to obtain the mitochondrial fraction.
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Perform SDS-PAGE and western blotting for cytochrome c, COX IV, and GAPDH on both fractions.
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.
Western Blot Analysis of β-catenin and p-ERK
Materials:
-
Treated and control cell lysates
-
Primary antibodies: anti-β-catenin, anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound represents a promising class of therapeutic agents that leverage the pro-apoptotic properties of C16-ceramide. By inhibiting neutral ceramidase, these compounds provide a targeted approach to elevate intracellular ceramide levels, thereby activating the intrinsic apoptotic pathway and modulating key signaling cascades involved in cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise mechanism of action and evaluate the therapeutic potential of this compound and related compounds. Further investigation into the specific quantitative effects and the full spectrum of cellular targets will be crucial for the continued development of this class of molecules as effective anti-cancer agents.
References
The Biological Activity of C16-Urea-Ceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of C16-Urea-Ceramide, a synthetic analog of the naturally occurring C16-Ceramide. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in sphingolipid biology and drug development.
Core Biological Activities
This compound is primarily recognized for its role as an inhibitor of ceramidases, enzymes responsible for the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. By blocking this degradation pathway, this compound effectively increases intracellular ceramide levels. Elevated ceramide, in turn, is a potent mediator of various cellular processes, most notably apoptosis (programmed cell death).
Furthermore, the parent compound, C16-Ceramide, has been identified as a natural ligand for the tumor suppressor protein p53. This interaction stabilizes p53, leading to the activation of downstream pro-apoptotic signaling pathways. While the direct binding of this compound to p53 has not been explicitly quantified, its structural similarity to C16-Ceramide suggests a potential for similar interactions.
Quantitative Data
The following tables summarize the key quantitative data associated with the biological activities of this compound and its parent compound, C16-Ceramide.
| Compound | Target | Assay Type | Value | Cell/System Type | Reference |
| D-erythro-urea-C16-ceramide | Mitochondrial Ceramidase (mt-CDase) | Inhibition Assay | IC50: 0.33 mol % | Rat Brain Mitochondria | [1] |
| C16-Ceramide | p53 DNA-binding domain | Fluorescence Titration | Kd: ~60 nM | Purified recombinant p53 | [2][3] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily mediated through two interconnected pathways: the inhibition of ceramide degradation and the potential activation of the p53 signaling cascade.
Inhibition of Acid Ceramidase and Induction of Apoptosis
This compound acts as a competitive inhibitor of acid ceramidase, leading to an accumulation of intracellular C16-ceramide.[1] This elevation of C16-ceramide is a critical stress signal that can initiate the intrinsic pathway of apoptosis.
C16-Ceramide-Mediated Activation of p53
Natural C16-Ceramide directly binds to the DNA-binding domain of the p53 tumor suppressor protein.[2][3] This interaction stabilizes p53 by preventing its interaction with the E3 ubiquitin ligase MDM2, which would otherwise target p53 for proteasomal degradation.[2] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of pro-apoptotic genes like PUMA and Bax.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of D-erythro-urea-C16-ceramide
This protocol is adapted from general procedures for the synthesis of urea-based ceramide inhibitors.
Materials:
-
D-erythro-sphingosine
-
Hexadecanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Phosgene (B1210022) solution (or triphosgene)
-
Appropriate amine for urea (B33335) formation
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
N-acylation of sphingosine: Dissolve D-erythro-sphingosine in anhydrous DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of hexadecanoyl chloride. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting C16-ceramide by silica gel column chromatography.
-
Formation of the urea linkage: (Caution: Phosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood). Dissolve the purified C16-ceramide in anhydrous DCM and cool to 0°C. Slowly add a solution of phosgene (or triphosgene (B27547) with a catalytic amount of a tertiary amine) to form the isocyanate intermediate.
-
Reaction with amine: In a separate flask, dissolve the desired amine in anhydrous DCM. Slowly add this amine solution to the isocyanate-containing reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for several hours.
-
Final purification: Quench the reaction and perform an aqueous work-up as described in step 2. Purify the final this compound product by silica gel column chromatography. Characterize the final product by NMR and mass spectrometry.
Acid Ceramidase Activity Assay
This protocol is based on a fluorogenic substrate assay.
Materials:
-
Cell lysates or purified acid ceramidase
-
Fluorogenic ceramidase substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Assay buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, 0.1% Igepal, pH 4.5)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare reagents: Dilute the cell lysate or purified enzyme to the desired concentration in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Incubate with inhibitor: In the wells of a 96-well plate, add the enzyme preparation. Then, add the different concentrations of this compound or vehicle control. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubate and measure fluorescence: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Data analysis: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Biotin-Ceramide Pull-Down Assay for p53 Interaction
This protocol is designed to assess the direct interaction between ceramide and p53.
Materials:
-
Biotinylated C16-Ceramide
-
Cell lysate containing p53 or purified recombinant p53
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-p53 antibody
-
Standard Western blotting equipment and reagents
Procedure:
-
Prepare beads: Wash the streptavidin beads with wash buffer to remove any preservatives.
-
Bind biotin-ceramide to beads: Incubate the washed beads with biotinylated C16-Ceramide in wash buffer for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash away unbound ceramide: Pellet the beads by centrifugation or using a magnetic stand, and wash them several times with wash buffer to remove any unbound biotin-ceramide.
-
Incubate with protein source: Add the cell lysate or purified p53 to the ceramide-bound beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash away non-specifically bound proteins: Pellet the beads and wash them extensively with wash buffer to remove proteins that are not specifically interacting with the ceramide.
-
Elute bound proteins: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Analyze by Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p53 antibody to detect the presence of p53 that was pulled down by the biotinylated ceramide.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the biological activity of this compound.
Conclusion
This compound is a valuable tool for studying the roles of ceramide in cellular signaling. Its ability to inhibit ceramidase and thereby increase endogenous C16-ceramide levels makes it a potent inducer of apoptosis. The connection between C16-ceramide and the p53 pathway further highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its biological activity and the experimental approaches to further investigate its mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor suppressor p53 links ceramide metabolism to DNA damage response through alkaline ceramidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resuscitation of wild-type p53 expression by disrupting ceramide glycosylation: a novel approach to target mutant p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C16-Urea-Ceramide in Apoptosis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in the regulation of cellular processes, including the induction of apoptosis. The specific effects of ceramides can vary depending on the length of their N-acyl chain. C16-Ceramide, in particular, has been identified as a significant mediator of apoptotic signaling in various cell types. Synthetic ceramide analogs are being developed to modulate these pathways for therapeutic purposes. This technical guide focuses on C16-Urea-Ceramide, a synthetic analog, and its role in apoptosis signaling pathways. We will delve into its structure, the signaling cascades it influences, and provide detailed experimental protocols for its study.
Introduction to this compound
This compound is a synthetic, bioactive ceramide analog characterized by a urea (B33335) linkage.[1][2] This structural modification, which introduces additional hydrogen-bonding capacity, can alter its biophysical properties, such as lipid-lipid cohesion and water retention, potentially influencing its interaction with cellular membranes and signaling proteins.[] Like its natural counterpart, C16-Ceramide, this compound is investigated for its potential to modulate cellular signaling pathways, particularly those leading to apoptosis. The study of such analogs is crucial for the development of novel therapeutic agents that can selectively induce apoptosis in cancer cells.[4]
Chemical Structure:
-
IUPAC Name: 1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea[]
Apoptosis Signaling Pathways Modulated by C16-Ceramide Analogs
C16-Ceramide and its analogs are implicated in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They can also influence key survival signaling pathways, thereby tipping the cellular balance towards programmed cell death.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route through which C16-Ceramide analogs induce apoptosis. A key event in this pathway is the permeabilization of the mitochondrial outer membrane (MOMP).[5]
-
Bcl-2 Family Protein Regulation: C16-Ceramide can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[6][7] An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. C16:0 ceramide has been shown to be required for the transport of ecto-calreticulin to the cell surface in response to Bak/Bax activation, a marker of immunogenic cell death.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): C16-Ceramide can directly induce MOMP, potentially through the formation of channels in the mitochondrial outer membrane.[5] This leads to the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9]
Modulation of Survival Signaling Pathways
C16-Ceramide analogs can also promote apoptosis by inhibiting pro-survival signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.
-
Akt Pathway: C16-Ceramide can lead to the dephosphorylation and inactivation of Akt, a key kinase that promotes cell survival.[10][11][12][13] This is often mediated by the activation of protein phosphatases.
-
MAPK (ERK) Pathway: The role of the ERK pathway in ceramide-induced apoptosis is complex and can be cell-type dependent. In some contexts, C16-Ceramide can inhibit ERK phosphorylation, thereby suppressing a pro-survival signal.[14]
Quantitative Data on C16-Ceramide Induced Apoptosis
The following tables summarize quantitative data from studies on C16-Ceramide and its analogs, demonstrating their effects on key apoptotic markers. It is important to note that the specific effects can vary depending on the cell line, concentration, and duration of treatment.
| Cell Line | Treatment | Effect | Quantitative Measurement |
| C6 glioma cells | (R) 2′-hydroxy-C16-ceramide (5 µM, 3 hr) | Increased apoptotic cells | ~16% Annexin V positive only, ~31% Annexin V & Sytox positive[15] |
| HCT116 adenocarcinoma cells | C16-ceramide | Decreased cell viability | -[16] |
| Jurkat T cells | Ionizing radiation (30 Gy) | Increased C16-Ceramide levels | Time-dependent increase, paralleling apoptosis[17] |
| A549 lung adenocarcinoma cells | C6-ceramide (50 µM) | Caspase-3 activation | -[9] |
| Marker | Cell Line | Treatment | Fold Change/Percentage Change |
| Caspase-3 Activity | Jurkat cells | Ionizing radiation | Increased activity (specific fold change not provided)[18] |
| Caspase-3 Activation | UM-SCC-22A cells | CerS1/C18-ceramide expression | ~60% increase[19] |
| Akt Phosphorylation (Ser473) | C2C12 myotubes | C2-ceramide | Decrease (specific fold change not provided)[10] |
| Akt Kinase Activity | U87MG glioblastoma cells | C2-ceramide | 90-95% reduction[11] |
| ERK Phosphorylation | HMEC | EGF (0.3 and 3 ng/mL) | Dose-dependent increase (used as a model for quantification)[20] |
Detailed Experimental Protocols
Quantification of Ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of different ceramide species.
Sample Preparation (from cell culture):
-
Harvest and wash cells with ice-cold PBS.
-
Perform lipid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v).
-
The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.[21][22][23][24]
LC-MS/MS Analysis:
-
Inject the extracted lipid sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate different ceramide species using a C8 or C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).[21]
-
Detect and quantify specific ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 264 for many ceramides) is monitored.[21]
-
Use a stable isotope-labeled internal standard (e.g., C17-Ceramide) for accurate quantification.[21]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Protocol:
-
Induce apoptosis in your cell line of interest by treating with this compound at various concentrations and time points.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
For distinguishing between apoptotic and necrotic cells, add a DNA stain such as Propidium Iodide (PI) or 7-AAD just before analysis.
-
Analyze the samples by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Protocol (using a luminogenic substrate):
-
Plate cells in a 96-well plate and treat with this compound.
-
After the desired incubation time, add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent substrate for caspase-3/7.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[25]
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[26][27][28]
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound.
Caption: Overview of this compound's role in apoptosis.
Caption: Inhibition of survival pathways by this compound.
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion
This compound, as a synthetic analog of C16-Ceramide, holds promise as a tool for investigating and potentially manipulating apoptosis signaling pathways. Its ability to induce apoptosis through the intrinsic mitochondrial pathway and by inhibiting pro-survival signals makes it a molecule of interest for cancer research and drug development. The experimental protocols provided in this guide offer a robust framework for elucidating the precise mechanisms of action of this compound and other novel ceramide analogs. Further research into the quantitative effects of these compounds on specific cellular targets will be crucial for their translation into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 4. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BCL-2 Protein BAK Is Required for Long-chain Ceramide Generation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide induces the dephosphorylation and inhibition of constitutively activated Akt in PTEN negative U87mg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. JCI - Ordering of ceramide formation, caspase activation, and mitochondrial changes during CD95- and DNA damage–induced apoptosis [jci.org]
- 18. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive Targeted Quantification of ERK Phosphorylation Dynamics and Stoichiometry in Human Cells without Affinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Structure-Activity Relationship of C16-Urea-Ceramide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C16-Urea-Ceramide, a synthetic bioactive lipid designed as a competitive inhibitor of ceramidases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its therapeutic modulation.
Introduction: The Significance of C16-Ceramide and its Analogs
Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. The biological function of ceramides is highly dependent on the length of their N-acyl chain. C16-ceramide, in particular, has been identified as a key signaling molecule. It is generated through the action of ceramide synthase 6 (CerS6) and is known to directly bind to and activate the p53 tumor suppressor protein, a critical regulator of cell fate.[1][2] The dysregulation of ceramide metabolism is implicated in numerous diseases, making the enzymes that control ceramide levels, such as ceramidases, attractive therapeutic targets.
This compound is a structural analog of natural C16-ceramide where the characteristic amide bond is replaced by a urea (B33335) linkage. This modification is a key strategy in the design of competitive inhibitors of ceramidases, enzymes that hydrolyze ceramide into sphingosine (B13886) and a fatty acid. By inhibiting these enzymes, compounds like this compound can elevate intracellular levels of ceramide, thereby potentiating its downstream signaling effects.
Core Structure-Activity Relationship (SAR) of this compound
The inhibitory activity of this compound against ceramidases is dictated by several key structural features, which can be understood by dissecting the molecule into its constituent parts: the sphingoid base, the C16 acyl chain, and the central urea linkage.
-
Sphingoid Base: The D-erythro-sphingosine backbone is crucial for enzyme recognition. The primary and secondary hydroxyl groups, as well as the trans configuration of the double bond at C4-C5, are essential for binding to the active site of ceramidases.[3] Modifications to these groups, such as methylation, lead to a loss of inhibitory activity.[3]
-
C16 Acyl Chain: The length of the fatty acid chain influences the compound's lipophilicity and its ability to fit within the hydrophobic pocket of the ceramidase active site. The 16-carbon chain of this compound is a common fatty acid length in natural ceramides, suggesting it is well-suited for binding to the enzyme. While direct comparisons are limited, the activity of this compound can be contextualized by its shorter-chain analog, C6-Urea-Ceramide, which is a frequently used reference inhibitor for neutral ceramidase (nCDase).[4][5]
-
Urea Linkage: The replacement of the amide bond with a urea group is the most significant modification in this compound. The urea moiety acts as a more stable isostere of the amide bond, making the molecule resistant to hydrolysis by ceramidases. The NH protons of the urea group are critical for forming hydrogen bonds within the enzyme's active site, mimicking the interactions of the natural ceramide substrate.[3] This allows this compound to act as a competitive inhibitor.[3] The urea linkage has been successfully employed in the design of inhibitors for various enzymes, highlighting its utility in medicinal chemistry.
Quantitative Data on Urea-Ceramide Inhibition
While specific quantitative data for the inhibition of neutral ceramidase by this compound is not widely published, valuable insights can be drawn from its activity against mitochondrial ceramidase and from data on its shorter-chain analog, C6-Urea-Ceramide, against neutral ceramidase.
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
| D-erythro-urea-C16-ceramide | Mitochondrial Ceramidase | 0.33 mol %[3] | Competitive[3] |
| C6-Urea-Ceramide | Neutral Ceramidase | ~17-20 µM[4] | Competitive |
Note: The IC50 value for this compound is given in mol %, as reported in the original study, reflecting the concentration within a lipid mixture.
Signaling Pathways and Experimental Workflows
C16-Ceramide and the p53 Signaling Pathway
Inhibition of ceramidases by this compound is expected to increase intracellular levels of C16-ceramide. This accumulation can trigger the p53-mediated stress response pathway. The diagram below illustrates the key steps in this process.
Experimental Workflow for Evaluating nCDase Inhibition
The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound like this compound against neutral ceramidase.
Experimental Protocols
In Vitro Neutral Ceramidase (nCDase) Activity Assay
This protocol is adapted from established methods for measuring nCDase activity using a fluorogenic substrate.[4]
A. Materials and Reagents:
-
Recombinant human neutral ceramidase (nCDase)
-
This compound (or other test inhibitor)
-
Fluorogenic substrate (e.g., RBM14-C16)
-
Reaction Buffer: 0.6% Triton X-100, 150 mM NaCl, 25 mM phosphate (B84403) buffer, pH 7.4
-
Sodium periodate (B1199274) (NaIO₄) solution: 2.5 mg/mL in Glycine Buffer
-
Glycine Buffer: 100 mM glycine, pH 10.6
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
B. Procedure:
-
Prepare Reagents:
-
Dilute recombinant nCDase to a working concentration (e.g., 0.5 µg/mL) in phosphate-buffered saline (PBS).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Prepare the fluorogenic substrate RBM14-C16 to a working concentration (e.g., 20 µM) in Reaction Buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add a specific volume of the nCDase solution.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours), during which the enzyme will hydrolyze the substrate.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding the freshly prepared NaIO₄ solution to each well. The NaIO₄ oxidizes the product of the enzymatic reaction, leading to the release of a fluorescent molecule (umbelliferone).
-
Incubate the plate in the dark at 37°C for 1 hour to allow for complete signal development.
-
Add Glycine Buffer to each well to stabilize the pH.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a rationally designed competitive inhibitor of ceramidases, leveraging key structural features to achieve its activity. The stability of the urea linkage and the specific stereochemistry and acyl chain length allow it to effectively block the hydrolysis of natural ceramides. By increasing the intracellular concentration of C16-ceramide, this compound holds potential as a valuable research tool for investigating ceramide-mediated signaling pathways, such as the p53-dependent stress response, and as a lead compound for the development of therapeutics targeting diseases associated with aberrant ceramide metabolism. Further studies are warranted to fully elucidate its inhibitory profile against different ceramidase isoforms and its efficacy in cellular and in vivo models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C16-Urea-Ceramide and Its Effect on Cellular Ceramide Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The intracellular concentration of specific ceramide species is tightly regulated by a balance between synthesis and catabolism. A key family of enzymes responsible for ceramide degradation are the ceramidases, which hydrolyze ceramide into sphingosine (B13886) and a fatty acid. Pharmacological inhibition of these enzymes presents a promising therapeutic strategy for pathologies characterized by deficient ceramide levels, such as cancer. This guide focuses on C16-Urea-Ceramide, a long-chain ceramide analog designed as a competitive inhibitor of ceramidase, and its consequent impact on cellular ceramide homeostasis. By blocking ceramide catabolism, this compound is engineered to elevate intracellular levels of endogenous ceramides, thereby promoting ceramide-induced signaling cascades.
Introduction to Ceramide Metabolism
Ceramide sits (B43327) at the heart of sphingolipid metabolism and can be generated through three primary pathways:
-
De Novo Synthesis: Beginning with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER), a series of enzymatic steps leads to the formation of dihydroceramide, which is then desaturated to form ceramide.
-
Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases (SMases) located at the plasma membrane, in lysosomes, or in the cytosol hydrolyze sphingomyelin to generate ceramide and phosphocholine.
-
The Salvage Pathway: Complex sphingolipids are broken down in the lysosomes, ultimately yielding sphingosine, which can be re-acylated by ceramide synthases (CerS) to form ceramide.
Conversely, ceramide levels are decreased primarily through hydrolysis by acid, neutral, or alkaline ceramidases into sphingosine, which can then be phosphorylated to the pro-survival molecule sphingosine-1-phosphate (S1P). This balance between ceramide and S1P is often termed the "sphingolipid rheostat," which determines cell fate.
C16-ceramide, specifically, has been implicated as a key mediator in cellular stress responses, mitochondrial dysfunction, and the induction of apoptosis.[1][2] Its accumulation is a critical event in the execution phase of programmed cell death.[3][4]
This compound: A Competitive Inhibitor of Ceramidases
This compound is a structural analog of natural C16-ceramide where the amide linkage is replaced by a urea (B33335) group. This modification makes the molecule resistant to hydrolysis while retaining the structural features necessary for binding to the active site of ceramidases.
Mechanism of Action
Based on studies of its structural analogs, this compound functions as a competitive inhibitor, particularly of neutral (nCDase) and mitochondrial ceramidases.[5] It occupies the enzyme's active site, preventing the binding and subsequent hydrolysis of natural ceramide substrates. This inhibition leads to a decrease in the production of sphingosine and a corresponding accumulation of endogenous ceramides within the cell.
References
- 1. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-Urea-Ceramide vs. C16-Ceramide in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides (B1148491) are critical bioactive sphingolipids that function as second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. The N-acyl chain length of ceramides, such as the 16-carbon chain in C16-Ceramide, dictates their specific biological functions and signaling pathways. This technical guide provides an in-depth analysis of the known signaling mechanisms of C16-Ceramide and offers a forward-looking perspective on a novel analogue, C16-Urea-Ceramide. While extensive research has elucidated the roles of C16-Ceramide, information on this compound is not currently prevalent in publicly accessible scientific literature. This document, therefore, serves as a foundational reference on C16-Ceramide and a theoretical framework for predicting the biological activities of this compound, aiming to guide future research and drug development endeavors.
C16-Ceramide: A Key Regulator of Cellular Fate
C16-Ceramide, or N-palmitoylsphingosine, is endogenously synthesized by ceramide synthases 5 and 6 (CerS5/6)[1]. Its cellular concentration is a critical determinant of cell fate, with elevated levels often correlating with the induction of apoptosis and inhibition of cell proliferation[2][3][4]. The diverse functions of C16-Ceramide are context-dependent and are influenced by its subcellular localization and direct interactions with protein targets[4].
Signaling Pathways Modulated by C16-Ceramide
C16-Ceramide exerts its effects by modulating several key signaling cascades:
-
Induction of Apoptosis: C16-Ceramide is a potent inducer of apoptosis in various cell types[5][6]. It can trigger the intrinsic apoptotic pathway through the formation of channels in the mitochondrial outer membrane, leading to the release of cytochrome c[7][8]. This process is often caspase-dependent, involving the activation of caspase-9 and caspase-3[6][8]. Studies have shown a direct correlation between increased C16-Ceramide levels and apoptosis induction following stimuli like ionizing radiation[3].
-
Regulation of Protein Kinase C (PKC) Isoforms: Ceramides can directly interact with and regulate the activity of different PKC isoforms[9][10]. Specifically, C16-Ceramide has been shown to activate atypical PKCζ, which can lead to the formation of a signaling complex that mediates growth arrest[11][12][13]. The activation of PKCζ by ceramides can, in turn, inhibit the pro-survival Akt pathway[13].
-
Inhibition of the Akt/PKB Survival Pathway: The Akt/Protein Kinase B pathway is a central node in cell survival signaling. C16-Ceramide can inhibit this pathway by promoting the dephosphorylation of Akt at serine 473, a key event for its inactivation[14]. This dephosphorylation is often mediated by ceramide-activated protein phosphatases like PP2A[15][16]. The inhibition of Akt is a crucial mechanism by which ceramide promotes apoptosis and cell cycle arrest[17].
-
Modulation of the ERK Pathway: The role of ceramides in regulating the Extracellular signal-Regulated Kinase (ERK) pathway is complex and can be cell-type specific. Some studies indicate that ceramide can induce a delayed activation of ERK, which may contribute to the suppression of cell growth[18]. Overexpression of CerS6, leading to increased C16-Ceramide, has been shown to reduce the phosphorylation of ERK in breast cancer cells[19].
-
Interaction with p53: C16-Ceramide has been identified as a natural regulatory ligand of the tumor suppressor protein p53[20]. It binds directly to the DNA-binding domain of p53, stabilizing the protein and disrupting its interaction with the E3 ligase MDM2, which targets p53 for degradation. This leads to p53 accumulation, nuclear translocation, and activation of its downstream targets, contributing to cell cycle arrest and apoptosis[20][21][22].
Quantitative Data on C16-Ceramide Signaling
The following table summarizes quantitative data from various studies on the effects of C16-Ceramide and related short-chain ceramide analogs.
| Cell Line | Treatment | Concentration | Effect | Reference |
| C6 Glioma Cells | (R) 2′-hydroxy-C16-ceramide | 5 µM | Significant increase in annexin (B1180172) V- and Sytox-positive cells after 3 hours | [5] |
| MCF-7 (Breast Cancer) | CerS6 Overexpression (increases C16-Ceramide) | N/A | Reduced phosphorylation of Akt, S6K, and ERK | [19] |
| A549 & PC9 (Lung Cancer) | C2-Ceramide | Varies | Increased caspase-3 activity | [23] |
| Jurkat Cells | Ionizing Radiation | N/A | Increased C16-Ceramide levels paralleled with apoptosis | [3] |
| HeLa Cells | Saturated C16:0 Ceramide | Varies | More toxic compared to unsaturated C18:1 and C24:1 ceramides | [22] |
Experimental Protocols for Studying C16-Ceramide Signaling
1.3.1. Cell Culture and Treatment:
-
Cells of interest (e.g., cancer cell lines) are cultured in appropriate media and conditions.
-
For exogenous treatment, C16-Ceramide is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO and then complexed with a carrier molecule such as fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to cells in culture media[24].
1.3.2. Analysis of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Treated and control cells are stained with FITC-conjugated Annexin V and PI, followed by flow cytometry to quantify early and late apoptotic cells[24].
-
Caspase Activity Assays: Cell lysates are incubated with colorimetric or fluorometric caspase substrates (e.g., for caspase-3 or -9) to measure enzyme activity, which is indicative of apoptosis execution[6][23].
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged nucleotides[25].
1.3.3. Western Blotting for Signaling Protein Phosphorylation:
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., Akt, ERK, p53).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
1.3.4. Lipid Extraction and Mass Spectrometry:
-
Lipids are extracted from cell pellets using organic solvents (e.g., chloroform/methanol).
-
The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different ceramide species, including C16-Ceramide[3][26][27][28].
1.3.5. Ceramide Synthase Activity Assay:
-
Cell lysates are incubated with a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA for C16-Ceramide synthesis)[29][30].
-
The fluorescent ceramide product is then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified[29][30].
Visualization of C16-Ceramide Signaling Pathways
Caption: C16-Ceramide signaling pathways leading to apoptosis and cell cycle arrest.
This compound: A Theoretical Perspective
Given the absence of direct comparative studies on this compound in the current scientific literature, this section provides a theoretical analysis of how the urea (B33335) functional group might alter the biological activity of the parent C16-Ceramide molecule. This analysis is based on established principles of medicinal chemistry and the known structure-activity relationships of bioactive lipids.
Structural Modification: Amide vs. Urea Linkage
The defining difference between C16-Ceramide and this compound lies in the linkage between the sphingoid base and the fatty acid. In C16-Ceramide, this is an amide bond. In the hypothetical this compound, this would be a urea linkage.
Caption: Comparison of the core linkage in C16-Ceramide and hypothetical this compound.
Potential Implications of the Urea Moiety
The introduction of a urea group in place of an amide group can have several significant effects on the molecule's physicochemical properties and its interactions with biological targets:
-
Hydrogen Bonding: A urea group has a greater capacity for hydrogen bonding compared to an amide. It possesses two N-H donors and one C=O acceptor, whereas an amide has one N-H donor and one C=O acceptor. This enhanced hydrogen bonding potential could lead to stronger or altered interactions with protein binding pockets.
-
Polarity and Solubility: The urea group is more polar than the amide group. This could slightly increase the overall polarity of the molecule, potentially affecting its ability to partition into and flip across cellular membranes. However, given the long C16 acyl chain, the molecule would remain highly lipophilic.
-
Conformational Rigidity: The urea linkage may impart a different degree of conformational rigidity around the bond compared to the amide linkage. This could influence the overall shape of the molecule and its fit into specific binding sites on target proteins.
-
Metabolic Stability: The urea bond is generally more resistant to enzymatic hydrolysis than an amide bond. This could lead to a longer biological half-life for this compound compared to C16-Ceramide, which is subject to degradation by ceramidases.
Hypothesized Effects on Cell Signaling
Based on these potential changes, we can hypothesize how this compound might differ from C16-Ceramide in its signaling effects:
-
Altered Target Affinity: The enhanced hydrogen bonding capacity and modified conformation could lead to either increased or decreased affinity for known ceramide-binding proteins such as PKCζ, PP2A, and p53. If the urea moiety facilitates a more stable interaction with the binding pocket of a pro-apoptotic protein, this compound could be a more potent inducer of apoptosis. Conversely, if the urea group disrupts a critical interaction, the biological activity could be diminished.
-
Novel Target Interactions: The unique electronic and steric properties of the urea group might enable this compound to interact with novel protein targets that do not bind to C16-Ceramide. This could lead to the activation or inhibition of entirely different signaling pathways.
-
Sustained Signaling: Due to its potential for greater metabolic stability, this compound might induce a more sustained signaling response compared to C16-Ceramide. This could be advantageous in a therapeutic context where prolonged pathway modulation is desired.
Proposed Experimental Workflow for Comparative Analysis
To validate these hypotheses, a systematic comparative study of this compound and C16-Ceramide is required. The following workflow outlines the key experiments that should be performed.
Caption: Proposed experimental workflow for comparing this compound and C16-Ceramide.
Conclusion and Future Directions
C16-Ceramide is a well-established signaling lipid that plays a pivotal role in regulating cell fate, primarily by inducing apoptosis and inhibiting pro-survival pathways. Its mechanisms of action involve direct interactions with key regulatory proteins and modulation of their activity.
The hypothetical this compound represents an intriguing synthetic analogue that warrants investigation. Its altered chemical properties, particularly its enhanced hydrogen bonding capacity and potential for increased metabolic stability, suggest that it could exhibit a distinct and potentially more potent or sustained biological activity profile compared to its natural amide counterpart.
Future research should focus on the synthesis of this compound and its systematic evaluation in comparative studies against C16-Ceramide. Such studies will be crucial to determine its affinity for known ceramide targets, its impact on key signaling pathways, and its overall efficacy as a modulator of cellular processes. The insights gained from this research could pave the way for the development of novel ceramide-based therapeutics with improved pharmacological properties for the treatment of cancer and other diseases characterized by dysregulated cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective ceramide binding to protein kinase C-alpha and -delta isoenzymes in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Akt kinase by cell-permeable ceramide and its implications for ceramide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Delayed ERK activation by ceramide reduces melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 27. pnas.org [pnas.org]
- 28. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]
- 29. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Intracellular Targets of C16-Urea-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Urea-Ceramide, a synthetic analog of the naturally occurring C16-ceramide, has emerged as a molecule of interest in the field of sphingolipid research. Unlike its parent compound, which is involved in a myriad of cellular processes including apoptosis, cell signaling, and membrane structure, the specific intracellular interactions of this compound are more targeted. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved. The primary identified target to date is mitochondrial ceramidase, and this guide will delve into the specifics of this interaction.
Core Intracellular Target: Mitochondrial Ceramidase (mt-CDase)
The most well-documented intracellular target of D-erythro-urea-C16-ceramide is mitochondrial ceramidase (mt-CDase). This enzyme plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting mt-CDase, this compound can lead to an accumulation of ceramide within the mitochondria, a key organelle in the regulation of apoptosis.
Quantitative Data: Inhibition of Mitochondrial Ceramidase
The inhibitory potency of D-erythro-urea-C16-ceramide against rat brain mitochondrial ceramidase has been quantified, demonstrating a competitive mode of inhibition.[1]
| Compound | Target Enzyme | IC50 (mol %) | Inhibition Type | Source |
| D-erythro-urea-C16-ceramide | Mitochondrial Ceramidase (rat brain) | 0.33 | Competitive | [1] |
Signaling Pathways Modulated by this compound
Inhibition of mitochondrial ceramidase by this compound is predicted to directly impact the sphingolipid metabolic pathway within the mitochondria. This interruption leads to an increase in mitochondrial ceramide levels, which is a critical signaling event for the initiation of the intrinsic apoptotic pathway. Elevated mitochondrial ceramide can lead to the formation of ceramide channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Caption: this compound inhibits mt-CDase, leading to ceramide accumulation and apoptosis.
Experimental Protocols
Mitochondrial Ceramidase Inhibition Assay
This protocol outlines the methodology to determine the inhibitory effect of this compound on mitochondrial ceramidase activity. The assay is based on the hydrolysis of a fluorescently labeled ceramide substrate, NBD-C12-ceramide.
1. Isolation of Mitochondria:
-
Mitochondria can be isolated from rat liver or brain tissue by differential centrifugation.[2][3]
-
The tissue is homogenized in an ice-cold isolation buffer.
-
The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in an appropriate buffer for the enzyme assay.[2]
2. Ceramidase Activity Assay:
-
The assay is typically performed in a microplate format.[4][5]
-
The reaction mixture contains isolated mitochondria (as the source of mt-CDase), the fluorescent substrate (e.g., d-erythro-C12-NBD-ceramide), and the inhibitor (this compound) at various concentrations in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing a detergent like Triton X-100 to facilitate substrate availability.[4]
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is stopped, and the lipids are extracted using an organic solvent mixture (e.g., chloroform/methanol).
-
The fluorescent product (NBD-fatty acid) is separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of fluorescent product is quantified using a fluorescence detector, and the enzyme activity is calculated.
3. IC50 Determination:
-
To determine the IC50 value, the enzyme activity is measured at a range of this compound concentrations.
-
The percentage of inhibition for each concentration is calculated relative to a control reaction without the inhibitor.
-
The data are then plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis, and the IC50 value is determined as the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for determining the IC50 of this compound on mt-CDase.
Future Directions and Identification of Novel Targets
While mitochondrial ceramidase is the only confirmed intracellular target of this compound to date, it is plausible that this lipid analog interacts with other cellular proteins. Identifying these potential off-target effects is crucial for a complete understanding of its biological activity. Several experimental approaches can be employed to uncover novel protein-lipid interactions:
-
Affinity Chromatography: this compound can be immobilized on a solid support to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the immobilized ligand can be eluted and identified by mass spectrometry.
-
Photo-affinity Labeling: A photo-reactive group can be incorporated into the structure of this compound. Upon exposure to UV light, this modified analog will covalently crosslink to any interacting proteins, which can then be isolated and identified.
-
Lipid-Protein Overlay Assays: A library of lipids, including this compound, is spotted onto a membrane. The membrane is then incubated with a protein of interest or a cell lysate, and binding is detected using specific antibodies or other detection methods.
Conclusion
This compound is a specific and potent inhibitor of mitochondrial ceramidase. This targeted action provides a valuable tool for researchers studying the role of mitochondrial ceramide in apoptosis and other cellular processes. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for further investigation into the biological effects of this synthetic ceramide analog. Future research focused on identifying additional intracellular targets will be essential to fully elucidate its mechanism of action and potential therapeutic applications.
References
- 1. Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Novel Pathway of Ceramide Production in Mitochondria: THIOESTERASE AND NEUTRAL CERAMIDASE PRODUCE CERAMIDE FROM SPHINGOSINE AND ACYL-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C16-Urea-Ceramide in p53 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role of C16-Urea-Ceramide and its related long-chain ceramides (B1148491) in the regulation of the tumor suppressor protein p53. Recent scientific evidence has illuminated a direct and non-canonical pathway of p53 activation, presenting novel opportunities for therapeutic intervention in oncology and other diseases characterized by p53 dysregulation. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism: A Direct Liaison Between Lipid and Genome Guardian
The central mechanism of C16-ceramide-mediated p53 regulation involves a direct physical interaction. C16-ceramide has been shown to bind with high affinity to the DNA-binding domain (DBD) of p53.[1][2][3] This binding event is highly specific for the C16 acyl chain length.[1][2]
This interaction has profound functional consequences:
-
Stabilization of p53: The binding of C16-ceramide to p53 stabilizes the protein. This is evidenced by an increased half-life of p53 in the presence of elevated C16-ceramide levels.[4]
-
Disruption of the p53-MDM2 Interaction: A critical consequence of C16-ceramide binding is the disruption of the interaction between p53 and its primary E3 ubiquitin ligase, MDM2.[1][2][3] MDM2 targets p53 for proteasomal degradation, and its inhibition is a key step in p53 activation.
-
p53 Accumulation and Nuclear Translocation: By preventing its degradation, C16-ceramide leads to the accumulation of p53 protein within the cell.[1][2][5] This accumulated p53 then translocates to the nucleus, where it can function as a transcription factor.[1][5]
-
Activation of Downstream Targets: Once in the nucleus, activated p53 induces the transcription of its target genes, which are involved in critical cellular processes such as apoptosis and cell cycle arrest.[1][6]
This direct binding mechanism represents a departure from the canonical p53 activation pathways, which are primarily regulated by post-translational modifications and protein-protein interactions.[1][2] This lipid-mediated regulation is often triggered by cellular stress conditions, including nutrient and serum deprivation.[1][2]
A Reciprocal Relationship: The p53-CerS6 Feedback Loop
The interplay between p53 and C16-ceramide is not unidirectional. A positive feedback loop exists, further amplifying the p53 stress response. The p53 protein can transcriptionally activate the gene encoding for Ceramide Synthase 6 (CerS6), the enzyme primarily responsible for the synthesis of C16-ceramide.[4][6][7][8] This leads to an increase in intracellular C16-ceramide levels, which in turn further stabilizes and activates p53.[4] This feedback mechanism ensures a robust and sustained response to cellular stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the interaction between C16-ceramide and p53.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) of C16-Ceramide for p53 DNA-Binding Domain | ~60 nM | In vitro | [1][2][3] |
Table 1: Binding Affinity of C16-Ceramide and p53. This table presents the dissociation constant (Kd) for the direct interaction between C16-ceramide and the p53 DNA-binding domain, indicating a high-affinity interaction.
| Treatment | Concentration | Effect on p53 and Downstream Targets | Cell Line(s) | Reference |
| C16-pyridinium ceramide | Concentration-dependent | Increased levels of p53 and its downstream targets (e.g., p21, PUMA) | A549, HCT116, HeLa, HepG2, PC-3 | [1] |
Table 2: Effect of Exogenous C16-Ceramide Analog on p53 Pathway. This table summarizes the observed effects of a soluble C16-ceramide analog on the protein levels of p53 and its transcriptional targets in various cancer cell lines.
| Genetic Modulation | Effect on C16-Ceramide Levels | Effect on p53 Protein Half-Life | Cell Line(s) | Reference |
| Overexpression of p53 | Increase | Not directly measured, but p53 is stabilized | PPC1 | [4] |
| Overexpression of CerS6 | Significant Increase | - | A549, PPC1 | [4][5] |
| Co-expression of p53 and CerS6 | Highest Increase | - | PPC1, MEL624 | [4] |
| Knockdown of CerS6 (in the presence of transduced p53) | Decrease | Shortened from >60 min to <15 min | PPC1 | [4] |
Table 3: Interplay between p53, CerS6, and C16-Ceramide Levels. This table illustrates the reciprocal relationship between p53 and CerS6 in regulating C16-ceramide levels and how C16-ceramide, in turn, impacts the stability of the p53 protein.
Key Experimental Protocols
Detailed methodologies for investigating the C16-ceramide-p53 axis are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Protocol 1: Cell Treatment with this compound
-
Objective: To introduce this compound to cultured cells to study its effects on p53 regulation.
-
Materials:
-
This compound
-
Vehicle (e.g., DMSO, ethanol:dodecane mixture)
-
Complete cell culture medium
-
Cultured cells of interest
-
-
Procedure:
-
Stock Solution Preparation: Dissolve this compound in a suitable vehicle to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1-50 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Western Blot Analysis of p53 and Downstream Targets
-
Objective: To determine the protein levels of p53 and its downstream targets (e.g., p21, MDM2, PUMA) following this compound treatment.
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-PUMA, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Protocol 3: In Vitro p53 Ubiquitination Assay
-
Objective: To assess the effect of this compound on the ubiquitination of p53.
-
Materials:
-
HEK293T cells
-
Plasmids encoding His-tagged ubiquitin, p53, and MDM2
-
Transfection reagent
-
This compound or vehicle
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Ni-NTA beads
-
Wash buffer
-
Elution buffer
-
Anti-p53 antibody
-
-
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids for His-ubiquitin, p53, and MDM2.
-
Treatment: Treat the transfected cells with this compound or vehicle, and with MG132 to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Pull-down: Use Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ubiquitinated proteins.
-
Western Blot: Analyze the eluates by western blotting with an anti-p53 antibody to detect ubiquitinated p53.
-
Protocol 4: Ceramide Pull-Down Assay
-
Objective: To demonstrate the direct interaction between this compound and p53.
-
Materials:
-
Biotinylated this compound
-
Control biotin
-
Cell lysate containing p53 or purified recombinant p53
-
Streptavidin-conjugated beads
-
Wash buffer
-
Elution buffer
-
Anti-p53 antibody
-
-
Procedure:
-
Incubation: Incubate the cell lysate or purified p53 with biotinylated this compound or control biotin.
-
Capture: Add streptavidin-conjugated beads to capture the biotinylated ceramide and any interacting proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot: Analyze the eluate by western blotting with an anti-p53 antibody to detect the presence of p53.
-
Protocol 5: Chromatin Immunoprecipitation (ChIP) for p53 Binding to the CerS6 Promoter
-
Objective: To determine if p53 directly binds to the promoter region of the CerS6 gene.
-
Materials:
-
Cells treated to induce p53 activation
-
Formaldehyde (B43269) for cross-linking
-
Lysis buffer
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-p53 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reagents for reverse cross-linking
-
DNA purification kit
-
Primers for the CerS6 promoter region
-
qPCR reagents and instrument
-
-
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody or control IgG overnight.
-
Capture: Use Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links to release the DNA.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific for the CerS6 promoter to quantify the amount of precipitated DNA. An enrichment compared to the IgG control indicates direct binding of p53 to the CerS6 promoter.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways and experimental workflows described in this guide.
Caption: C16-Ceramide and p53 Signaling Pathway.
Caption: Key Experimental Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD010783 - C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - OmicsDI [omicsdi.org]
- 4. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-Urea-Ceramide: An In-Depth Technical Guide on its Effects on Membrane Biophysics and Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides are critical bioactive lipids involved in regulating a myriad of cellular processes, from signal transduction to apoptosis. Their influence on the biophysical properties of cellular membranes is a key aspect of their function. This technical guide focuses on C16-Urea-Ceramide, a synthetic analog of the naturally occurring C16-Ceramide. While direct experimental data on this compound is limited, this document provides a comprehensive overview of the known effects of C16-Ceramide on lipid bilayer biophysics and extrapolates the potential impacts of the urea (B33335) functionalization. The introduction of a urea moiety is anticipated to significantly enhance hydrogen-bonding capabilities, thereby modifying lipid-lipid cohesion, membrane hydration, and overall bilayer stability. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to Ceramides and this compound
Ceramides consist of a sphingosine (B13886) backbone N-acylated with a fatty acid. C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a prevalent ceramide species in mammalian cells, known for its pro-apoptotic signaling and its ability to alter membrane structure. Ceramides can self-associate and form ordered domains within lipid bilayers, influencing membrane fluidity, permeability, and the localization and function of membrane proteins.[1]
This compound is a synthetic derivative where the amide linkage is replaced by a urea group.[2][3] This modification introduces additional hydrogen bond donors and acceptors, which is expected to strengthen intermolecular interactions.[3] Consequently, this compound is hypothesized to form more stable and ordered domains within lipid membranes compared to its natural counterpart, potentially leading to more pronounced effects on membrane biophysics.
Biophysical Effects of C16-Ceramide on Lipid Bilayers
The biophysical effects of C16-Ceramide have been extensively studied and serve as a crucial baseline for understanding its urea-functionalized analog.
Impact on Membrane Fluidity and Order
C16-Ceramide is known to increase the order of lipid bilayers.[4][5] In fluid-phase phospholipid membranes, it promotes the formation of gel-like, ceramide-rich domains.[1][5] This ordering effect is attributed to the saturated acyl chain and the hydrogen-bonding capabilities of the amide and hydroxyl groups.[1] The introduction of a urea group in this compound, with its enhanced hydrogen-bonding potential, is expected to amplify this ordering effect.
Influence on Membrane Permeability
C16-Ceramide can form large, stable channels in model lipid membranes and the mitochondrial outer membrane, a key event in the intrinsic apoptosis pathway.[6][7][8] These channels are permeable to proteins like cytochrome c.[6][8] Interestingly, C16-Ceramide does not readily permeabilize the plasma membrane of erythrocytes, suggesting a degree of selectivity in its action.[7][9] The enhanced intermolecular interactions of this compound may lead to the formation of more stable or larger channels, potentially altering the kinetics or magnitude of membrane permeabilization.
Interaction with Lipid Rafts and Cholesterol
Ceramides can displace cholesterol from lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[10] This displacement can alter the structure and function of these domains, impacting cellular signaling.[10] The formation of highly stable this compound domains might lead to a more pronounced exclusion of cholesterol and a more significant reorganization of lipid raft components.
Quantitative Data on C16-Ceramide Effects
The following tables summarize key quantitative data from studies on C16-Ceramide. Corresponding data for this compound is largely unavailable and represents a critical area for future research.
| Parameter | Lipid System | C16-Ceramide Concentration (mol%) | Observed Effect | Reference |
| Main Phase Transition Temperature (Tm) | Hydrated C16-Ceramide | 100 | 94.1 °C | [11] |
| Enthalpy of Transition (ΔH) | Hydrated C16-Ceramide | 100 | 73.2 kJ/mol | [11] |
| Channel Conductance | Asolectin/Cholesterol Planar Lipid Bilayer | 5 | Forms stable pores | [6] |
| Effect on Lα to HII Phase Transition (TH) of DEPE | DEPE | 10 | Decreases TH from 66°C to 56°C | [12] |
| Cholesterol Displacement from CEMs | Immortalized Schwann cells | Endogenously generated | 25-50% decrease in cholesterol within 2h | [10] |
DEPE: Di-elaidoyl-phosphatidylethanolamine, CEMs: Caveolin-enriched membranes
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of ceramide effects on lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic properties of lipid bilayers, providing information on phase transitions.[13]
-
Sample Preparation:
-
A known amount of lipid (e.g., this compound) and matrix lipid (e.g., POPC) are dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is dried under vacuum for at least 2 hours to remove residual solvent.
-
The lipid film is hydrated with a specific buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
The sample is subjected to several freeze-thaw cycles to ensure homogeneity.
-
-
DSC Measurement:
-
The lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only buffer is used as a reference.
-
The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a defined temperature range.
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The temperature of the peak of the endotherm corresponds to the main phase transition temperature (Tm).
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing insights into membrane fluidity. Probes like DPH (1,6-diphenyl-1,3,5-hexatriene) and TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) are commonly used.
-
Sample Preparation:
-
Large unilamellar vesicles (LUVs) are prepared by extrusion of a multilamellar vesicle suspension through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
The fluorescent probe (DPH or TMA-DPH) is added to the LUV suspension at a lipid-to-probe molar ratio of approximately 200:1.
-
The mixture is incubated in the dark to allow for probe incorporation into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Fluorescence is excited with vertically polarized light, and the emission is measured through polarizers oriented vertically (I_VV) and horizontally (I_VH).
-
A correction factor (G-factor) is determined using horizontally polarized excitation.
-
The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
-
Data Interpretation:
-
Higher anisotropy values indicate lower rotational mobility of the probe and thus a more ordered (less fluid) membrane.
-
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of lipid bilayers, allowing for the visualization of domain formation and the measurement of mechanical properties.[14][15][16]
-
Supported Lipid Bilayer (SLB) Preparation:
-
A freshly cleaved mica substrate is used.
-
Vesicles containing the lipid mixture of interest are deposited onto the mica surface in the presence of a buffer containing divalent cations (e.g., Ca2+).
-
The vesicles fuse and rupture, forming a continuous lipid bilayer on the mica support.
-
The SLB is gently rinsed to remove unfused vesicles.
-
-
AFM Imaging:
-
Imaging is performed in contact or tapping mode in a liquid cell to maintain the hydration of the bilayer.
-
Topographical images reveal the lateral organization of the lipids, including the presence of domains with different heights, which correspond to different lipid phases (e.g., liquid-ordered vs. liquid-disordered).
-
-
Force Spectroscopy:
-
The AFM tip is pushed into and retracted from the bilayer to measure force-distance curves.
-
The force required to puncture the bilayer (breakthrough force) provides information about the mechanical stability and packing of the lipids.
-
Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to visualize key concepts.
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Ceramide-mediated apoptosis pathway.
Experimental Workflow for Membrane Biophysics
Caption: Workflow for studying membrane effects.
Logical Relationship of this compound Effects
Caption: Hypothesized effects of the urea moiety.
Future Directions and Conclusion
The study of this compound presents an exciting frontier in membrane biophysics and drug development. The enhanced hydrogen-bonding capacity of the urea moiety suggests that this synthetic analog could be a potent modulator of membrane properties, potentially exceeding the effects of natural C16-Ceramide.
Key areas for future research include:
-
Direct Biophysical Characterization: Performing DSC, fluorescence anisotropy, and AFM studies on lipid bilayers containing this compound to obtain quantitative data on its effects on phase behavior, fluidity, and domain formation.
-
Comparative Studies: Directly comparing the effects of this compound and C16-Ceramide in identical lipid systems to precisely delineate the impact of the urea group.
-
Permeability Assays: Quantifying the channel-forming activity of this compound and its selectivity for different membrane compositions.
-
Cellular Studies: Investigating the effects of this compound on cellular processes such as apoptosis, signaling, and membrane trafficking.
References
- 1. mdpi.com [mdpi.com]
- 2. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 3. Interaction of Ceramides and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide channel: structural basis for selective membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.umd.edu [science.umd.edu]
- 9. Ceramide channel: Structural basis for selective membrane targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ceramide-C16 Is a Versatile Modulator of Phosphatidylethanolamine Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Survival Role of C16-Ceramide in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pro-survival functions of C16-ceramide in cancer cells. Contrary to the generally accepted pro-apoptotic role of ceramides (B1148491), C16-ceramide, primarily synthesized by Ceramide Synthase 6 (CerS6), has emerged as a critical factor in promoting cancer cell survival, proliferation, and drug resistance in specific cancer contexts. This document summarizes key quantitative data, details experimental protocols for investigation, and visualizes the core signaling pathways involved.
Quantitative Data on the Pro-Survival Effects of C16-Ceramide
The following tables summarize quantitative data from key studies, illustrating the impact of C16-ceramide and its synthesizing enzyme, CerS6, on various aspects of cancer cell biology.
| Cell Line | Treatment/Modification | Effect | Quantitative Measurement | Reference |
| UM-SCC-22A (HNSCC) | CerS6 siRNA knockdown | Inhibition of cell growth | ~40-60% inhibition at 48 and 72 hours | [1] |
| UM-SCC-22A (HNSCC) | CerS6 siRNA knockdown | Decrease in C16-ceramide levels | ~50% reduction | [1] |
| MCF-7 (Breast Cancer) | CerS6 overexpression | Reduction in cell proliferation | Data not quantified in the provided abstract | [2] |
| TNBC cell lines | CERS6 siRNA knockdown | Inhibition of cell growth | Significant inhibition | [3] |
| TNBC cell lines | CERS6 siRNA knockdown | Decrease in cell migration | Significant decrease | [3] |
| TNBC cell lines | CERS6 siRNA knockdown | Induction of apoptosis | Significant induction | [3] |
| LNM35 (Lung Cancer) | siCERS6-1 treatment with C16 ceramide | Partial recovery of migration activity | Data presented in a bar graph | [4] |
Table 1: Effects of C16-Ceramide/CerS6 on Cancer Cell Viability, Proliferation, and Migration.
| Cell Line | Treatment/Modification | Effect on Signaling Molecule | Quantitative Measurement | Reference |
| MCF-7 (Breast Cancer) | CerS6 overexpression | Reduced phosphorylation of Akt, S6K, and ERK | Data not quantified in the provided abstract | [2] |
| UM-SCC-22A (HNSCC) | CerS6 siRNA knockdown | Increased CHOP mRNA | ~2-fold activation | [5] |
| UM-SCC-22A (HNSCC) | CerS6 siRNA knockdown | Activation of caspase 3 | Data presented in a bar graph | [6] |
| A549 (Lung Cancer) | Overexpression of CerS6 and p53 | Increased C16-ceramide levels | Data presented in a bar graph | [7] |
Table 2: C16-Ceramide/CerS6 Modulation of Key Signaling Pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the pro-survival role of C16-ceramide.
CerS6 Knockdown using siRNA
Objective: To specifically reduce the expression of CerS6 to study the effects of decreased C16-ceramide synthesis.
Materials:
-
Cancer cell line of interest (e.g., UM-SCC-22A, MCF-7)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Oligofectamine™ Transfection Reagent
-
CerS6-specific siRNA and scrambled control siRNA (e.g., from Dharmacon)
-
100 mm or 60 mm cell culture dishes
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells so they reach 50-75% confluency at the time of transfection.[8]
-
siRNA-Oligofectamine Complex Formation:
-
For a 100 mm dish, dilute 10 µl of 20 µM siRNA (final concentration 100 nM) in 310 µl of Opti-MEM.
-
In a separate tube, add 4 µl of Oligofectamine to 296 µl of Opti-MEM.
-
Incubate both solutions at room temperature for 10 minutes.
-
Combine the siRNA and Oligofectamine solutions and incubate for an additional 20-25 minutes at room temperature to allow complex formation.[8]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash with serum-free medium.
-
Add 2.38 ml of serum-free DMEM to the siRNA-Oligofectamine complex mixture.
-
Add 3 ml of the final mixture to each 100 mm dish.[8]
-
-
Incubation: Incubate the cells at 37°C for 5 hours.[8]
-
Addition of Serum: Add 5 ml of DMEM with 20% FBS to each 100 mm dish.[8]
-
Analysis: Incubate for 24-72 hours post-transfection before harvesting for analysis (e.g., Western blot for CerS6 expression, cell viability assay, or lipidomics).
Measurement of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the levels of different ceramide species, including C16-ceramide, in cancer cells.
Materials:
-
Cell pellet
-
Internal standards (e.g., C17-ceramide)
-
Solvents for extraction (e.g., isopropanol (B130326), water, ethyl acetate)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Protocol Overview:
-
Lipid Extraction:
-
Homogenize cell pellets in a suitable solvent system, often a modification of the Bligh-Dyer method.[9]
-
Add a known amount of an internal standard (a ceramide species not naturally abundant in the sample, like C17-ceramide) to each sample for normalization.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water, acetonitrile, isopropanol with formic acid) to separate the different ceramide species based on their acyl chain length and hydrophobicity.[9][10]
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive mode.
-
Perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each ceramide species. A characteristic product ion for ceramides is often observed at m/z 264.[10][11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic ceramide standards.
-
Quantify the amount of each ceramide species in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.[11]
-
Analysis of ER Stress
Objective: To assess the activation of the unfolded protein response (UPR) pathways, particularly the ATF6 arm, in response to altered C16-ceramide levels.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of UPR target genes such as CHOP (also known as DDIT3).[5]
-
Western Blotting: Detect the protein levels of key UPR markers. For the ATF6 pathway, this includes detecting the cleaved, active form of ATF6. Other markers include PERK, IRE1α, and CHOP.
-
Immunofluorescence: Visualize the subcellular localization of UPR-related proteins, such as the nuclear translocation of cleaved ATF6.
Signaling Pathways and Visualizations
C16-ceramide exerts its pro-survival effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
C16-Ceramide and Protection from ER Stress-Induced Apoptosis
In head and neck squamous cell carcinoma (HNSCC), C16-ceramide plays a crucial role in maintaining ER homeostasis. Its depletion leads to ER stress and apoptosis through the specific activation of the ATF6/CHOP pathway.[1][12]
Caption: C16-Ceramide maintains ER homeostasis, preventing ATF6 activation and apoptosis.
C16-Ceramide Regulation of Akt/mTOR and ERK Pathways
In breast cancer cells, overexpression of CerS6, leading to increased C16-ceramide, has been shown to reduce the phosphorylation and thus the activity of pro-survival kinases Akt and ERK, and the downstream effector of mTOR, S6K.[2]
References
- 1. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ceramide Synthase 6 Mediates Triple-Negative Breast Cancer Response to Chemotherapy Through RhoA- and EGFR-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells [mdpi.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
C16-Urea-Ceramide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are bioactive sphingolipids that play a pivotal role in regulating critical cellular processes, including apoptosis, cell cycle arrest, and senescence. Dysregulation of ceramide metabolism is a hallmark of numerous pathologies, most notably cancer, where a reduction in cellular ceramide levels often contributes to therapeutic resistance and disease progression. C16-Urea-Ceramide, a synthetic analogue of the naturally occurring C16-ceramide, has emerged as a promising therapeutic candidate. By mimicking endogenous ceramide and modulating key enzymatic pathways, this compound offers a targeted approach to reinstate apoptotic signaling in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its function.
Introduction: The Role of Ceramide in Cellular Homeostasis and Disease
Ceramides are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for determining cell fate. In many cancer cells, this balance is shifted towards cell survival through the overexpression of enzymes that catabolize ceramide, such as ceramidases.
C16-ceramide, characterized by a 16-carbon acyl chain, is a significant species of ceramide implicated in inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] However, its therapeutic application is limited by poor solubility and bioavailability. Synthetic analogues, such as this compound, are designed to overcome these limitations while retaining or even enhancing the pro-apoptotic activity of the parent molecule. The inclusion of a urea (B33335) moiety in the ceramide structure is intended to improve its drug-like properties, potentially by enhancing its ability to form hydrogen bonds with target enzymes.[3][4]
Mechanism of Action: Targeting Ceramidases and Modulating Signaling Pathways
The primary mechanism of action for this compound is the inhibition of ceramidases, particularly mitochondrial and acid ceramidases. These enzymes are responsible for hydrolyzing ceramide into sphingosine (B13886), thereby reducing the intracellular pool of this pro-apoptotic lipid. By inhibiting these enzymes, this compound leads to an accumulation of endogenous ceramides, tipping the sphingolipid rheostat towards apoptosis.
Quantitative Data: Enzyme Inhibition
The inhibitory potential of this compound against mitochondrial ceramidase has been quantified, providing a basis for its further investigation as a targeted therapeutic.
| Compound | Enzyme | IC50 (mol %) | Source |
| D-erythro-urea-C16-ceramide | Mitochondrial Ceramidase | 0.33 | [3] |
Signaling Pathways
The accumulation of intracellular ceramides initiated by this compound triggers downstream signaling cascades that culminate in apoptosis. Two key pathways implicated are the p53 and mTOR signaling pathways.
C16-ceramide has been shown to directly bind to the tumor suppressor protein p53.[5] This interaction stabilizes p53 and disrupts its association with the E3 ubiquitin ligase MDM2, preventing p53 degradation.[5][6] The resulting accumulation of p53 leads to the transcriptional activation of pro-apoptotic genes, such as Bax and PUMA, ultimately triggering the intrinsic apoptotic pathway.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Overexpression of CerS6, the enzyme responsible for synthesizing C16-ceramide, has been shown to reduce the phosphorylation of key downstream effectors of the mTOR pathway, including Akt and S6 kinase.[7] This suggests that C16-ceramide, and by extension this compound, can negatively regulate mTOR signaling, thereby inhibiting cell proliferation. The precise mechanism of how ceramide influences mTOR is still under investigation but may involve the activation of protein phosphatases that dephosphorylate mTOR components.
Therapeutic Applications
The ability of this compound to induce apoptosis and inhibit cell proliferation makes it a strong candidate for cancer therapy. Preclinical studies on related ceramide analogues have shown promise in a variety of cancer types.
Cancer
-
Prostate Cancer: Androgen-sensitive prostate cancer cells have been shown to be susceptible to apoptosis induced by increased levels of C16-ceramide.[1][2]
-
Breast Cancer: The modulation of the mTOR pathway by C16-ceramide suggests its potential in treating breast cancer, where this pathway is often dysregulated.[7]
-
Colon Cancer: Studies with C6-urea-ceramide, a shorter-chain analogue, have demonstrated inhibition of cell and tumor growth in colon cancer models.[8]
While specific in vivo efficacy data for this compound is not yet available in the public domain, the strong mechanistic rationale and the promising results from similar compounds warrant its further investigation in preclinical tumor models.
Neurodegenerative Diseases
Emerging evidence suggests a role for ceramides in neurodegenerative disorders. However, the role of C16-ceramide in this context is complex and appears to be cell-type specific, with both pro- and anti-apoptotic roles reported. Further research is needed to determine the therapeutic potential of this compound in neurological diseases.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound and related compounds.
Synthesis of this compound
A general procedure for the synthesis of urea-containing ceramide analogues involves the coupling of a sphingoid base with a fatty acid derivative containing a urea moiety. While a specific protocol for this compound is not publicly detailed, a general approach would involve the reaction of a protected sphingosine derivative with a palmitic acid derivative functionalized with an isocyanate group, followed by deprotection. The urea linkage is typically formed by reacting an amine with an isocyanate.
In Vitro Acid Ceramidase Activity Assay
This protocol describes a fluorogenic assay to measure the activity of acid ceramidase in cell lysates.
Materials:
-
Cell lysate containing acid ceramidase
-
Fluorogenic ceramidase substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
This compound (or other inhibitors)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Glycine-NaOH buffer (pH 10.6)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add cell lysate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a solution of sodium periodate.
-
Incubate in the dark at 37°C for 1 hour to allow for the development of the fluorescent product.
-
Add glycine-NaOH buffer to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for umbelliferone).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[9]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined dosing schedule.
-
Administer the vehicle control to the control group.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of this compound.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its targeted mechanism of action, focused on the restoration of apoptotic signaling through the inhibition of ceramidases, offers a clear rationale for its clinical development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing its dosing and delivery.
-
In Vivo Efficacy Studies: Comprehensive preclinical studies in a range of cancer models are needed to establish the in vivo efficacy and therapeutic window of this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Biomarker Development: Identifying biomarkers that can predict patient response to this compound will be crucial for its successful clinical translation.
References
- 1. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C16 ceramide accumulates following androgen ablation in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resuscitation of wild-type p53 expression by disrupting ceramide glycosylation: a novel approach to target mutant p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
C16-Ceramide: A Technical Guide to its Impact on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ceramide (Cer), a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid that mediates a variety of cellular stress responses, including apoptosis, cell cycle arrest, and inflammation. Among the various ceramide species, differentiated by their N-acyl chain length, C16-ceramide (N-palmitoyl-sphingosine) has garnered significant attention for its profound effects on mitochondrial integrity and function. This technical guide provides an in-depth analysis of the mechanisms by which C16-ceramide modulates mitochondrial pathways, its role in initiating apoptosis, and the broader signaling networks it influences. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in cellular biology and drug development.
A note on "C16-Urea-Ceramide": Extensive literature searches did not yield information on a specific "this compound" conjugate. The research overwhelmingly focuses on C16-ceramide. It is possible "urea" was mentioned in the context of experimental protocols, such as its use in SDS-PAGE to denature proteins, rather than as a constituent of the lipid itself[1]. This guide will therefore focus on the well-documented C16-ceramide.
C16-Ceramide Synthesis and Metabolism
C16-ceramide is generated within the cell through several pathways, most notably de novo synthesis and the hydrolysis of sphingomyelin (B164518).
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT)[2]. The subsequent steps involve reduction to sphinganine, followed by acylation with a C16 fatty acyl-CoA by ceramide synthases (CerS). Ceramide Synthase 5 (CerS5) and CerS6 are primarily responsible for the production of C16-ceramide[3]. Both CerS5 and CerS6 have been implicated in stress-induced C16-ceramide production in mitochondrion-associated ER membranes, leading to its accumulation in mitochondria[3].
-
Sphingomyelin Hydrolysis: C16-ceramide can also be generated through the breakdown of sphingomyelin by sphingomyelinases (SMases), a pathway often activated in response to cellular stress signals like TNF-α[4][5].
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C16-Urea-Ceramide Synthesis and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Urea-Ceramide, also known by its chemical name D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea, is a synthetic analog of ceramide, a central lipid mediator in cellular signaling. Ceramides (B1148491) are implicated in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. The urea (B33335) linkage in this compound offers modified chemical stability and potentially altered biological activity compared to its natural amide-linked counterpart, making it a valuable tool for investigating ceramide-mediated signaling pathways. This document provides a detailed, though generalized, protocol for the synthesis of this compound and highlights its application in studying cellular signaling pathways, particularly those involved in apoptosis and cell cycle arrest.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for the accurate preparation of solutions and for the characterization of the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₇₀N₂O₃ | [1] |
| Molecular Weight | 566.94 g/mol | [1] |
| Purity | >99% (as commercially available) | [1] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | Inferred from similar compounds |
| Reaction Yield | Not specified in literature; typically moderate to high for urea formation reactions. |
Experimental Protocols
Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound, based on common organic synthesis methods for forming urea linkages from an amine and an isocyanate.
Materials and Reagents:
-
D-erythro-2-Amino-4-octadecene-1,3-diol (Sphingosine)
-
Hexadecyl isocyanate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Reactants:
-
Dissolve D-erythro-2-Amino-4-octadecene-1,3-diol (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
In a separate flask, dissolve hexadecyl isocyanate (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the hexadecyl isocyanate solution to the sphingosine (B13886) solution at room temperature with continuous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography.
-
A gradient of hexane and ethyl acetate (B1210297) is typically effective for eluting the desired product.
-
-
Characterization:
-
The purified this compound should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Note: This is a generalized protocol. Optimization of the solvent, temperature, and reaction time may be necessary to improve the yield and purity of the final product.
Application in Cellular Signaling Research
This compound is a valuable tool for elucidating the complex roles of ceramides in cellular signaling. Its stability and ability to mimic natural ceramides allow for controlled studies of ceramide-induced biological responses.
Ceramide-Mediated Apoptosis
Ceramides are well-established mediators of apoptosis, or programmed cell death. They can be generated in response to various cellular stresses, including chemotherapy and radiation, and act as second messengers to initiate apoptotic signaling cascades. This compound can be used to mimic this effect and study the downstream signaling events.
Experimental Workflow for Studying Ceramide-Induced Apoptosis:
Caption: Workflow for investigating this compound-induced apoptosis.
Ceramide-Induced Apoptosis Signaling Pathway:
Ceramide accumulation triggers a complex signaling network leading to apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified signaling pathway of ceramide-induced intrinsic apoptosis.
Ceramide and Cell Cycle Arrest
In addition to inducing apoptosis, ceramides can also cause cell cycle arrest, primarily at the G0/G1 and G1/S transitions. This provides a mechanism for controlling cell proliferation. This compound can be utilized to study the molecular players involved in this process.
Ceramide-Induced G1 Cell Cycle Arrest Signaling Pathway:
Ceramide accumulation can lead to the activation of protein phosphatases and subsequent dephosphorylation of key cell cycle regulators.
Caption: Key signaling events in ceramide-induced G1 cell cycle arrest.
By utilizing this compound in conjunction with the outlined experimental approaches, researchers can gain deeper insights into the multifaceted roles of ceramide signaling in cellular homeostasis and disease, paving the way for the development of novel therapeutic strategies.
References
Application Notes and Protocols: C16-Urea-Ceramide Delivery to Cells In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are bioactive sphingolipids that play a crucial role in various cellular signaling pathways, including apoptosis, cell cycle regulation, and senescence.[1][2][3] C16-Urea-Ceramide, a synthetic analog of natural C16-ceramide, has garnered significant interest in cancer research for its potential as a therapeutic agent due to its ability to mimic the pro-apoptotic effects of natural ceramides.[1] These application notes provide detailed protocols for the in vitro delivery of this compound to cancer cells and methods to assess its biological effects.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Key signaling pathways implicated in its mechanism of action include:
-
Activation of Protein Phosphatase 2A (PP2A): C16-ceramide can activate PP2A, a tumor suppressor protein.[1][4][5][6][7] This activation can lead to the dephosphorylation and subsequent degradation of oncoproteins such as c-Myc, thereby inhibiting cell proliferation.[4]
-
Induction of the p53 Pathway: C16-ceramide has been shown to directly bind to and activate the tumor suppressor protein p53.[8][9] This interaction stabilizes p53, disrupts its interaction with the E3 ligase MDM2, and leads to its accumulation and nuclear translocation, ultimately activating downstream targets that promote apoptosis.[8][9]
-
Mitochondrial-Mediated Apoptosis: C16-ceramide can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspases, key executioners of apoptosis.[10][11][12]
Data Presentation
Table 1: In Vitro Efficacy of Ceramide Analogs in Cancer Cell Lines
| Cell Line | Ceramide Analog | Concentration | Effect | Reference |
| A549 (Lung Carcinoma) | C16-pyridinium ceramide | Dose-dependent | Elevation of p53 | [8][13] |
| HCT116 (Colon Carcinoma) | C16-pyridinium ceramide | Dose-dependent | Elevation of p53 | [8] |
| HepG2 (Hepatocellular Carcinoma) | C16-pyridinium ceramide | Dose-dependent | Elevation of p53 | [8] |
| SW403 (Colon Adenocarcinoma) | C16-ceramide | Up to 10 µM | No effect on cell viability | [14] |
| HeLa | C16 ceramide-loaded O-GNRs + 5 µg/ml UV | 5 µg/ml | 70.14% viability vs. untreated | [15] |
| HeLa | C16 ceramide-loaded O-GNRs + C6 ceramide | - | Increased apoptosis vs. O-GNRs alone | [15] |
| Ramos B-cells | C6-ceramide | Up to 10 µM | Dose-dependent PARP cleavage | [10] |
Note: Data for this compound is limited in the direct search results; therefore, data for closely related C16-ceramide and its derivatives are presented to provide context for its potential effects.
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Long-chain ceramides like this compound are hydrophobic and require a delivery vehicle for efficient uptake in cell culture.[16] Common methods include the use of organic solvents or complexation with carriers.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Target cancer cell line (e.g., A549, HCT116)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium dropwise while vortexing to prevent precipitation. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without the ceramide).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with this compound (from Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression of proteins involved in apoptosis and cell signaling.
Materials:
-
Cells treated with this compound (from Protocol 1) in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound signaling pathways leading to apoptosis.
Caption: General experimental workflow for in vitro studies.
References
- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Application of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ceramide-activated protein phosphatase 2A activity by low molecular weight aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rug.nl [rug.nl]
- 11. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
- 16. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of C16-Urea-Ceramide for Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of C16-Urea-Ceramide, a synthetic ceramide analog, for visualization in microscopy. Fluorescently labeled ceramides (B1148491) are invaluable tools for studying lipid trafficking, metabolism, and their roles in various cellular signaling pathways.
Ceramides are central bioactive sphingolipids involved in critical cellular processes such as apoptosis, cell senescence, and signal transduction.[1][2] The ability to visualize the subcellular localization and dynamics of specific ceramide species like this compound can provide significant insights into its mechanism of action and potential as a therapeutic agent.
Data Presentation: Photophysical Properties of Common Fluorophores for Ceramide Labeling
The choice of fluorophore is critical for successful fluorescence microscopy. The following table summarizes the key photophysical properties of commonly used fluorescent dyes that can be conjugated to ceramides. While the specific properties of a dye conjugated to this compound may vary slightly, this table provides a useful guide for selecting an appropriate fluorophore based on the available instrumentation and experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics |
| NBD | ~465 | ~535 | Environment-sensitive | Golgi-specific staining, but sensitive to photobleaching.[3] |
| BODIPY FL | ~505 | ~515 | High | Bright and photostable. Can form excimers at high concentrations, leading to a red shift in emission.[3][4] |
| BODIPY TR | ~589 | ~617 | High | Red-shifted emission, making it suitable for multicolor imaging.[3] |
| COUPY | ~540 | ~650+ | Excellent | Far-red emitting with a large Stokes shift.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for labeling live and fixed cells with fluorescently labeled this compound. The key to adapting these protocols is the selection of a fluorescent dye with a reactive group that can be conjugated to the urea (B33335) moiety of the this compound. This typically involves using an amine-reactive dye if the urea group has a free amine, or other suitable bioorthogonal conjugation strategies.
Protocol 1: Live-Cell Imaging of Fluorescently Labeled this compound
This protocol is designed for visualizing the dynamic processes of this compound in living cells.
Materials:
-
Fluorescently labeled this compound
-
Live-cell imaging medium (e.g., HBSS/HEPES)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells to a confluency of 50-70% on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Preparation of Staining Solution: Prepare a 1-5 µM working solution of the fluorescently labeled this compound in pre-warmed live-cell imaging medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[3]
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
For probes that may require back-extraction to reduce plasma membrane signal, incubate the cells in a solution of defatted Bovine Serum Albumin (BSA) (e.g., 0.34 mg/ml) in the imaging medium for 5-10 minutes.
-
-
Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.
Protocol 2: Fixed-Cell Imaging of Fluorescently Labeled this compound
This protocol is suitable for high-resolution imaging and colocalization studies with other cellular markers via immunofluorescence.
Materials:
-
Fluorescently labeled this compound
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If colabeling with intracellular antibodies, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Staining:
-
Dilute the fluorescently labeled this compound to a final concentration of 1-5 µM in blocking buffer.
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
(Optional) Immunofluorescence Co-staining: Proceed with standard immunofluorescence protocols for primary and secondary antibody incubations.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with DAPI if desired.
-
Imaging: Image the cells using a confocal or fluorescence microscope.
Visualizations
Experimental Workflow for Fluorescent Labeling and Microscopy
Caption: Workflow for this compound labeling and microscopy.
Ceramide Signaling Pathway in Apoptosis
Caption: Ceramide's role in the apoptosis signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of C16-Ceramide in Lipid Extracts
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell growth, and inflammation.[1][2] Comprised of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the specific functions of ceramides can vary depending on the length of their fatty acid chain. C16-Ceramide (N-palmitoylsphingosine) is a prevalent and biologically significant species, often implicated in the cellular stress response and the induction of apoptosis.[3] Its accurate quantification in biological samples is therefore critical for researchers in numerous fields, from basic cell biology to drug development.
This document provides detailed application notes and protocols for the analysis of C16-Ceramide in lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of C16-Ceramide and related compounds using LC-MS/MS, as reported in various studies. These values can serve as a benchmark for researchers developing and validating their own analytical methods.
Table 1: Linearity and Sensitivity of C16-Ceramide Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linear Range | 2.8–357 ng | Plasma | [7] |
| Linear Range | 2.2–1090 ng/mL | Plasma | [8] |
| Linear Range | 0.05–50 ng/mL | Cell Lysates | [9] |
| Limit of Detection (LOD) | 5-50 pg/mL | Biological Samples | [7] |
| Limit of Detection (LOD) | 0.2 fmol | Cell Lysates | [9] |
| Limit of Quantification (LOQ) | 0.01-0.50 ng/mL | Biological Samples | [6] |
| Limit of Quantification (LOQ) | 1.1 fmol | Cell Lysates | [9] |
Table 2: Recovery of Ceramide Species from Biological Matrices
| Ceramide Species | Plasma Recovery (%) | Liver Tissue Recovery (%) | Muscle Tissue Recovery (%) | Reference |
| Various Ceramides | 78 - 91 | 70 - 99 | 71 - 95 | [6] |
| C17 & C18 Ceramides | 92.2 - 105.2 | - | - | [9] |
Experimental Protocols
Lipid Extraction from Biological Samples
A robust lipid extraction method is crucial for accurate ceramide analysis. The Bligh and Dyer method is a widely used and effective technique for extracting lipids from various biological matrices.[6]
Materials:
-
Deionized Water
-
Ice bath
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes with glass wool plugs (optional, for tissue homogenates)
-
Nitrogen evaporator
Procedure for Tissue Samples:
-
Homogenize the tissue sample on ice.
-
To the homogenized tissue, add an ice-cold mixture of chloroform and methanol (1:2, v/v).
-
Vortex the mixture thoroughly at 4°C.
-
To separate the phases, add chloroform and deionized water in a stepwise manner to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully collect the lower organic phase, which contains the lipids. For tissue homogenates, the organic phase can be filtered through a glass wool-packed Pasteur pipette to remove any particulate matter.[7]
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., HPLC elution buffer).
Procedure for Plasma Samples:
-
For plasma samples, a solid-phase extraction (SPE) step using a silica (B1680970) gel column is often recommended after the initial lipid extraction to isolate sphingolipids and remove more abundant, non-polar lipids.[6]
-
Follow steps 2-7 as described for tissue samples.
-
After drying, reconstitute the lipid extract and load it onto a pre-conditioned silica gel column.
-
Wash the column with a non-polar solvent (e.g., methylene (B1212753) chloride) to elute interfering lipids.
-
Elute the ceramide-containing fraction with a more polar solvent.
-
Dry the eluted fraction under nitrogen and reconstitute for LC-MS/MS analysis.
LC-MS/MS Analysis of C16-Ceramide
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used for ceramide separation.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.[10]
-
Mobile Phase: A binary gradient system is typically used. For example:
-
Mobile Phase A: Water with 0.2% formic acid and 2mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[10][11]
-
Injection Volume: 5-25 µL.[7]
-
Column Temperature: Maintained at around 40-50°C.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for ceramide analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7][9]
-
MRM Transitions: The specific precursor-to-product ion transitions for C16-Ceramide should be optimized on the instrument. A common transition involves the precursor ion [M+H]+ and a characteristic fragment ion corresponding to the sphingoid backbone (e.g., m/z 264).[8]
-
Internal Standards: The use of a non-naturally occurring ceramide species (e.g., C17-Ceramide) as an internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and instrument response.[7]
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using a series of known concentrations of a C16-Ceramide standard.
-
The peak area ratio of the analyte (C16-Ceramide) to the internal standard is plotted against the concentration of the standards.
-
The concentration of C16-Ceramide in the unknown samples is then determined from this calibration curve.
Visualizations
Signaling Pathway
Ceramides, including C16-Ceramide, are central to various signaling pathways that regulate critical cellular processes.[1][12] An increase in cellular ceramide levels, often in response to stress stimuli, can trigger a cascade of events leading to outcomes such as apoptosis or cell cycle arrest.[13]
Caption: Overview of the ceramide signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of C16-Ceramide from biological samples using LC-MS/MS.
Caption: Workflow for C16-Ceramide quantification.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutral Ceramidase Inhibition Assay Using C16-Urea-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral ceramidase (nCDase) is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1][2] This enzymatic activity is crucial in regulating the cellular balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P), a downstream metabolite of sphingosine.[1] Dysregulation of nCDase activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4]
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory potential of compounds against human neutral ceramidase, using C16-Urea-Ceramide as a reference inhibitor. This compound is a long-chain, urea-based ceramide analog designed to act as a competitive inhibitor of nCDase. While shorter-chain urea-ceramides like C6-Urea-Ceramide are known inhibitors with IC50 values in the micromolar range, the C16 analog provides a tool for investigating the effects of acyl chain length on inhibitor potency.[3][5]
The described assay is based on the enzymatic cleavage of a fluorogenic ceramide substrate by recombinant human nCDase. Inhibition of the enzyme by a test compound, such as this compound, results in a decreased production of the fluorescent signal, allowing for the quantification of inhibitory activity and the determination of the half-maximal inhibitory concentration (IC50).
Signaling Pathway of Neutral Ceramidase
Neutral ceramidase plays a pivotal role in the sphingolipid metabolic pathway. It acts on ceramide, a central hub in this network, to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). The balance between ceramide and S1P is critical for cell fate decisions, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P is involved in cell proliferation, survival, and migration.[4] By inhibiting neutral ceramidase, the levels of ceramide can be increased, potentially leading to anti-cancer effects.
Caption: Sphingolipid metabolism pathway highlighting the role of neutral ceramidase.
Experimental Workflow
The experimental workflow for the neutral ceramidase inhibition assay involves the preparation of reagents, execution of the enzymatic reaction in the presence of the inhibitor, and subsequent data analysis to determine the IC50 value. The workflow is designed to be conducted in a 96-well plate format for compatibility with high-throughput screening.
Caption: General workflow for the neutral ceramidase inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for neutral ceramidase activity assays.[6]
Materials and Reagents
-
Recombinant Human Neutral Ceramidase (nCDase)
-
Fluorogenic Ceramide Substrate (e.g., RBM14-C12 or NBD-C12-Ceramide)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 25 mM Phosphate Buffer, 150 mM NaCl, 1% (w/v) Sodium Cholate, pH 7.4
-
Stop Solution: Methanol (B129727)
-
Developing Reagent: 2.5 mg/mL Sodium Periodate (B1199274) (NaIO₄) in 100 mM Glycine-NaOH buffer, pH 10.6 (prepare fresh)
-
96-well black, flat-bottom plates
-
Microplate reader with fluorescence detection capabilities
Procedure
-
Preparation of this compound Stock Solution:
-
Due to the lipophilic nature of long-chain urea (B33335) ceramides, careful preparation of the stock solution is crucial.[7]
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly and gently warm if necessary to ensure complete dissolution. Store at -20°C.
-
-
Preparation of Working Solutions:
-
Inhibitor: Prepare a serial dilution of the this compound stock solution in a mixture of DMSO and water. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
Enzyme: Dilute the recombinant human nCDase in the assay buffer to the desired working concentration (e.g., to achieve a final concentration of 5 ng/well). Keep the enzyme on ice.
-
Substrate: Prepare the fluorogenic ceramide substrate in the assay buffer to the desired working concentration. The optimal substrate concentration should be at or near the Km value for nCDase.
-
-
Assay Protocol (96-well plate):
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO/water) to the appropriate wells.
-
Add 70 µL of the diluted nCDase enzyme solution to all wells except for the "no enzyme" control wells. Add 70 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. The final reaction volume should be 100 µL.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 25 µL of methanol to each well.
-
Add 100 µL of the freshly prepared sodium periodate developing reagent to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 355/460 nm for umbelliferone-based substrates).[6]
-
Controls
-
100% Activity Control: Contains enzyme, substrate, and vehicle (DMSO/water) without the inhibitor.
-
0% Activity Control (Blank): Contains substrate and vehicle but no enzyme.
-
Positive Control Inhibitor: A known nCDase inhibitor (e.g., C6-Urea-Ceramide) can be included to validate the assay performance.
Data Presentation and Analysis
The raw fluorescence data should be processed to determine the percent inhibition for each inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * [ 1 - ( (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescence100% activity - Fluorescenceblank) ) ]
IC50 Determination
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[8]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Summary of Quantitative Data
The results of the inhibition assay can be summarized in a table for easy comparison.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| C6-Urea-Ceramide (Control) | ~17-20[3] | [Insert Value] | [Insert Value] |
| Test Compound 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The provided IC50 value for C6-Urea-Ceramide is based on published data and should be determined experimentally as a control in each assay.[3]
Conclusion
This document provides a comprehensive protocol for conducting an in vitro inhibition assay for neutral ceramidase using this compound as a reference inhibitor. Adherence to this protocol will enable researchers to reliably assess the potency of novel compounds targeting nCDase, thereby facilitating drug discovery and development efforts in therapeutic areas where sphingolipid metabolism is dysregulated. Careful attention to reagent preparation, especially the solubilization of lipophilic inhibitors, and appropriate data analysis are critical for obtaining accurate and reproducible results.
References
- 1. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
C16-Urea-Ceramide: A Powerful Tool for Studying Ceramide Channels in Membranes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of sphingolipids that play a critical role in various cellular processes, including apoptosis, cell signaling, and membrane biophysics.[1][2] One of their most fascinating functions is the ability to self-assemble into channels within biological membranes, particularly the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors.[1][3][4] C16-Ceramide, a common naturally occurring ceramide, is known to form these protein-permeable channels.[5][6] C16-Urea-Ceramide is a synthetic analog of C16-Ceramide designed to enhance the study of these channels. By replacing the amide linkage with a urea (B33335) group, the hydrogen-bonding capability of the molecule is increased, leading to the formation of more stable and numerous channels.[1] This makes this compound an invaluable tool for investigating the structural and functional aspects of ceramide channels and for developing potential therapeutics that target these pathways.
Mechanism of Action
The prevailing model for ceramide channel formation is the "barrel-stave" model, where columns of ceramide molecules arrange to form a central pore.[5][7] These columns are stabilized by hydrogen bonds between the amide groups of adjacent ceramide molecules.[7] this compound enhances this process by providing additional hydrogen bond donors and acceptors through its urea linkage, thereby stabilizing the channel structure.[1] This increased stability translates to a higher propensity for channel formation and potentially larger and more stable pores compared to its natural counterpart, C16-Ceramide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the study of ceramide channels, providing a comparative overview for experimental design.
Table 1: Conductance of Ceramide Channels in Planar Phospholipid Membranes
| Ceramide Type | Concentration (mol %) | Single-Channel Conductance (nS) | Estimated Pore Diameter (nm) | Reference |
| C2-Ceramide | Not Specified | 1 - >200 | 0.8 - 11 | [8] |
| C16-Ceramide | 5 | Not Specified | Not Specified | [8] |
| This compound | Not Specified | Not Specified | Not Specified |
Table 2: Effects of Ceramide Analogs on Membrane Permeabilization
| Ceramide Analog | Effect on Hydrogen Bonding | Channel Formation in Mitochondrial Outer Membrane | Reference |
| C16-Ceramide (Natural) | Baseline | Yes | [1] |
| 1-O-methyl-C16-Ceramide | Reduced | Forms transient, unstable channels | [1] |
| This compound | Increased | Forms more channels | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Channels in Planar Lipid Bilayers
This protocol describes the formation of a planar lipid bilayer and the incorporation of this compound to study channel activity.
Materials:
-
Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
This compound stock solution (in an appropriate solvent like ethanol (B145695) or DMSO)
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Planar bilayer setup (cup and chamber) with Ag/AgCl electrodes
-
Low-noise voltage-clamp amplifier
-
Data acquisition system
Methodology:
-
Prepare the Bilayer: Form a planar lipid bilayer across a small aperture (100-200 µm) in a partition separating two aqueous compartments using the monolayer method.[8]
-
Incorporate this compound: Add this compound from the stock solution to one or both aqueous compartments to achieve the desired final concentration. The ceramide will spontaneously insert into the bilayer.
-
Electrophysiological Recording: Apply a transmembrane potential using the Ag/AgCl electrodes and record the resulting ionic current through the membrane using the voltage-clamp amplifier.
-
Data Analysis: Analyze the current recordings to identify discrete steps corresponding to the opening and closing of single channels. Determine the single-channel conductance by dividing the current step amplitude by the applied voltage.
Protocol 2: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This protocol assesses the ability of this compound to induce the release of pro-apoptotic proteins from isolated mitochondria.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
This compound stock solution
-
Mitochondrial incubation buffer
-
Reagents for detecting released proteins (e.g., antibodies for cytochrome c for Western blotting, or substrates for enzymatic assays of adenylate kinase)
-
Spectrophotometer or Western blotting apparatus
Methodology:
-
Isolate Mitochondria: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.
-
Incubate with this compound: Resuspend the isolated mitochondria in the incubation buffer and treat with varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the mitochondrial suspensions for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Separate Mitochondria from Supernatant: Centrifuge the samples to pellet the mitochondria.
-
Analyze Supernatant: Carefully collect the supernatant and assay for the presence of released intermembrane space proteins like cytochrome c or adenylate kinase. This can be done qualitatively by Western blotting or quantitatively using an appropriate enzymatic assay.
Visualizations
Caption: Ceramide-mediated apoptosis pathway.
Caption: Experimental workflow for studying this compound.
Caption: this compound's enhanced properties.
References
- 1. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthesis in the endoplasmic reticulum can permeabilize mitochondria to proapoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide: second messenger or modulator of membrane structure and dynamics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide channel: structural basis for selective membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide channel: Structural basis for selective membrane targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching for the Molecular Arrangement of Transmembrane Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of C16-Urea-Ceramide in Animal Models
Introduction
C16-Ceramide is a ubiquitous sphingolipid that plays a critical role as a bioactive signaling molecule in a myriad of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2] Its dysregulation has been implicated in various pathologies such as cancer, neurodegenerative diseases, and metabolic disorders.[3][4] The in vivo administration of C16-Ceramide or its analogs in animal models is a crucial step in elucidating its physiological functions and therapeutic potential. These studies are essential for understanding its pharmacokinetics, efficacy, and safety profile.
Mechanism of Action
C16-Ceramide exerts its biological effects through multiple mechanisms, often dependent on the cellular context and its subcellular localization. Key signaling pathways influenced by C16-Ceramide include:
-
Induction of Apoptosis: C16-Ceramide can promote apoptosis by forming channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[5][6][7] It can also activate specific arms of the unfolded protein response pathway, such as the ATF6/CHOP pathway, in response to endoplasmic reticulum (ER) stress.[8]
-
Regulation of Autophagy: C16-Ceramide has been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.[2][9] The outcome of autophagy induction by C16-Ceramide appears to be cell-type and context-dependent.
-
Modulation of Metabolic Pathways: Elevated levels of C16-Ceramide are associated with insulin (B600854) resistance and the development of type 2 diabetes.[10] It can interfere with insulin signaling pathways in metabolic tissues such as the liver, skeletal muscle, and adipose tissue.
-
Neuroinflammation and Neurodegeneration: In the central nervous system, C16-Ceramide is implicated in neuroinflammatory and neurodegenerative processes, with elevated levels observed in conditions like multiple sclerosis.[3]
A urea (B33335) linkage in a C16-Urea-Ceramide analog could potentially inhibit neutral ceramidase, leading to an increase in intracellular ceramide levels, a mechanism observed with C6-Urea-Ceramide.
Signaling Pathway of C16-Ceramide-Induced Apoptosis
References
- 1. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea uptake enhances barrier function and antimicrobial defense in humans by regulating epidermal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C16-Ceramide Analog Combined with Pc 4 Photodynamic Therapy Evokes Enhanced Total Ceramide Accumulation, Promotion of DEVDase Activation in the Absence of Apoptosis, and Augmented Overall Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Measuring C16-Urea-Ceramide Activity
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the cellular and biochemical assessment of C16-Urea-Ceramide, a synthetic bioactive ceramide analog.
Application Note
Introduction
Ceramides (B1148491) are a class of bioactive lipids that play a crucial role in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] The specific functions of ceramides are often dependent on the length of their N-acyl chain. C16-ceramide, in particular, has been identified as a key signaling molecule in cellular stress responses and has been implicated in the regulation of the p53 tumor suppressor and the mTOR signaling pathway.[3][4]
This compound (CAS 361450-27-3) is a synthetic analog of C16-ceramide where the amide linkage is replaced by a urea (B33335) group.[5][] This modification makes this compound a potent and specific inhibitor of neutral ceramidase (nCDase).[7] Neutral ceramidases are enzymes responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting this enzyme, this compound can lead to an accumulation of intracellular ceramide, thereby potentiating its downstream signaling effects.
Principle of the Assays
Two primary methodologies are presented to assess the activity of this compound:
-
In Vitro Neutral Ceramidase (nCDase) Inhibition Assay: This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified or recombinant nCDase. The assay utilizes a fluorescently labeled ceramide substrate. In the absence of an inhibitor, nCDase cleaves the substrate, resulting in a change in the fluorescent signal. The inhibitory activity of this compound is quantified by measuring the reduction in the fluorescent signal change.
-
Cell-Based p53 Activation Assay: This cellular assay evaluates the downstream functional consequences of nCDase inhibition by this compound. Since C16-ceramide is known to activate the p53 signaling pathway, this assay measures the upregulation of p53 protein levels and the expression of its downstream target gene, p21, in cells treated with this compound.[3] This provides a physiologically relevant measure of the compound's bioactivity.
These assays provide a comprehensive approach to characterizing the biochemical potency and cellular efficacy of this compound, making them valuable tools for sphingolipid research and drug discovery.
Experimental Protocols
Protocol 1: In Vitro Neutral Ceramidase (nCDase) Inhibition Assay
This protocol details the measurement of this compound's ability to inhibit nCDase activity using a fluorescence-based method.
Materials
-
Recombinant human neutral ceramidase (nCDase)
-
NBD C12-Ceramide (fluorescent substrate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 466 nm, Emission: 536 nm)
-
DMSO (for compound dilution)
Experimental Workflow
Caption: Workflow for the in vitro nCDase inhibition assay.
Procedure
-
Reagent Preparation:
-
Prepare a 2X working solution of nCDase in Assay Buffer.
-
Prepare a 2X working solution of NBD C12-Ceramide in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to create 2X working solutions.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X this compound dilutions or vehicle (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Include control wells:
-
100% Activity Control: 50 µL of vehicle.
-
No Enzyme Control: 50 µL of vehicle.
-
-
-
Enzyme Addition:
-
Add 25 µL of the 2X nCDase working solution to all wells except the "No Enzyme Control".
-
Add 25 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the 2X NBD C12-Ceramide working solution to all wells to start the reaction.
-
The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 466 nm and emission at 536 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_NoEnzyme) / (Fluorescence_100%Activity - Fluorescence_NoEnzyme))
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound [µM] | Average Fluorescence | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.01 | 1450 | 3.3 |
| 0.1 | 1200 | 20.0 |
| 1 | 800 | 46.7 |
| 10 | 400 | 73.3 |
| 100 | 300 | 80.0 |
| No Enzyme Control | 200 | 100 |
Protocol 2: Cell-Based p53 Activation Assay
This protocol describes how to measure the effect of this compound on the p53 signaling pathway in a human cell line (e.g., MCF-7).
Materials
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western Blotting (lysis buffer, primary antibodies for p53, p21, and a loading control like GAPDH, secondary antibodies, ECL substrate)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for p53, p21, and a housekeeping gene like GAPDH, qPCR master mix)
-
6-well cell culture plates
Experimental Workflow
Caption: Workflow for the cell-based p53 activation assay.
Procedure
-
Cell Seeding:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
-
Cell Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Use DMSO as the vehicle control.
-
Incubate the cells for another 24 hours.
-
-
Cell Harvesting:
-
For Western Blotting : Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Collect the lysates and determine the protein concentration.
-
For qRT-PCR : Wash the cells with PBS and extract total RNA using a suitable RNA extraction kit.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for p53, p21, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation
Table 1: Western Blot Densitometry Analysis
| Treatment | p53 (Normalized Intensity) | p21 (Normalized Intensity) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 1 µM this compound | 1.5 | 1.8 |
| 5 µM this compound | 2.8 | 3.5 |
| 10 µM this compound | 4.2 | 5.1 |
| 25 µM this compound | 4.5 | 5.8 |
Table 2: qRT-PCR Gene Expression Analysis
| Treatment | p53 mRNA (Fold Change) | p21 mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 1 µM this compound | 1.2 | 2.1 |
| 5 µM this compound | 1.8 | 4.2 |
| 10 µM this compound | 2.5 | 6.8 |
| 25 µM this compound | 2.7 | 7.5 |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, leading to the activation of the p53 signaling pathway.
Caption: this compound inhibits nCDase, leading to p53 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
Unraveling Endoplasmic Reticulum Stress: Application of C16-Urea-Ceramide
Application Note AN202512
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress can trigger apoptosis. Ceramides (B1148491), a class of sphingolipids, have emerged as significant regulators of cellular stress responses, including the UPR. C16-Ceramide, in particular, has been shown to play complex and sometimes contradictory roles in the modulation of ER stress pathways. This document provides detailed application notes and protocols for utilizing C16-Urea-Ceramide, a cell-permeable analog of C16-Ceramide, to investigate ER stress pathways in a research setting.
This compound: A Tool for ER Stress Research
This compound is a synthetic, cell-permeable analog of N-palmitoyl-sphingosine (C16-Ceramide). The urea (B33335) linkage enhances its stability and cellular uptake, making it a valuable tool for studying the intracellular effects of elevated C16-Ceramide levels. While endogenous C16-Ceramide, generated by ceramide synthase 6 (CerS6), has been implicated in both pro-survival and pro-apoptotic responses to ER stress depending on the cellular context, exogenous application of this compound allows for direct and controlled induction of ceramide-mediated signaling events.[1][2] This enables researchers to dissect the specific downstream pathways affected by this lipid second messenger.
One of the key mechanisms by which ceramides are thought to induce ER stress is through the disruption of ER calcium homeostasis.[3][4] This can lead to the activation of the three canonical UPR sensor proteins: PERK, IRE1α, and ATF6. Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis but can also lead to the expression of pro-apoptotic factors like CHOP and the phosphorylation of JNK if the stress is unresolved.[3]
Key Experimental Readouts
To effectively study the role of this compound in ER stress, a combination of molecular biology techniques should be employed to monitor the activation of the UPR pathways.
| Experimental Target | Method | Purpose |
| IRE1α Pathway | RT-PCR | Detection of XBP1 mRNA splicing |
| Western Blot | Analysis of phosphorylated IRE1α | |
| PERK Pathway | Western Blot | Detection of phosphorylated eIF2α |
| qPCR/Western Blot | Measurement of ATF4 and CHOP expression | |
| ATF6 Pathway | Western Blot | Detection of cleaved ATF6 |
| General ER Stress | qPCR/Western Blot | Measurement of GRP78/BiP expression |
| Apoptosis | Western Blot | Analysis of cleaved caspase-3 and PARP |
| Flow Cytometry | Annexin V/PI staining |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 361450-27-3)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is a powder that should be stored at -20°C.[1][5]
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the this compound powder in DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 566.94 g/mol ) in 176.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[6]
Protocol 2: Induction of ER Stress in Cultured Cells
Materials:
-
Cultured cells of interest (e.g., HCT116, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical starting concentration range for ceramide analogs to induce cellular effects is 10-100 µM.[3][7] It is recommended to perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your cell line and experimental endpoint.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period. The incubation time will depend on the specific ER stress marker being analyzed. For early events like XBP1 splicing or eIF2α phosphorylation, shorter time points (e.g., 3-6 hours) may be sufficient.[7] For downstream events like CHOP expression or apoptosis, longer time points (e.g., 12-48 hours) may be necessary.[2][7]
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., RNA isolation, protein lysis).
Protocol 3: Analysis of XBP1 mRNA Splicing by RT-PCR
Materials:
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
PCR reagents and thermocycler
-
PstI restriction enzyme
-
Agarose (B213101) gel electrophoresis system
-
Primers for XBP1 (human):
-
Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'
-
Procedure:
-
Harvest cells treated with this compound or vehicle control and isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription on 1-2 µg of total RNA to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with the specified primers. The PCR product will encompass the IRE1α splice site.
-
The unspliced XBP1 PCR product contains a PstI restriction site, which is removed upon splicing. Digest the PCR products with PstI enzyme.
-
Separate the digested products on a 2-3% agarose gel. The unspliced XBP1 will be cleaved into smaller fragments, while the spliced XBP1 will remain as a single, larger fragment. The presence of the spliced XBP1 band indicates IRE1α activation.
Protocol 4: Western Blot Analysis of ER Stress Markers
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against:
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
GRP78/BiP
-
CHOP
-
Cleaved Caspase-3
-
Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the ratio of phosphorylated eIF2α to total eIF2α, and increased expression of GRP78/BiP and CHOP are indicative of ER stress.
Visualizing the Pathways
To better understand the mechanisms of action and experimental design, the following diagrams illustrate the this compound-induced ER stress pathway and a typical experimental workflow.
Caption: this compound induced ER stress pathway.
Caption: Experimental workflow for studying ER stress.
Conclusion
This compound is a potent tool for the controlled study of ER stress pathways. By directly introducing a cell-permeable C16-Ceramide analog, researchers can bypass the complexities of endogenous ceramide synthesis and specifically investigate its impact on the UPR and downstream cellular fates. The protocols outlined in this document provide a framework for utilizing this compound to induce ER stress and for analyzing the activation of key signaling pathways. Careful optimization of concentration and treatment times for the specific cell type under investigation is crucial for obtaining robust and reproducible data. Through these approaches, a deeper understanding of the role of C16-Ceramide in cellular stress and disease can be achieved.
References
- 1. This compound powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medkoo.com [medkoo.com]
- 7. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16-Urea-Ceramide Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are bioactive sphingolipids that play a crucial role in regulating various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] In many cancer types, the metabolism of ceramides is dysregulated, leading to lower intracellular levels and promoting cancer cell survival and proliferation. C16-Ceramide, a long-chain ceramide, has been identified as a potent pro-apoptotic molecule in several cancer models.[2][3] C16-Urea-Ceramide (CAS No: 361450-27-3) is a synthetic analog of C16-Ceramide, functionalized with a urea (B33335) moiety.[4][5][] This modification is designed to inhibit neutral ceramidase (nCDase), an enzyme that degrades ceramide, thereby increasing intracellular ceramide levels and enhancing its anti-cancer effects.[7][8][9] These application notes provide a comprehensive guide for the experimental design and use of this compound in cancer cell line research.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of neutral ceramidase (nCDase).[7][8] By blocking nCDase activity, this compound prevents the breakdown of endogenous ceramides, leading to their accumulation within the cell. Elevated levels of C16-Ceramide can then trigger apoptotic signaling pathways. One of the key mechanisms of C16-Ceramide-induced apoptosis involves the tumor suppressor protein p53. C16-Ceramide can directly bind to the DNA-binding domain of p53, stabilizing the protein and preventing its degradation by MDM2.[10][11] This leads to p53 accumulation, nuclear translocation, and the activation of downstream target genes that promote cell cycle arrest and apoptosis.[10][11][12]
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines can be used to evaluate the efficacy of this compound. The choice of cell line should be guided by the specific cancer type of interest and the expression levels of relevant targets like nCDase and wild-type p53.
Recommended Cancer Cell Lines:
-
Lung Adenocarcinoma: A549, H460, H1299
-
Breast Cancer: MCF-7, MDA-MB-231
-
Colon Cancer: HT-29, HCT116
-
Glioblastoma: U87, T98G
Protocol:
-
Culture cancer cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
For treatment, dilute the stock solution to the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.
I. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Treatment Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95.3 ± 4.1 | 88.7 ± 3.9 | 75.1 ± 4.3 |
| 5 | 82.1 ± 3.5 | 65.4 ± 3.2 | 48.9 ± 3.7 |
| 10 | 68.5 ± 2.9 | 47.2 ± 2.8 | 31.6 ± 2.9 |
| 25 | 45.3 ± 2.1 | 28.9 ± 2.5 | 15.8 ± 2.1 |
| 50 | 22.7 ± 1.8 | 10.1 ± 1.5 | 5.4 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 10 µM and 25 µM) and a vehicle control for 48 hours.
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.[17]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 92.5 ± 3.1 | 3.2 ± 0.8 | 4.3 ± 1.1 |
| This compound (10 µM) | 65.8 ± 4.5 | 22.1 ± 2.3 | 12.1 ± 1.9 |
| This compound (25 µM) | 38.2 ± 3.9 | 45.7 ± 3.1 | 16.1 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 10 µM and 25 µM) and a vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[18][19][20]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[21][22]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 55.2 ± 3.7 | 30.1 ± 2.5 | 14.7 ± 1.9 | 2.1 ± 0.5 |
| This compound (10 µM) | 68.9 ± 4.1 | 18.5 ± 2.1 | 12.6 ± 1.5 | 8.7 ± 1.2 |
| This compound (25 µM) | 75.4 ± 4.8 | 10.2 ± 1.8 | 14.4 ± 1.7 | 15.3 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
IV. Western Blot Analysis
To confirm the molecular mechanism of this compound, Western blotting can be used to detect changes in protein expression levels.
Protocol:
-
Treat cells with this compound (e.g., 10 µM and 25 µM) and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p-Akt, Akt, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Treatment | p53 Expression (Fold Change) | p-Akt/Total Akt Ratio (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 0.6 |
| This compound (25 µM) | 4.2 | 0.3 |
Data are presented as fold change relative to the vehicle control after normalization to the loading control.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 7. karger.com [karger.com]
- 8. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Quantification of C16 Ceramide Species by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2] Specifically, C16 ceramide (N-palmitoyl-D-erythro-sphingosine) has been implicated as a key mediator in cellular stress responses, tumor suppression, and metabolic regulation.[3][4][5] Dysregulation of C16 ceramide levels has been associated with numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the accurate and sensitive quantification of C16 ceramide in biological matrices is essential for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutic interventions.
This application note provides a detailed protocol for the quantification of C16 ceramide species in various biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is suitable for researchers in academia and industry engaged in drug discovery and development, as well as those investigating the intricate roles of sphingolipids in health and disease.
C16 Ceramide Signaling Pathways
C16 ceramide is a central molecule in sphingolipid metabolism and signaling. It can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[1] As a signaling molecule, C16 ceramide can directly interact with and modulate the activity of various proteins. For instance, it has been shown to bind directly to the p53 tumor suppressor protein, leading to its stabilization and activation in response to cellular stress.[3] Furthermore, C16 ceramide is involved in the regulation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[4][5] It also plays a significant role in TNF-α induced apoptosis.[6]
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting C16-Urea-Ceramide solubility issues in aqueous buffers
Welcome to the technical support center for C16-Urea-Ceramide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from C16-Ceramide?
This compound is a synthetic analog of C16-Ceramide, a naturally occurring sphingolipid. The key difference is the replacement of the amide linkage in the ceramide backbone with a urea (B33335) group. This modification is intended to alter the molecule's physicochemical properties, potentially enhancing its aqueous solubility and modifying its biological activity. This compound has been identified as a neutral ceramidase (nCDase) inhibitor.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
Precipitation upon addition to aqueous buffers is a common issue with long-chain lipid analogs like this compound. Despite the urea modification aimed at improving solubility, the long C16 acyl chain imparts significant hydrophobicity. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent used for the stock solution may also influence precipitation when diluted into the aqueous buffer.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1] For the parent compound, C16-Ceramide, ethanol (B145695) and Dimethylformamide (DMF) are also commonly used.[2][3] It is advisable to start with these solvents to prepare a concentrated stock solution before further dilution into aqueous buffers.
Q4: Can I heat the solution to aid in dissolving this compound?
Yes, gentle heating can be an effective method to aid in the dissolution of this compound, similar to protocols used for C16-Ceramide. When preparing a stock solution or diluting it into a final buffer, warming the solution to approximately 37°C may help overcome solubility challenges.[2] However, it is crucial to be mindful of the temperature stability of the compound and the other components in your experimental system.
Q5: What is the maximum recommended concentration of organic solvent in my final working solution for cell culture experiments?
For cell-based assays, it is critical to minimize the final concentration of the organic solvent to avoid cytotoxicity. For ethanol, a final concentration of ≤ 0.1% is generally recommended.[2] For DMSO, the tolerated concentration can vary depending on the cell line, but it is typically kept below 0.5%. It is always best practice to include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution into aqueous buffer | - Concentration exceeds solubility limit.- Rapid temperature change.- Incompatible buffer components. | 1. Decrease the final concentration: Try a lower final concentration of this compound.2. Pre-warm the aqueous buffer: Before adding the stock solution, warm the buffer to 37°C.3. Slow addition and mixing: Add the stock solution dropwise to the pre-warmed buffer while gently vortexing or stirring.4. Test different buffers: If using a complex buffer, try a simpler one like Phosphate-Buffered Saline (PBS) to identify potential compatibility issues.5. Consider co-solvents: For the parent C16-Ceramide, a mixture of ethanol and dodecane (B42187) (98:2, v/v) has been used to improve dispersion in aqueous media.[4] This could be tested for this compound. |
| Cloudiness or opalescence in the final solution | - Formation of micelles or small aggregates.- Incomplete dissolution. | 1. Sonication: After dilution, sonicate the solution briefly in a bath sonicator to break up aggregates.2. Increase mixing time: Allow for a longer period of gentle agitation after dilution.3. Use of a carrier protein: For cell culture, consider pre-complexing this compound with bovine serum albumin (BSA). This technique is sometimes used for poorly soluble lipids to enhance their delivery to cells. |
| Inconsistent experimental results | - Incomplete solubilization leading to variable effective concentrations.- Degradation of the compound in solution. | 1. Verify complete dissolution: Before each experiment, visually inspect the stock and working solutions for any signs of precipitation.2. Prepare fresh working solutions: Due to the potential for instability in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment.3. Store stock solutions properly: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Pre-warm Media: Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Data Presentation
Table 1: Solubility of C16-Ceramide in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 0.5 mg/mL | [2] |
| Ethanol | Soluble with warming | |
| DMSO | Soluble | [3] |
Signaling Pathways and Experimental Workflows
C16-Ceramide has been shown to be a bioactive lipid involved in key cellular signaling pathways, notably the p53 and mTOR pathways. While the direct effects of this compound on these pathways require further investigation, the information from its parent compound provides a valuable framework.
C16-Ceramide and the p53 Signaling Pathway
C16-Ceramide can directly bind to the tumor suppressor protein p53.[5][6] This interaction stabilizes p53 and prevents its degradation, leading to its accumulation and the activation of downstream pro-apoptotic pathways.
C16-Ceramide and the mTOR Signaling Pathway
C16-Ceramide has been shown to negatively regulate the mTOR (mammalian target of rapamycin) signaling pathway.[7] Inhibition of mTOR signaling can lead to decreased cell proliferation and the induction of autophagy.
Experimental Workflow for Solubility Testing
The following workflow provides a general procedure for determining the solubility of this compound in a specific aqueous buffer.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C16-Urea-Ceramide Treatment Concentrations for Cell Viability
Welcome to the technical support center for C16-Urea-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this novel ceramide analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a synthetic analog of the naturally occurring C16-ceramide. Ceramides (B1148491) are bioactive sphingolipids that function as second messengers in a variety of cellular signaling pathways, regulating processes like apoptosis (programmed cell death), cell cycle arrest, and senescence. The urea (B33335) linkage in this compound is a bioisosteric replacement for the amide bond found in natural ceramides and is designed to mimic or enhance its biological activity.[1] Urea-based ceramide analogs have been explored as potential anti-cancer agents.[1][2] Therefore, this compound is expected to induce cell death in a dose-dependent manner in susceptible cell lines.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its long acyl chain, this compound is expected to have low aqueous solubility.[3] A common method for preparing stock solutions of long-chain ceramides is to dissolve the compound in an organic solvent such as ethanol (B145695) or DMSO.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it at -20°C. For experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial to add the stock solution to the pre-warmed medium while vortexing or swirling to ensure rapid and even dispersion.[6] The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[4]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of any ceramide analog is highly dependent on the cell type and the specific assay being performed. For long-chain ceramides, the effective concentration can vary significantly. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A suggested starting range for a dose-response experiment could be from 1 µM to 100 µM.
Q4: What are the appropriate controls for a this compound experiment?
A4: To ensure the validity of your experimental results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell viability and growth.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. This is crucial to confirm that any observed effects are due to the compound and not the solvent.[4]
-
Positive Control (for apoptosis assays): A known inducer of apoptosis in your specific cell line (e.g., staurosporine (B1682477) or etoposide) can validate that your assay is working correctly.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | - Low aqueous solubility of the long-chain ceramide analog.[3]- Final concentration of the organic solvent is too low to maintain solubility.- Improper mixing when adding the stock solution to the medium. | - Ensure the stock solution is fully dissolved before adding it to the medium.- Add the stock solution to pre-warmed (37°C) medium while vortexing or swirling to ensure rapid dispersion.[6]- Consider using a ceramide delivery system, such as complexing with bovine serum albumin (BSA), to improve solubility.[7]- Perform a serial dilution of the stock solution in the medium to reach the final concentration. |
| No observable effect of this compound treatment. | - The concentration of this compound may be too low for your cell type.- The incubation time may be too short.- The compound may have degraded due to improper storage.- The cells may be resistant to ceramide-induced apoptosis. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to identify the optimal treatment duration (e.g., 24, 48, 72 hours).- Ensure the this compound stock solution has been stored correctly at -20°C and protected from light.- Verify the functionality of the apoptotic machinery in your cells using a positive control for apoptosis. |
| High levels of cell death in the vehicle control group. | - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. | - Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%).[4]- Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent preparation of this compound working solutions.- Degradation of the compound due to repeated freeze-thaw cycles of the stock solution. | - Ensure consistent cell seeding density and that cells are in the exponential growth phase at the time of treatment.- Prepare fresh working solutions for each experiment from the stock solution.- Aliquot the stock solution into smaller volumes upon initial preparation to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
Materials:
-
This compound
-
DMSO or Ethanol (vehicle)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidified isopropanol)[8][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to adhere.
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or ethanol.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control for the highest concentration of this compound with the same final concentration of DMSO or ethanol.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment solutions (including untreated and vehicle controls) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[8][9]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][9][10]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition: Read the absorbance at 570 nm or 590 nm using a microplate reader.[1][8]
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated or vehicle control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (for 96-well plate) |
| This compound Concentrations | 1, 5, 10, 25, 50, 100 µM (suggested starting range) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 3-4 hours at 37°C |
| Absorbance Reading | 570 nm or 590 nm |
Protocol 2: Western Blot Analysis of p53 and Phospho-Akt
This protocol provides a method to assess the effect of this compound on key signaling proteins involved in cell survival and apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (based on IC50 values from the MTT assay) and controls for the determined optimal time.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
C16-ceramide has been shown to be involved in the regulation of key signaling pathways that control cell fate, including the p53 and mTOR/Akt pathways.
This compound and p53 Signaling
C16-ceramide can activate the tumor suppressor protein p53, leading to the transcription of genes that promote cell cycle arrest or apoptosis.[2][12][13][14][15] The urea modification in this compound is expected to maintain or enhance this interaction.
This compound and mTOR/Akt Signaling
The mTOR/Akt pathway is a critical pro-survival signaling cascade. C16-ceramide has been shown to inhibit this pathway, thereby promoting apoptosis.[16] Overexpression of CerS6, the enzyme responsible for C16-ceramide synthesis, leads to reduced phosphorylation of Akt and S6 kinase, key components of the mTOR pathway.[16]
Experimental Workflow for Optimizing Treatment
The following workflow provides a logical sequence of experiments to optimize the use of this compound for cell viability studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. p53-dependent ceramide response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysics (and sociology) of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. broadpharm.com [broadpharm.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. Ceramide Signaling and p53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Figure 1 from Ceramide Signaling and p53 Pathways: CHAPTER SEVEN | Semantic Scholar [semanticscholar.org]
- 15. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
C16-Urea-Ceramide stability and degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C16-Urea-Ceramide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from C16-Ceramide?
This compound is a synthetic analog of C16-Ceramide, a naturally occurring bioactive sphingolipid. The key structural difference is the modification of the head group to include a urea (B33335) linkage. This modification can alter the molecule's chemical properties, including its stability and interactions with cellular components, while potentially mimicking or modulating the biological effects of natural ceramides.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
Like most long-chain lipids, this compound is highly hydrophobic and has very low solubility in aqueous solutions such as cell culture media.[1][2] Precipitation occurs when its concentration exceeds its solubility limit. This is a common issue and can be influenced by the final concentration, the solvent used for the stock solution, the dilution method, and the composition of the cell culture medium, especially the presence or absence of serum.[1]
Q3: What is the best way to dissolve and deliver this compound to my cells in culture?
To avoid precipitation, it is critical to first dissolve the this compound in an organic solvent to create a concentrated stock solution.[1][2] Common solvents include Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] This stock solution should then be diluted into the final culture medium. To improve solubility and delivery, complexing the ceramide with fatty-acid-free bovine serum albumin (BSA) is highly recommended, especially when using serum-free media.[1][2][3][4][5] Animal serum, rich in proteins like albumin, can also enhance solubility.[1]
Q4: How stable is this compound in cell culture medium?
While specific data on the extracellular degradation of this compound in cell culture medium is limited, ceramides, in general, are sensitive to environmental factors.[6] Once delivered to cells, C16-Ceramide can be metabolized. The primary intracellular degradation pathway is hydrolysis by ceramidases into sphingosine (B13886) and a fatty acid.[7] Sphingosine can then be converted to sphingosine-1-phosphate (S1P), a signaling molecule with often opposing effects to ceramide.[7] Studies on the intracellular turnover of C16:0 ceramide have shown it to be more stable (longer half-life) than very-long-chain ceramides.[8][9] The stability of this compound in the medium itself should be empirically determined, as the urea modification may alter its susceptibility to hydrolysis or other forms of degradation.
Q5: What are the known biological effects of C16-Ceramide that this compound might mimic?
C16-Ceramide is a key signaling molecule involved in various cellular processes. It is well-known for its role in inducing apoptosis (programmed cell death) and has been implicated in the regulation of cell growth, differentiation, and senescence.[10] Specific signaling pathways influenced by C16-Ceramide include the activation of the p53 tumor suppressor and the regulation of the mTOR signaling pathway.[11][12]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Medium
| Potential Cause | Troubleshooting Step | Recommendation |
| Improper Solubilization | The compound was added directly to the aqueous medium. | Always prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.[1][2] |
| High Final Solvent Concentration | The volume of organic solvent added to the medium is too high, causing cytotoxicity or precipitation. | Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic, typically ≤ 0.1%.[1] Prepare a vehicle control with the same solvent concentration to verify its inertness. |
| Poor Dispersion | The concentrated stock was added too quickly or without adequate mixing, leading to localized high concentrations and precipitation. | Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] A serial dilution approach can also be effective.[1] |
| Serum-Free Medium | Lack of carrier proteins in serum-free medium reduces the solubility of the hydrophobic ceramide analog. | Prepare a this compound:BSA complex to enhance solubility and facilitate delivery to cells.[1][2][3][4][5] |
| Temperature Fluctuations | Moving plates from a warm incubator to a cooler environment (e.g., for microscopy) can cause less soluble components to precipitate. | Minimize temperature shifts. Allow plates to equilibrate to the ambient temperature before extended observation periods.[1] |
Issue 2: Inconsistent or No Observable Biological Effect
| Potential Cause | Troubleshooting Step | Recommendation |
| Compound Degradation | This compound may be degrading in the medium or being rapidly metabolized by the cells. | Prepare fresh this compound-containing medium for each experiment. Do not store it for extended periods.[7] To assess intracellular stability, consider co-treatment with a ceramidase inhibitor.[7] |
| Insufficient Concentration | The concentration of this compound reaching the cells is too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[7] |
| Precipitation | The compound has precipitated out of solution, lowering the effective concentration. | Visually inspect the medium under a microscope for crystals or precipitates. If present, optimize the solubilization and delivery protocol as described in "Issue 1".[2] |
| Cell Line Resistance | The cell line may be resistant to ceramide-induced effects due to genetic or metabolic factors. | Verify that the downstream signaling pathways (e.g., apoptosis machinery) are functional in your cells using a known positive control. |
| Inconsistent Dosing | Variability in preparing working solutions leads to inconsistent results between experiments. | Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure accurate pipetting and thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation : Warm the vial of this compound powder to room temperature before opening.
-
Solubilization : Add the appropriate volume of 100% ethanol or DMSO to the powder to create a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution : Vortex the solution vigorously. If necessary, warm the tube briefly in a 37°C water bath to ensure the compound is fully dissolved.
-
Storage : Aliquot the stock solution into small volumes in glass or polypropylene (B1209903) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound:BSA Complex
(Adapted from protocols for fatty acid:BSA complex preparation)[3][4][5]
-
Prepare BSA Solution : Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS or serum-free medium. Filter-sterilize the solution.
-
Prepare Ceramide Stock : Prepare a concentrated stock of this compound in ethanol as described in Protocol 1.
-
Complexation :
-
Gently warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while stirring or vortexing gently. A typical molar ratio is 1.5:1 to 5:1 (Ceramide:BSA).
-
Incubate the mixture at 37°C for at least 30-60 minutes to allow for complex formation.
-
-
Application : The this compound:BSA complex can now be diluted to the final desired concentration in your cell culture medium.
Protocol 3: Assessing this compound Stability in Cell Culture Medium via LC-MS/MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
-
Preparation of Spiked Medium :
-
Prepare a working solution of this compound in your cell culture medium (e.g., DMEM/F-12 + 10% FBS) at a known concentration (e.g., 10 µM).
-
Distribute aliquots of this spiked medium into sterile tubes, one for each time point.
-
-
Incubation :
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
Time points could include 0, 2, 4, 8, 12, 24, and 48 hours.
-
-
Sample Collection :
-
At each time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Lipid Extraction :
-
Thaw the samples.
-
Perform a lipid extraction using a validated method such as a Bligh-Dyer or Folch extraction to separate the lipids from the aqueous medium components.[7]
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis :
-
Quantify the remaining this compound using a validated LC-MS/MS method.[13][14][15][16] This typically involves reverse-phase HPLC separation followed by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[13][15][16]
-
A stable, isotopically labeled internal standard should be used for accurate quantification.[13]
-
-
Data Analysis :
-
Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in the cell culture medium.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
how to prevent C16-Urea-Ceramide precipitation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C16-Urea-Ceramide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, cell-permeable analog of natural C16-Ceramide. It functions as a potent and specific competitive inhibitor of neutral ceramidase (nCDase). By inhibiting nCDase, this compound prevents the hydrolysis of ceramide into sphingosine, leading to an intracellular accumulation of ceramide. This makes it a valuable tool for studying the role of ceramide in various cellular processes, including apoptosis, cell cycle arrest, and autophagy, particularly in the context of cancer research.
Q2: Why does this compound precipitate in my experiments?
This compound is a highly hydrophobic lipid molecule with very low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit. This can be triggered by several factors, including:
-
Improper Dissolution: Directly adding the compound to aqueous media without proper solubilization techniques.
-
High Final Concentration: Attempting to achieve a high working concentration that surpasses its solubility threshold.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution into an aqueous medium, causing the lipid to crash out of solution.
-
Low Temperature: Reduced temperatures can decrease the solubility of lipids.
-
Absence of Carrier Molecules: In serum-free media, the lack of proteins like albumin, which act as lipid carriers, significantly increases the likelihood of precipitation.
Q3: What are the recommended solvents for dissolving this compound?
For creating initial stock solutions, organic solvents are necessary. The most commonly used and recommended solvents are:
-
Dimethyl Sulfoxide (DMSO)
It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution.
Q4: How can I prevent precipitation when diluting my this compound stock solution into cell culture media?
The key to preventing precipitation is to ensure the this compound remains dispersed and bioavailable in the aqueous environment of the cell culture medium. The most effective method is to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), before adding it to your cells. Additionally, maintaining a low final concentration of the organic solvent (typically ≤ 0.1%) is critical to avoid solvent-induced cytotoxicity and precipitation.
Troubleshooting Guide
Issue: Precipitate observed in cell culture medium after adding this compound.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Direct addition of organic stock to media | Never add the concentrated organic stock directly to the full volume of your cell culture medium. This will cause "solvent shock" and immediate precipitation. Always follow a serial dilution or a carrier-mediated delivery protocol. |
| High final solvent concentration | Ensure the final concentration of DMSO or ethanol in your cell culture medium is non-toxic to your specific cell line and does not exceed 0.1%.[1] This minimizes solvent effects on both the cells and the solubility of the compound. |
| Absence of a carrier protein in serum-free media | For experiments in serum-free media, complexing this compound with fatty acid-free BSA is highly recommended to enhance its solubility. |
| Incorrect stock solution preparation | Ensure the this compound is fully dissolved in the organic solvent before any dilution steps. Gentle warming (e.g., 37°C water bath) and vortexing can aid in complete dissolution. |
| Media Temperature | Pre-warming the cell culture medium to 37°C before adding the this compound-BSA complex can help maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Solubilization: Add the appropriate volume of DMSO or 100% ethanol to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, warm the tube briefly in a 37°C water bath to ensure all the solid has completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol is adapted from general methods for solubilizing hydrophobic lipids for cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum
Procedure:
-
Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v in PBS).
-
Intermediate Dilution: In a sterile tube, dilute your this compound stock solution into a small volume of the BSA solution. For example, add 5 µL of a 10 mM stock to 495 µL of the 10% BSA solution to get a 100 µM this compound in 10% BSA.
-
Complexation: Incubate the this compound-BSA mixture at 37°C for 30-60 minutes with gentle agitation (e.g., on a rotator or by periodic vortexing). This allows for the formation of the lipid-protein complex.
-
Final Dilution into Media: Add the this compound-BSA complex dropwise to your pre-warmed (37°C) cell culture medium while gently swirling the plate or flask.
-
Vehicle Control: Prepare a vehicle control by adding the same amount of the DMSO-BSA solution (without this compound) to your cell culture medium.
Workflow for Preparing and Using this compound-BSA Complex:
References
improving the delivery efficiency of C16-Urea-Ceramide to target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery efficiency of C16-Urea-Ceramide to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from endogenous C16-Ceramide?
This compound is a synthetic, bioactive analog of the naturally occurring C16:0 ceramide.[1][][3] It is functionalized with a urea (B33335) moiety, which enhances its hydrogen-bonding capacity.[] This modification alters its biophysical properties, such as lipid-lipid cohesion, water retention, and bilayer stability, making it a valuable tool for studying membrane dynamics and barrier function.[]
Q2: What are the primary challenges in delivering this compound to cells?
Like other long-chain ceramides (B1148491), this compound is highly hydrophobic.[4][5] This poor water solubility makes it difficult to deliver to cells in aqueous culture media, often leading to precipitation and low bioavailability. Therefore, a suitable delivery vehicle is essential to ensure efficient cellular uptake.
Q3: What are the most common delivery methods for long-chain ceramides like this compound?
Common delivery strategies for hydrophobic molecules like this compound include:
-
Liposomal Formulations: Encapsulating the ceramide within lipid-based vesicles (liposomes) can improve its stability and facilitate cellular uptake.[6][7][8]
-
Nanoparticle-Based Systems: Various nanoparticles, such as solid lipid nanoparticles (SLNs), nanoemulsions, and graphene-based carriers, can be used to deliver ceramides.[4][5][9][10]
-
Complexation with Other Lipids: Forming complexes with molecules like cholesteryl phosphocholine (B91661) can create a solvent-free delivery system with improved bioavailability.[11]
Q4: How does the acyl chain length of a ceramide affect its cellular uptake and biological activity?
The acyl chain length significantly influences a ceramide's cellular uptake and subsequent biological effects. Shorter-chain ceramides (like C6-ceramide) are more water-soluble and can more readily enter cells, often leading to more potent and rapid effects on cell viability and apoptosis.[4] Longer-chain ceramides, such as C16, are taken up more slowly and may have different metabolic fates and signaling roles within the cell.[4][12]
Q5: Which signaling pathways are typically affected by the successful delivery of C16-Ceramide?
Successful delivery of C16-Ceramide can modulate several key signaling pathways, often leading to apoptosis or cell growth arrest. These include:
-
Activation of Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) pathway. [13][14][15]
-
Activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. [15]
-
Inhibition of the pro-survival Akt (Protein Kinase B) pathway. [14][16]
Troubleshooting Guides
Issue 1: Low Cellular Uptake or Biological Activity of this compound
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in culture medium. | Due to its hydrophobic nature, this compound can aggregate and precipitate in aqueous solutions. Ensure it is properly encapsulated in a delivery vehicle like liposomes or nanoparticles before adding to cell culture. |
| Inefficient encapsulation in the delivery vehicle. | Optimize the loading protocol for your chosen delivery system. For liposomes, consider techniques like passive equilibration at the lipid's transition temperature to enhance encapsulation efficiency.[17] |
| Instability of the delivery vehicle. | Characterize the stability of your formulation over time and under experimental conditions (e.g., in the presence of serum). For liposomes, ensure the phospholipid to cholesterol ratio is optimized for stability.[18] |
| Incorrect choice of delivery vehicle for the cell type. | Different cell types may have varying uptake efficiencies for different types of nanoparticles or liposomes. It may be necessary to screen multiple delivery systems to find the most effective one for your target cells. |
| Degradation of this compound. | Ensure proper storage of the compound at -20°C.[] Minimize freeze-thaw cycles. |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Toxicity of the delivery vehicle itself. | It is crucial to test the empty delivery vehicle (e.g., liposomes or nanoparticles without this compound) on your cells to determine its baseline cytotoxicity. Some materials, like certain nanoparticles, can have their own biological effects.[4] |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration that induces the desired biological effect without causing excessive, non-specific toxicity. |
| Solvent toxicity. | If using a solvent to dissolve the this compound before incorporation into a delivery vehicle, ensure the final concentration of the solvent in the cell culture medium is well below its toxic threshold. Consider solvent-free delivery systems where possible.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ceramide delivery and quantification.
Table 1: Ceramide Delivery Vehicle Loading and Uptake Efficiency
| Delivery Method | Ceramide Type | Encapsulation/Loading Efficiency | Cellular Uptake/Notes |
| Ceramide-NP-loaded Liposomes | Cer-NP | 93.84 ± 0.87% | Optimized for skin barrier restoration.[7] |
| Oxidized Graphene Nanoribbons | C16-Ceramide | Not explicitly quantified, but noted that the vehicle itself has biological effects. | Loading did not significantly affect nanoparticle entry into cells.[4] |
| Cholesteryl Phosphocholine Complex | C6, C10, C16-Ceramide | Not applicable | C6-Ceramide showed the highest incorporation rate, followed by C10 and C16.[4] |
| Nanoemulsions | Ceramides | Can incorporate up to 48.4% of total lipids by weight. | Considered a suitable carrier for ceramides.[10] |
| Solid Lipid Nanoparticles (SLNs) | Ceramides | Deterioration of homogeneity above 10.8% ceramide incorporation. | May not be as suitable as nanoemulsions for high ceramide content.[10] |
Table 2: Quantification of Cellular Ceramide Levels
| Analytical Method | Ceramide Species | Limit of Quantification | Sample Type |
| HPLC-MS/MS-MRM | C16, C18, C20, C22, C24, C24:1 | 1.1 - 15.3 fmol | Mammalian Cells |
| LC-MS/MS | C16:0, C18:0 | Not specified | HepG2 Cells |
| Capillary Gas Chromatography | C10 to C24 | Not specified | Dendritic Cells |
| High-Resolution Mass Spectrometry | Various | As low as 0.1 pmol | Plasma, Tissues, Cell Cultures |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids (B1166683) (e.g., HSPC), and cholesterol in an organic solvent (e.g., chloroform (B151607) or a methanol (B129727):chloroform mixture) in a round-bottom flask.[7]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.[7]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Sonication/Extrusion:
-
To obtain unilamellar vesicles of a defined size, sonicate the resulting liposome (B1194612) suspension or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).[7]
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable detergent, quantifying the this compound content using a method like HPLC-MS/MS, and comparing it to the initial amount used.
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for quantifying ceramide levels in treated cells.
-
Cell Lysis and Lipid Extraction:
-
After treating cells with the this compound delivery system, wash the cells with ice-cold PBS to remove any remaining extracellular vesicles.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
Include an internal standard (e.g., a non-endogenous ceramide like C17:0 ceramide) during the extraction process for accurate quantification.[19]
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system (e.g., methanol or acetonitrile).[20]
-
-
LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Separate the different lipid species using a suitable column (e.g., a C8 or C18 reverse-phase column) and a gradient of mobile phases.[20]
-
Detect and quantify the this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[20]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to the protein content or cell number of the original sample.[19]
-
Visualizations
Caption: Ceramide-activated signaling pathways leading to apoptosis and growth arrest.
Caption: Experimental workflow for this compound delivery and analysis.
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide Liposome Preparation SOP2 | PDF [scribd.com]
- 9. Ceramide-Graphene Oxide Nanoparticles Enhance Cytotoxicity and Decrease HCC Xenograft Development: A Novel Approach for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pp.bme.hu [pp.bme.hu]
- 20. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of synthetic C16-Urea-Ceramide
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the batch-to-batch variability of synthetic C16-Urea-Ceramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native C16-Ceramide?
This compound is a synthetic analog of the naturally occurring C16:0-Ceramide. The key structural difference is the replacement of the native amide linkage, which connects the sphingosine (B13886) backbone and the C16 fatty acid, with a urea (B33335) bond. This modification can alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, solubility, and metabolic stability, which may in turn influence its biological activity and interaction with cellular targets. While designed to mimic the functions of C16-Ceramide, which is involved in processes like apoptosis and cellular stress responses, its behavior should be empirically verified.[1][2]
Q2: Why is batch-to-batch variability a significant concern for synthetic lipids like this compound?
Synthetic lipids, particularly complex ones, can exhibit variability between manufacturing batches.[3] This variability can arise from minor differences in the synthesis and purification processes, leading to discrepancies in:
-
Purity: Presence of residual solvents, starting materials, or reaction byproducts.
-
Isomeric Content: Variations in stereoisomers, which can have different biological activities.
-
Physical State: Differences in crystallinity or aggregation state that affect solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to hydrolysis or oxidation.[4][5][6]
These inconsistencies can lead to unreliable and irreproducible experimental results.
Q3: How should I properly store and handle new and ongoing batches of this compound?
Proper storage and handling are critical to maintaining the integrity of the compound.[7] this compound is a saturated lipid and should be stable as a powder if stored correctly.[4][6]
-
As a Powder: Store in a glass vial with a Teflon-lined cap at -20°C or below.[4][5][6] Before opening, always allow the container to equilibrate to room temperature to prevent condensation of moisture, which can cause hydrolysis.[6]
-
In Organic Solvent: For stock solutions, use high-purity organic solvents like ethanol, DMSO, or chloroform (B151607). Store solutions in glass vials with Teflon-lined caps (B75204) at -20°C, overlaid with an inert gas like argon or nitrogen to prevent oxidation.[4][5][8] Crucially, never use plastic containers (e.g., polypropylene (B1209903) or polystyrene tubes) or plastic pipette tips for storing or transferring organic solutions of lipids, as plasticizers can leach into the solvent and contaminate your sample. [5][7]
Caption: Workflow for proper handling of this compound upon receipt.
Q4: What initial quality control (QC) steps should I perform on a new batch?
Before starting extensive experiments, it is prudent to perform a simple, in-house QC check to compare the new batch against a previous, validated batch. A basic Thin-Layer Chromatography (TLC) analysis can quickly reveal major differences in purity or the presence of contaminants. For more rigorous validation, techniques like HPLC or LC-MS are recommended.[9][10][11]
Troubleshooting Guides
Problem: My experimental results are inconsistent between different batches of this compound.
Inconsistent results are the most common issue arising from batch-to-batch variability. Follow this logical troubleshooting workflow to identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Summary of Analytical Techniques for Ceramide Qualification
| Technique | Abbreviation | Purpose | Sensitivity & Complexity |
| Thin-Layer Chromatography | TLC | Rapid purity check, qualitative comparison | Low sensitivity, low complexity[9][10] |
| High-Performance Liquid Chromatography | HPLC | Quantitative analysis, purity determination | High sensitivity, moderate complexity[9][10][11] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Fatty acid composition analysis | High sensitivity, requires derivatization[10] |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Gold standard for identification and quantification of specific ceramide species | Very high sensitivity, high complexity[10][12] |
Key Experimental Protocols
Protocol 1: Initial QC of a New this compound Batch using TLC
Objective: To qualitatively compare the purity of a new batch against a previously validated batch.
Materials:
-
TLC silica (B1680970) plate
-
Validated "old" batch and "new" batch of this compound
-
Mobile phase (e.g., Chloroform:Methanol, 95:5 v/v)
-
TLC development chamber
-
Visualization reagent (e.g., iodine vapor or primuline (B81338) spray)
-
Glass capillaries for spotting
Methodology:
-
Prepare 1 mg/mL solutions of the old and new batches in chloroform or another suitable organic solvent.
-
Using a glass capillary, spot a small amount of each solution onto the TLC plate baseline, about 1 cm from the bottom. Include a co-spot with both old and new batches mixed.
-
Allow the spots to dry completely.
-
Place the plate in a development chamber pre-saturated with the mobile phase.
-
Allow the solvent front to migrate until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front. Allow the plate to dry completely.
-
Visualize the spots using iodine vapor (place plate in a chamber with iodine crystals) or by spraying with a fluorescent dye like primuline and viewing under UV light.
-
Analysis: Compare the spots. The main spot from the new batch should have the same retention factor (Rf) as the old batch. The co-spot should appear as a single, homogenous spot. The presence of additional spots in the new batch indicates impurities.
Protocol 2: Preparation of Stock Solutions
Objective: To prepare a stable, concentrated stock solution for use in experiments.
Methodology:
-
Allow the powdered this compound to reach room temperature before opening.
-
Weigh the desired amount of powder using an analytical balance and place it in a glass vial.
-
Add the required volume of high-purity, anhydrous solvent (e.g., Ethanol or DMSO) to achieve the target concentration (e.g., 10-20 mM).
-
To aid dissolution, gently warm the vial to 37°C and vortex or sonicate briefly. Visually inspect to ensure all material has dissolved.
-
Once dissolved, aliquot the stock solution into smaller volume glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with inert gas (argon or nitrogen) before sealing.
-
Store at -20°C. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
Signaling Pathway Context
While this compound is a synthetic analog, its biological effects are often presumed to mimic those of natural C16-Ceramide. C16-Ceramide is a bioactive lipid that acts as a signaling molecule in various cellular stress pathways. Understanding these pathways can help in designing experiments and interpreting results.
Caption: Simplified signaling pathways involving C16-Ceramide.[1][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diving into Batch-to-Batch Variability of Topical Products-a Regulatory Bottleneck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. How Ceramide Analysis Helps in Skincare Product Development - Creative Proteomics [creative-proteomics.com]
- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
C16-Urea-Ceramide interference with fluorescent dyes and assays
Welcome to the technical support center for C16-Urea-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this synthetic ceramide analog. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential interference with fluorescent dyes and assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
A1: No, this compound is not inherently fluorescent. It does not possess a fluorophore and therefore should not produce a signal in fluorescence-based assays. Any observed fluorescence is likely due to other components in your experimental system.
Q2: Can this compound interfere with my fluorescent assay even though it's not fluorescent?
A2: Yes, indirect interference is possible through several mechanisms:
-
Competitive Inhibition: As a ceramide analog, this compound can compete with fluorescently-labeled ceramide substrates for the active site of enzymes like ceramidases or ceramide synthases. This would result in a decreased signal from the fluorescent substrate.
-
Alteration of Membrane Biophysics: this compound can integrate into cellular membranes and alter their physical properties, such as fluidity and the organization of lipid rafts.[1][2] This can affect the activity of membrane-bound enzymes or the spectral properties of fluorescent membrane probes that are sensitive to their environment.
-
Non-specific Interactions: While less common, it is possible for this compound to interact non-specifically with other assay components, potentially leading to confounding results.
Q3: I am using a fluorescent ceramide analog (e.g., NBD-ceramide or BODIPY-ceramide) in my experiment. What should I be aware of when also using this compound?
A3: When using fluorescent ceramide analogs in the presence of this compound, it is crucial to consider the potential for competitive inhibition. If your assay measures the enzymatic modification of the fluorescent ceramide, the presence of this compound may lead to an apparent decrease in enzyme activity. It is advisable to perform control experiments to determine the extent of this competition.
Q4: How might this compound affect assays that use fluorescent reporters of membrane properties (e.g., Laurdan)?
A4: this compound, like other ceramides, can influence the organization of lipid domains in membranes.[3][4] Fluorescent dyes like Laurdan are sensitive to the lipid packing and water content of the membrane. The incorporation of this compound could alter the emission spectrum of such dyes, which might be misinterpreted as a change in membrane fluidity or phase behavior caused by your experimental treatment.[5]
Troubleshooting Guides
Issue 1: Decreased Signal in a Fluorescent Enzyme Assay
You are measuring the activity of a ceramide-metabolizing enzyme using a fluorescent ceramide substrate, and the signal is lower than expected in the presence of this compound.
Possible Cause 1: Competitive Inhibition
-
Explanation: this compound is competing with your fluorescent substrate for the enzyme's active site.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations while keeping the fluorescent substrate concentration constant. If the signal decreases as the this compound concentration increases, this suggests competitive inhibition.
-
Kinetic Analysis: Perform a full kinetic analysis (e.g., Michaelis-Menten kinetics) with varying concentrations of both the fluorescent substrate and this compound. This can help you determine the inhibitory constant (Ki) of this compound for the enzyme.
-
Increase Substrate Concentration: If possible, increase the concentration of your fluorescent substrate to try and outcompete the this compound.
-
Possible Cause 2: Altered Membrane Properties Affecting Enzyme Activity
-
Explanation: If the enzyme is membrane-bound, this compound may have altered the membrane environment, thereby reducing the enzyme's activity.
-
Troubleshooting Steps:
-
Control Experiments: Use a different, structurally unrelated lipid that is known not to affect the enzyme of interest to see if it produces a similar effect.
-
Membrane Fluidity Assay: Conduct a separate experiment to measure membrane fluidity (e.g., using Laurdan) in the presence and absence of this compound to assess its biophysical effects.[5]
-
Issue 2: Unexpected Changes in Fluorescence of a Membrane Probe
You are using a fluorescent membrane probe to study membrane properties, and you observe unexpected spectral shifts or intensity changes after adding this compound.
Possible Cause: this compound-Induced Changes in Membrane Organization
-
Explanation: this compound is known to influence the formation and stability of lipid domains (rafts).[2][3] The fluorescent probe may be partitioning into or out of these domains, or the overall membrane environment may be changing, leading to altered fluorescence.
-
Troubleshooting Steps:
-
Fluorescence Lifetime Imaging (FLIM): If available, use FLIM to see if the fluorescence lifetime of the probe is changing, which can indicate a change in its local environment.
-
Control Lipids: Compare the effect of this compound with that of natural C16-ceramide or other lipid analogs to understand the specificity of the effect.
-
Imaging: Use fluorescence microscopy to observe if the subcellular localization of the probe is altered in the presence of this compound.
-
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Dyes in Ceramide Research
| Fluorophore | Common Analogs | Excitation (nm) | Emission (nm) | Notes |
| NBD | NBD-Ceramide, NBD-Sphingosine | ~467[6] | ~538[6] | Environmentally sensitive; fluorescence can be quenched in aqueous environments.[7] |
| BODIPY FL | BODIPY FL C5-Ceramide | ~505[8] | ~512[8] | Bright and photostable. Emission can shift to red at high concentrations in membranes.[9] |
| BODIPY TR | BODIPY TR Ceramide | ~589 | ~617 | Red-shifted alternative to BODIPY FL, useful for multicolor imaging. |
Experimental Protocols
Protocol 1: In Vitro Ceramide Synthase Assay with a Fluorescent Substrate
This protocol is adapted from standard methods for measuring ceramide synthase (CerS) activity.
Materials:
-
Cell or tissue homogenate containing CerS
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., C16:0-CoA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
This compound (as a potential inhibitor)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
TLC plate and developing solvent
-
Fluorescence imager
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a standard reaction, include:
-
50 µg of cell/tissue homogenate protein
-
10 µM NBD-sphinganine
-
50 µM C16:0-CoA
-
Assay buffer to a final volume of 100 µL
-
-
For inhibitor testing, pre-incubate the homogenate with varying concentrations of this compound for 10 minutes at 37°C before adding the substrates.
-
Initiate the reaction by adding the NBD-sphinganine and fatty acyl-CoA.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 500 µL of chloroform/methanol (1:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v).
-
Visualize the fluorescent spots (substrate and product) using a fluorescence imager.
-
Quantify the product band intensity to determine enzyme activity.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on a fluorescent enzyme assay.
Caption: Decision tree for troubleshooting reduced signal in fluorescence assays with this compound.
References
- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular localization of organized lipid domains of C16-ceramide/cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C16-Urea-Ceramide Treatment
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for C16-Ceramide treatment?
A1: The optimal incubation time for C16-Ceramide treatment is highly dependent on the cell type and the specific biological endpoint being measured. Based on available literature, a typical starting point for time-course experiments would be to test a range of time points. Early responses, such as the induction of endogenous C16-ceramide levels, have been observed as early as 4 to 8 hours.[1] Apoptosis and changes in cell viability are often assessed at later time points, commonly between 12 and 72 hours.[2][3][4]
Q2: How does incubation time affect the cellular response to C16-Ceramide?
A2: Incubation time directly influences the cascade of cellular events following C16-Ceramide treatment. Shorter incubation times may be sufficient to observe initial signaling events, such as the activation of specific protein kinases or changes in gene expression.[1] Longer incubation periods are generally required to observe downstream effects like apoptosis, characterized by caspase activation and loss of cell viability.[1][2] A time-course experiment is crucial to capture both early and late cellular responses.
Q3: What are the key signaling pathways activated by C16-Ceramide?
A3: C16-Ceramide is a bioactive lipid that modulates several critical signaling pathways. Notably, it has been shown to directly bind to and activate the p53 tumor suppressor, leading to its stabilization and nuclear translocation, which in turn can induce apoptosis.[5] Additionally, C16-Ceramide can influence the mTOR signaling pathway, often leading to a reduction in cell proliferation.[1] It also plays a role in the intrinsic pathway of apoptosis by forming channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[6]
Q4: I am not observing any effect with my C16-Urea-Ceramide treatment. What are the possible reasons?
A4: If you are not observing an effect, consider the following:
-
Incubation Time: The incubation period may be too short for the desired effect to manifest.
-
Concentration: The concentration of your this compound may be too low.
-
Solubility and Delivery: Ceramides (B1148491) are highly lipophilic. Ensure your compound is properly solubilized. The use of a solvent like DMSO or a carrier like BSA is common. The urea (B33335) modification may alter its solubility characteristics.
-
Cell Type: Different cell lines exhibit varying sensitivities to ceramide-induced effects.
-
Compound Stability: Ensure the this compound is stable under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent preparation of this compound solutions.- Differences in incubation times. | - Standardize cell seeding density.- Prepare fresh dilutions for each experiment.- Maintain consistent incubation times and other experimental parameters.[3] |
| No observable effect at tested concentrations. | - The concentration may be too low.- The incubation time may be too short.- The compound may not be properly dissolved. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal incubation period.[3]- Verify the proper preparation of stock and working solutions. |
| High levels of cell death in control group. | - Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Analysis of Apoptosis
This protocol outlines a general method for determining the optimal incubation time of a ceramide analog by measuring apoptosis induction.
1. Cell Seeding:
- Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
- Allow cells to adhere overnight under standard cell culture conditions.
2. Preparation of this compound:
- Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution in a cell culture medium to the desired final concentration. Include a vehicle-only control.
3. Treatment:
- Treat cells with this compound and the vehicle control.
- Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 48 hours).
4. Apoptosis Assay (Example: Caspase-3/7 Activity):
- At each time point, lyse the cells and measure caspase-3/7 activity using a commercially available kit.
- Measure fluorescence or absorbance according to the kit's instructions.
5. Data Analysis:
- Normalize the caspase activity to a control protein measurement (e.g., total protein concentration).
- Plot the fold-change in caspase activity versus incubation time to identify the optimal duration for apoptosis induction.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details how to assess the effect of a ceramide analog on cell viability.
1. Cell Seeding and Treatment:
- Follow steps 1-3 from Protocol 1, treating cells with a range of this compound concentrations for a predetermined incubation time.
2. MTT Assay:
- After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Add a solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[3]
Quantitative Data Summary
The following table summarizes the effects of C16-Ceramide at different concentrations and incubation times as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Various concentrations | Not specified | Decreased cell viability.[4] |
| SW403 cells | Not specified | 24 hours | No effect on cell viability.[7] |
| Macrophages | 10 µM | 4 and 7 hours | Increased endogenous C16-ceramide concentrations.[1] |
| B-cells | Not specified | 6 hours | Early increase in C16-ceramide.[2] |
| SCCVII cells | Not specified | 4 hours | Used in combination with PDT.[8] |
Visualizations
Signaling Pathways of C16-Ceramide
References
- 1. Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C16-Ceramide Analog Combined with Pc 4 Photodynamic Therapy Evokes Enhanced Total Ceramide Accumulation, Promotion of DEVDase Activation in the Absence of Apoptosis, and Augmented Overall Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
challenges in quantifying endogenous C16-ceramide changes after treatment
Welcome to the technical support center for the quantification of endogenous C16-ceramide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring C16-ceramide changes following experimental treatments. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C16-ceramide signal is very low or undetectable after treatment. What are the possible causes and solutions?
A1: Several factors can contribute to a low or undetectable C16-ceramide signal. Consider the following troubleshooting steps:
-
Insufficient Sample Amount: The concentration of C16-ceramide can be low in certain biological matrices.
-
Inefficient Extraction: C16-ceramide may not be efficiently extracted from the sample matrix.
-
Solution: Optimize your lipid extraction protocol. A common and effective method is the Bligh and Dyer extraction using a chloroform (B151607)/methanol (B129727) mixture.[1] Ensure complete phase separation for optimal recovery.
-
-
Low Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low-abundance species.
-
Rapid Ceramide Metabolism: Cells can rapidly metabolize ceramide into other sphingolipids like sphingomyelin (B164518) or complex glycosphingolipids.[4]
-
Solution: Minimize the time between sample collection and extraction. Consider using inhibitors of enzymes involved in ceramide metabolism during your experiment, if compatible with your research question.
-
Q2: I'm observing high variability in my C16-ceramide measurements between replicate samples. What could be the cause?
A2: High variability can stem from inconsistencies in sample handling, preparation, or analysis.
-
Inconsistent Sample Collection: Differences in harvesting time or technique can alter lipid profiles.
-
Solution: Standardize your sample collection procedure. For cell culture, ensure consistent cell densities and harvesting methods. For tissues, flash-freeze samples immediately after collection to halt metabolic activity.
-
-
Precipitation and Adsorption Losses: Ceramides (B1148491) can precipitate or adsorb to labware, especially at low concentrations.
-
Solution: Use low-adsorption microcentrifuge tubes and glassware throughout the procedure.[5] Ensure complete resuspension of the lipid extract before analysis.
-
-
Inaccurate Internal Standard Addition: Incorrect addition of the internal standard is a common source of error.
-
Solution: Add the internal standard as early as possible in the sample preparation workflow to account for losses during extraction and handling. Use a high-precision pipette and ensure the internal standard is fully dissolved in the solvent. C17-ceramide is a commonly used internal standard for C16-ceramide quantification.[1]
-
Q3: How do I distinguish C16-ceramide from other isobaric lipid species in my LC-MS/MS analysis?
A3: Isobaric interference is a significant challenge in lipidomics.
-
Chromatographic Separation: Co-elution of lipids with the same mass-to-charge ratio (m/z) can lead to inaccurate quantification.
-
Solution: Optimize your liquid chromatography (LC) method. A reverse-phase C8 or C18 column with a suitable gradient of solvents (e.g., water, acetonitrile, isopropanol (B130326) with formic acid) can effectively separate different ceramide species and other lipid classes.[1][6]
-
-
Tandem Mass Spectrometry (MS/MS): A single MS scan is often insufficient for definitive identification.
-
Solution: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting a specific precursor ion (the m/z of C16-ceramide) and monitoring for a characteristic product ion generated after collision-induced dissociation, you can achieve high specificity.[2][3] For C16-ceramide, a common transition to monitor is the loss of the sphingoid backbone.
-
Q4: I am concerned about matrix effects suppressing my C16-ceramide signal. How can I assess and mitigate this?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, can lead to ion suppression or enhancement.
-
Assessment:
-
Post-Extraction Spike: Compare the peak area of a C16-ceramide standard spiked into an extracted blank matrix sample with the peak area of the standard in a pure solvent. A significant difference indicates the presence of matrix effects.[7]
-
-
Mitigation:
-
Improved Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances such as salts and phospholipids.[7]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled C16-ceramide internal standard. Since it co-elutes with the endogenous C16-ceramide and experiences similar matrix effects, it provides more accurate quantification.
-
Chromatographic Separation: As mentioned before, optimizing your LC method to separate C16-ceramide from the bulk of the matrix components can significantly reduce these effects.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to C16-ceramide analysis.
Table 1: Typical Mass Spectrometry Parameters for C16-Ceramide
| Parameter | Value | Notes |
| Precursor Ion (M+H)+ | m/z 520.5 | Varies slightly based on instrument calibration and adduction. |
| Product Ion | m/z 264.3 | Corresponds to the sphingoid base fragment. |
| Collision Energy | Instrument Dependent | Requires optimization for your specific mass spectrometer. |
| Internal Standard | C17-Ceramide | A non-endogenous ceramide used for normalization.[1] |
Table 2: Comparison of Analytical Techniques for Ceramide Quantification
| Technique | Pros | Cons |
| LC-MS/MS | High sensitivity and specificity; allows for quantification of individual ceramide species.[8] | High instrument cost; requires skilled operators; susceptible to matrix effects.[8] |
| GC-MS | Good for volatile compounds. | Requires derivatization, which can be time-consuming.[1] |
| TLC | Inexpensive and simple. | Low resolution and sensitivity; semi-quantitative at best.[8] |
| Enzymatic Assays | Can be highly specific. | May not distinguish between different ceramide species.[1] |
Experimental Protocols
General Protocol for C16-Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow. Optimization will be required for specific sample types and instrumentation.
-
Sample Preparation:
-
Cells: Harvest approximately 1-5 million cells. Wash with ice-cold PBS and record the cell number.
-
Tissues: Weigh approximately 10-20 mg of frozen tissue. Homogenize in a suitable buffer on ice.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
To your sample, add an internal standard (e.g., C17-ceramide).
-
Add a 2:1 mixture of chloroform:methanol and vortex thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to pellet any debris and separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., methanol or acetonitrile/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase LC column (e.g., C8 or C18).
-
Elute the lipids using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.[1]
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode and set to monitor the specific precursor-to-product ion transition for C16-ceramide and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous C16-ceramide and the internal standard.
-
Calculate the ratio of the C16-ceramide peak area to the internal standard peak area.
-
Quantify the amount of C16-ceramide by comparing this ratio to a standard curve generated with known amounts of C16-ceramide and the internal standard.
-
Normalize the final amount to the initial sample amount (e.g., per million cells or per mg of tissue).
-
Visualizations
Caption: Simplified C16-ceramide signaling pathways.
Caption: Experimental workflow for C16-ceramide quantification.
Caption: Troubleshooting decision tree for C16-ceramide analysis.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Mitigating C16-Urea-Ceramide Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of C16-Urea-Ceramide in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological effects?
A1: this compound is a synthetic derivative of C16-Ceramide. C16-Ceramide is a bioactive sphingolipid involved in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis (programmed cell death)[1]. Depending on the cell type and context, C16-Ceramide can have opposing roles, sometimes promoting cell survival and at other times inducing apoptosis[2][3]. The addition of a urea (B33335) group may alter its solubility, cell permeability, and biological activity, though specific data on this compound is limited. Urea derivatives, in general, are explored in medicinal chemistry to enhance drug-target interactions[4].
Q2: My primary cells are showing high levels of unexpected cell death after treatment with this compound. What are the possible causes?
A2: High levels of cell death can be attributed to several factors:
-
Compound Precipitation: C16-Ceramide and its derivatives have poor aqueous solubility and can precipitate in cell culture medium, leading to non-specific cytotoxicity[3].
-
Inappropriate Solvent Concentration: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) can be toxic to primary cells at high concentrations[5].
-
High Compound Concentration: The effective concentration of ceramides (B1148491) is highly cell-type dependent. Primary cells, especially neurons, can be more sensitive to ceramide-induced toxicity than immortalized cell lines[6][7].
-
Induction of Apoptotic Pathways: C16-Ceramide is known to induce apoptosis through various signaling pathways, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction[2][8].
Q3: How can I improve the solubility and delivery of this compound to my primary cell cultures?
A3: Proper solubilization and delivery are critical to avoid artifacts. Consider the following:
-
Solvent Choice: Dissolve this compound in an appropriate organic solvent like DMSO or ethanol (B145695) at a high stock concentration[5].
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects[9].
-
Complexation: For long-chain ceramides like C16, complexing with bovine serum albumin (BSA) or using a delivery vehicle like Cholesteryl Phosphocholine (CholPC) can improve bioavailability and reduce precipitation[3][10].
-
Sonication: Gentle sonication of the stock solution before dilution in the medium may help in dissolving the compound[3].
Q4: What are some general strategies to mitigate this compound induced toxicity?
A4: Several approaches can be taken to reduce unwanted cytotoxicity:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course experiments to identify the optimal concentration and incubation time that elicits the desired biological effect without causing excessive cell death[9].
-
Modulation of Ceramide Metabolism:
-
Ceramidase Inhibitors: Co-treatment with ceramidase inhibitors (e.g., Carmofur, N-oleoylethanolamine) can prevent the breakdown of ceramide, potentially allowing for the use of lower, less toxic concentrations[11][12][13].
-
Sphingosine-1-Phosphate (S1P) Pathway: The balance between ceramide and S1P (the "ceramide/S1P rheostat") can determine cell fate. Modulating this balance, for instance, by inhibiting sphingosine (B13886) kinase, may influence the cellular response to C16-Ceramide[14].
-
-
Inhibition of Downstream Apoptotic Pathways: If the mechanism of toxicity is known, specific inhibitors of downstream effectors (e.g., caspase inhibitors like z-VAD-FMK) can be used to block apoptosis[2].
Troubleshooting Guides
Problem 1: this compound precipitates in the cell culture medium.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol) and dilute it rapidly in pre-warmed medium with vigorous mixing.[3] |
| Saturation of the medium. | Avoid preparing large volumes of this compound-containing medium for long-term storage. Add the compound to the medium immediately before treating the cells.[11] |
| Suboptimal delivery method. | Consider using a carrier molecule like BSA or a lipid-based delivery system such as Cholesteryl Phosphocholine (CholPC) to enhance solubility and cellular uptake.[10] |
Problem 2: High levels of cell death in both treated and vehicle control groups.
| Possible Cause | Suggested Solution |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is minimal (typically <0.1%).[9] Perform a toxicity curve for the solvent alone on your primary cells. |
| Contamination of stock solution or medium. | Use sterile filtration for all solutions added to the cell culture. Regularly test for mycoplasma contamination. |
Problem 3: Inconsistent or no observable biological effect of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal compound concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific primary cell type.[9] |
| Inadequate incubation time. | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. |
| Degradation of this compound. | Store the powdered compound at -20°C or lower.[9] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[11] |
| Cell-type specific resistance. | The signaling pathways activated by C16-Ceramide can be highly cell-type specific.[2] Confirm the expression of key pathway components in your primary cells. |
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Primary Cell Cultures
-
Stock Solution Preparation:
-
Working Solution Preparation and Cell Treatment:
-
Pre-warm the cell culture medium to 37°C.
-
Vortex the stock solution briefly before use.
-
Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. Ensure rapid and thorough mixing to prevent precipitation.
-
The final solvent concentration should not exceed 0.1%.[5]
-
For a vehicle control, add the same volume of the solvent to the medium.[9]
-
Immediately replace the existing medium in the primary cell culture with the prepared treatment medium.
-
Protocol 2: Co-treatment with a Ceramidase Inhibitor to Mitigate Toxicity
-
Reagent Preparation:
-
Prepare a stock solution of a ceramidase inhibitor (e.g., 10 mM Carmofur in DMSO).[11]
-
Store the inhibitor stock solution in aliquots at -20°C.
-
-
Cell Treatment:
-
Seed primary cells and allow them to adhere and reach the desired confluency.
-
Prepare the this compound treatment medium as described in Protocol 1.
-
Add the ceramidase inhibitor to the treatment medium at its effective concentration (to be determined empirically, but often in the low micromolar range).
-
Treat the cells with the co-treatment medium and incubate for the desired duration.
-
Include appropriate controls: untreated, vehicle only, this compound only, and inhibitor only.
-
Signaling Pathways and Visualizations
C16-Ceramide is known to induce cellular stress and apoptosis through several interconnected pathways. Below are diagrams of key signaling cascades that may be activated by this compound in primary cell cultures.
Caption: C16-Ceramide can induce ER stress, leading to the activation of the ATF6/CHOP pathway, which in turn downregulates the anti-apoptotic protein Bcl-2, ultimately triggering apoptosis.[2][3]
Caption: C16-Ceramide can directly interact with mitochondria, forming channels in the outer membrane. This leads to the release of cytochrome c, which activates caspases and initiates the apoptotic cascade.[15]
Caption: Under cellular stress, increased C16-Ceramide can directly bind to the tumor suppressor protein p53. This binding disrupts the p53-MDM2 complex, leading to p53 stabilization, nuclear translocation, and activation of its downstream targets, which can include cell cycle arrest or apoptosis.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C16-Ceramide and Lipid Droplet Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the impact of C16-Ceramide on lipid droplet formation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is C16-Ceramide and what is its role in lipid droplet formation?
A1: C16-Ceramide is a specific species of ceramide, a bioactive sphingolipid that plays a crucial role in various cellular processes.[1] It is synthesized by ceramide synthases (CerS), particularly CerS5 and CerS6.[2] Elevated levels of C16-Ceramide have been linked to cellular stress and metabolic diseases.[][4] In the context of lipid droplets, C16-Ceramide can be converted into the less bioactive acylceramide and stored within lipid droplets. This process is considered a protective mechanism to sequester excess bioactive ceramide from cellular membranes, thereby reducing lipotoxicity.[5][6] The promotion of lipid droplet biogenesis can therefore be a strategy to mitigate the potentially harmful effects of C16-Ceramide accumulation.[][4]
Q2: How does C16-Ceramide treatment affect cellular triglyceride levels?
A2: The impact of C16-Ceramide on triglyceride levels is complex and can be context-dependent. Some studies suggest that the accumulation of C16-Ceramide is associated with increased triglyceride storage within lipid droplets as the cell attempts to sequester the bioactive lipid.[7][8] Conversely, inhibiting the synthesis of C16-Ceramide has been shown to reduce triglyceride accumulation in some models of hepatic steatosis.[2] The overall effect likely depends on the cell type, the concentration and duration of C16-Ceramide exposure, and the metabolic state of the cell.
Q3: What are the primary methods for analyzing lipid droplet formation induced by C16-Ceramide?
A3: The primary methods for analyzing lipid droplet formation include:
-
Fluorescence Microscopy: Using lipophilic dyes such as Nile Red or BODIPY to stain neutral lipids within the droplets for visualization and quantification of size and number.[][9][10][11]
-
Flow Cytometry: A high-throughput method to quantify the total lipid content within a large population of cells stained with a fluorescent lipid dye.[][12]
-
Biochemical Assays: Quantification of total cellular triglycerides using commercially available colorimetric or fluorometric assay kits.
Q4: How can I quantify C16-Ceramide levels in my samples?
A4: The gold standard for quantifying specific lipid species like C16-Ceramide is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] This technique allows for the sensitive and specific measurement of different ceramide species from complex biological samples. Proper sample preparation, including lipid extraction, is crucial for accurate results.[15][16][17]
Troubleshooting Guides
Lipid Droplet Staining and Imaging
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Fluorescence Signal | - Insufficient dye concentration.- Short staining duration.- Poor cell health.- Photobleaching. | - Optimize dye concentration (e.g., BODIPY 0.5–2 µM).- Increase staining incubation time.- Ensure cells are healthy and not over-confluent.- Use an anti-fade mounting medium and minimize exposure to excitation light.[] |
| High Background Fluorescence | - Incomplete removal of excess dye.- Dye precipitation.- Non-specific binding of the dye to other cellular structures. | - Perform thorough washing steps with PBS after staining.- Prepare fresh dye solutions and filter if necessary.- Use a dye with higher specificity for neutral lipids, like BODIPY, which tends to have less background than Nile Red.[18] |
| Uneven Staining or Dye Aggregates | - High dye concentration.- Improper solvent for the dye stock solution. | - Use a lower dye concentration.- Ensure the solvent (e.g., DMSO) is of high quality and the dye is fully dissolved before diluting in staining buffer.[] |
| Cell Detachment | - Harsh washing steps.- Cell toxicity from the treatment or staining procedure. | - Be gentle during washing steps.- Ensure the final concentration of the dye solvent (e.g., DMSO) is low (<0.1%) to minimize cytotoxicity.[] |
C16-Ceramide Analysis by LC-MS/MS
| Problem | Possible Cause(s) | Solution(s) |
| Low Signal Intensity or Complete Signal Loss | - Inefficient lipid extraction.- Sample degradation.- Issues with the LC-MS/MS system (e.g., ion source contamination, detector failure). | - Optimize the lipid extraction protocol for your sample type.- Store lipid extracts at -80°C and analyze them promptly after reconstitution.- Perform system suitability tests and routine maintenance on the LC-MS/MS instrument.[19] |
| Poor Peak Shape (Tailing, Splitting, Broadening) | - Column contamination or degradation.- Inappropriate mobile phase composition.- Sample overload. | - Flush or replace the analytical column.- Ensure the mobile phase is correctly prepared and filtered.- Dilute the sample to avoid overloading the column.[20][21] |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate.- Column aging.- Fluctuation in column temperature. | - Prepare fresh mobile phase daily.- Monitor the LC pump performance.- Use a column oven to maintain a stable temperature.[22] |
| High Background Noise | - Contamination from solvents, glassware, or the instrument.- Matrix effects from the sample. | - Use high-purity solvents and reagents.- Implement a thorough sample cleanup procedure.- Optimize the ion source parameters to minimize matrix effects.[22] |
Data Presentation
Table 1: Effect of Ceramide Synthase Modulation on C16:0 Ceramide and Triglyceride Levels in Macrophages
| Condition | Relative C16:0 Ceramide Level (Fold Change) | Relative Triglyceride Level (Fold Change) |
| Wild-Type (Wt) Macrophages | 1.0 | 1.0 |
| Atgl-/- Macrophages | ~2.5 | ~3.0 |
| Atgl-/- Macrophages + Fumonisin B1 (CerS inhibitor) | ~1.0 | ~3.0 |
Data adapted from a study on triacylglycerol-induced apoptosis in macrophages, demonstrating that increased C16:0 ceramide is associated with increased triglyceride accumulation, and inhibiting ceramide synthesis reduces C16:0 ceramide levels without affecting the high triglyceride levels in this specific model.[7][8]
Table 2: Impact of Ceramide Synthase 6 (CerS6) Overexpression on Hepatic Triglyceride Content
| Cell Line/Condition | Relative Triglyceride Content (Fold Change) |
| Control Hep3B cells | 1.0 |
| Hep3B cells + Palmitate | ~2.0 |
| Hep3B cells with CerS6 overexpression + Palmitate | ~3.5 |
Data summarized from a study on the role of ceramide synthases in NAFLD progression, indicating that overexpression of CerS6 (which produces C16 ceramide) enhances palmitate-induced triglyceride accumulation in hepatocytes.[2]
Experimental Protocols
Protocol 1: Staining of Lipid Droplets with BODIPY 493/503
Materials:
-
Cells cultured on glass coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Staining Buffer (e.g., PBS or HBSS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
For Live Cell Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the BODIPY staining solution by diluting the stock solution to a final concentration of 1-2 µg/mL in staining buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Image the cells immediately in a suitable mounting medium or PBS.
For Fixed Cell Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the BODIPY staining solution as described for live cell staining.
-
Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium, optionally containing DAPI for nuclear staining.
Protocol 2: Quantification of Cellular Triglycerides
Materials:
-
Cell lysate
-
Triglyceride Quantification Assay Kit (colorimetric or fluorometric)
Procedure:
-
Culture and treat cells with C16-Ceramide as required.
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells according to the protocol provided with the triglyceride quantification kit, typically involving homogenization in a suitable buffer.
-
Measure the protein concentration of the cell lysate for normalization.
-
Follow the manufacturer's instructions for the triglyceride assay. This usually involves:
-
Hydrolyzing the triglycerides to glycerol (B35011) and free fatty acids.
-
A subsequent enzymatic reaction that produces a colored or fluorescent product.
-
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration based on a standard curve and normalize to the protein concentration of the lysate.
Visualizations
Caption: Experimental workflow for studying the impact of C16-Ceramide.
Caption: C16-Ceramide metabolism and its link to lipid droplets.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Hepatic triglyceride accumulation via endoplasmic reticulum stress-induced SREBP-1 activation is regulated by ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide homeostasis in hepatic lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. Nile Red and BODIPY staining [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Imaging Lipid Bodies Within Leukocytes with Different Light Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 14. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. biotage.com [biotage.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 21. agilent.com [agilent.com]
- 22. zefsci.com [zefsci.com]
controlling for vehicle effects in C16-Urea-Ceramide experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with C16-Urea-Ceramide, with a specific focus on the critical aspect of selecting and controlling for vehicle effects in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from C16-Ceramide?
This compound is a synthetic analog of the naturally occurring C16-Ceramide. The key difference is the replacement of the amide linkage with a urea (B33335) group. This modification can alter the molecule's chemical properties, including its solubility, stability, and biological activity. While C16-Ceramide is a known bioactive lipid involved in processes like apoptosis and p53 activation, urea-modified ceramides (B1148491) (e.g., C6-Urea-Ceramide) have been characterized as inhibitors of specific enzymes like neutral ceramidase.[1] It is crucial to experimentally determine the specific activity of this compound in your system.
Q2: What is a "vehicle" and why is a vehicle control essential in my this compound experiments?
A vehicle is the solvent or agent used to dissolve a compound like this compound and deliver it to an experimental system (e.g., cell culture). Due to their lipid nature, ceramides and their analogs are often insoluble in aqueous solutions like culture media.[2][3] Vehicles like DMSO or ethanol (B145695) are required for solubilization.
A vehicle control is an identical experiment where the cells or subjects are treated with the vehicle alone, at the same final concentration used to deliver the drug. This is critical because vehicles themselves can have biological effects, potentially confounding your results.[4] Without a proper vehicle control, it is impossible to determine if an observed effect is due to the this compound or the solvent.
Q3: Which vehicle should I choose for this compound?
The optimal vehicle depends on the experimental system. For long-chain ceramide analogs, the primary challenge is solubility. The table below summarizes common solvents used for related compounds.
| Solvent/Vehicle | Recommended Starting Concentration | Potential Issues & Off-Target Effects |
| Ethanol (EtOH) | Prepare a high-concentration stock (e.g., 10-20 mM). Warm gently to dissolve.[5] | Can induce cellular stress, apoptosis, or differentiation at higher concentrations. Ensure the final concentration in media is low (typically ≤0.1%). |
| Dimethyl Sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 10-20 mM). | Can induce cell differentiation, alter gene expression, and has antioxidant properties.[4] Keep final concentration in media as low as possible (ideally ≤0.1%, max 0.5%). |
| N,N-Dimethylformamide (DMF) | Listed as a solvent for C6-Urea-Ceramide.[1] | Can be toxic to cells; requires careful titration to determine a non-toxic working concentration. |
| Lipid-Based Delivery (e.g., complex with BSA or Cholesteryl Phosphocholine) | Varies by protocol. | Provides a more physiologically relevant delivery method and avoids harsh solvents.[4] May have its own effects on cellular lipid metabolism. Requires a specific control (e.g., BSA alone). |
Recommendation: Start with Ethanol or DMSO, as they are most common for parent ceramides. Always perform a dose-response experiment with the vehicle alone to identify the highest concentration that does not affect the endpoints you are measuring.
Q4: What is a typical working concentration for this compound in cell culture?
While specific data for this compound is limited, experiments with the parent C16-Ceramide and the related C6-Urea-Ceramide provide a useful starting range.
| Compound | Cell Line(s) | Effective Concentration Range | Observed Effect |
| C16-Ceramide | HCT116 | 2.5 - 50 µM | Decreased cell viability, induced apoptosis.[6] |
| C6-Urea-Ceramide | HT-29, HCT116 | 5 - 10 µM | Inhibited proliferation, induced apoptosis.[1] |
Recommendation: Begin by testing a range of concentrations from 5 µM to 50 µM . Your optimal concentration will be system-dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture media. | - Low solubility of the long-chain lipid.- Stock solution was not fully dissolved.- Final solvent concentration is too low to maintain solubility. | - Before adding to media, warm the stock solution (e.g., to 37°C) and vortex thoroughly.- Pre-mix the required stock volume with serum-containing media before adding to the full volume of serum-free media. Serum proteins can help maintain solubility.- Consider using a lipid-based delivery system like complexing with fatty acid-free Bovine Serum Albumin (BSA). |
| Inconsistent results between experiments. | - Incomplete solubilization of the stock solution.- Degradation of the compound.- Vehicle effects are interfering with the experiment. | - Prepare fresh dilutions from the stock for each experiment. Aliquot the stock solution after initial preparation to avoid repeated freeze-thaw cycles.[6]- Ensure the vehicle concentration is identical across all wells and experiments.- Re-evaluate the vehicle's effect on your specific assay. |
| High toxicity observed in both treated and vehicle control groups. | - The final concentration of the vehicle (e.g., DMSO, Ethanol) is too high and is causing cytotoxicity. | - Perform a vehicle toxicity test. Treat cells with a range of vehicle concentrations (e.g., 0.01% to 1.0%) and measure cell viability. Use the highest concentration that shows no significant toxicity for your experiments. |
| No observable effect at expected concentrations. | - The compound is not biologically active in your specific cell line or system.- Insufficient cellular uptake.- The chosen endpoint is not modulated by this compound. | - Confirm the compound's activity with a positive control (e.g., parent C16-Ceramide).- Increase incubation time or concentration.- Try a solvent-free delivery method to enhance bioavailability.[4]- Investigate multiple downstream markers related to known ceramide signaling pathways (e.g., p53, mTOR, apoptosis markers).[6][7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Application of this compound for Cell Culture
This protocol provides a general framework. Optimization is required for specific cell lines and assays.
Materials:
-
This compound powder
-
Anhydrous Ethanol (or DMSO)
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional)
-
Complete cell culture medium, with and without serum
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous Ethanol (or DMSO) to achieve a 10 mM concentration. c. Warm the solution gently (e.g., in a 37°C water bath) and vortex vigorously for 5-10 minutes until the powder is completely dissolved. A brief sonication can also aid dissolution. d. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[6]
-
Vehicle Control Preparation: a. Prepare an identical set of aliquots containing only the vehicle (Ethanol or DMSO). This ensures the vehicle control undergoes the same freeze-thaw cycles as the compound stock.
-
Working Solution Preparation & Cell Treatment (Example for a final concentration of 20 µM): a. Thaw an aliquot of the 10 mM this compound stock and the vehicle control stock. Warm to 37°C. b. For each condition, prepare a working solution by diluting the stock in serum-containing medium. For example, to treat a 6-well plate (2 mL/well):
- This compound: Add 4 µL of 10 mM stock to 1996 µL of complete medium. Vortex gently.
- Vehicle Control: Add 4 µL of vehicle stock to 1996 µL of complete medium. Vortex gently. c. Aspirate the old medium from the cells. d. Add the prepared working solutions to the respective wells. e. Incubate for the desired experimental duration.
(Note: The final Ethanol/DMSO concentration in this example is 0.2%. This should be tested for toxicity first.)
Workflow for Validating Vehicle and Compound Effects
A logical workflow is essential to distinguish the effects of the vehicle from the effects of the this compound.
Signaling Pathways
While the specific targets of this compound require experimental validation, the parent molecule, C16-Ceramide, is known to be a bioactive lipid that can directly interact with cellular proteins to initiate signaling cascades. One of the well-documented pathways involves the activation of the tumor suppressor p53.[3][8]
C16-Ceramide Dependent p53 Activation Pathway
Under conditions of cellular stress (e.g., nutrient deprivation), levels of endogenous C16-Ceramide can rise. Exogenously added C16-Ceramide can mimic this effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. C16 Ceramide (Palmitoyl ceramide), Endogenous ceramide (CAS 24696-26-2) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor reproducibility in C16-Urea-Ceramide studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in studies involving C16-Urea-Ceramide. This synthetic ceramide analog, a neutral ceramidase (nCDase) inhibitor, possesses a unique urea (B33335) moiety that enhances its biophysical properties, but can also present experimental challenges.[][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from C16-Ceramide?
A1: this compound is a synthetic analog of the naturally occurring C16-Ceramide. The key difference is the substitution of the amide linkage in C16-Ceramide with a urea group.[] This modification provides additional hydrogen-bonding capabilities, which can alter its interaction with other lipids and proteins, and enhance bilayer stability.[] It is primarily used as an inhibitor of neutral ceramidase (nCDase).[2]
Q2: Why am I observing precipitation of this compound in my cell culture medium?
A2: Like many long-chain ceramides (B1148491), this compound has poor water solubility.[3] Precipitation in aqueous solutions like cell culture media is a common issue and a major source of irreproducibility.[3] The formation of crystals or aggregates prevents the molecule from being available to the cells in a consistent and effective concentration.[3]
Q3: How can I improve the solubility and delivery of this compound to my cells?
A3: Proper solubilization is critical for reproducible results. Here are some recommended methods:
-
Solvent Choice: Dissolve this compound in an appropriate organic solvent such as ethanol (B145695) or DMSO before adding it to the culture medium.
-
Vehicle Use: A common vehicle for delivering ceramides to cells is ethanol:dodecane (98:2, v/v).[4]
-
Complexing with BSA: Fatty acid-free Bovine Serum Albumin (BSA) can be used to complex with the ceramide analog, which can improve its solubility and delivery in serum-free media.[3]
-
Sonication: Gentle sonication of the stock solution before dilution into the medium can help to disperse the lipid.[3]
-
Warming: Gently warming the medium to 37°C before and during the addition of the this compound solution can aid in its dispersion. However, be cautious of potential degradation with prolonged heating.[3]
Q4: My this compound treatment is not producing the expected biological effect. What could be the reason?
A4: Several factors could contribute to a lack of biological effect:
-
Precipitation: As mentioned, poor solubility can lead to a lower effective concentration.[3]
-
Degradation: Although designed as a ceramidase inhibitor, its stability in the cellular environment can be a factor. While the urea linkage may offer more stability than the amide bond, potential degradation should be considered.
-
Incorrect Concentration: A thorough dose-response experiment is essential to determine the optimal working concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The cellular response to ceramide analogs can be highly cell-type specific. The signaling pathways affected by ceramides may differ between cell lines.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate in culture medium after adding this compound. | Poor solubility of the lipid in aqueous solution.[3] | Prepare a fresh stock solution in an appropriate organic solvent (e.g., ethanol, DMSO). Use a vehicle like ethanol:dodecane (98:2) for delivery.[4] Complex with fatty acid-free BSA.[3] Gently warm the medium and sonicate the stock solution before addition.[3] |
| Inconsistent results between experiments. | Variability in the preparation and delivery of this compound. Degradation of stock solutions. | Standardize the protocol for preparing and adding the compound to the culture. Prepare fresh stock solutions for each experiment or store aliquots at -20°C for a limited time.[4] |
| No observable biological effect (e.g., no inhibition of nCDase, no change in downstream signaling). | Insufficient effective concentration due to precipitation or degradation. Cell line resistance or different signaling pathways.[4] | Perform a dose-response curve to find the optimal concentration. Confirm the delivery and uptake of the compound if possible (e.g., using a fluorescently tagged analog). Verify the expression and activity of neutral ceramidase in your cell line. |
| High cell death not related to the expected biological activity. | Solvent toxicity. Aggregation of the compound leading to non-specific cytotoxic effects. | Perform a vehicle control experiment to rule out solvent toxicity. Ensure the final solvent concentration is low (typically <0.1%). Visually inspect for aggregates and optimize the solubilization method. |
Experimental Protocols
Protocol 1: Solubilization and Delivery of this compound to Cultured Cells
-
Preparation of Stock Solution:
-
Dissolve this compound powder in 100% ethanol to make a stock solution of 10 mM.
-
Gently vortex and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution (with BSA):
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
In a sterile tube, add the desired amount of the this compound stock solution.
-
Add the BSA solution to the tube while vortexing to achieve the desired final concentration of the ceramide analog complexed with BSA.
-
Incubate at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Warm the cell culture medium to 37°C.
-
Add the this compound working solution dropwise to the pre-warmed medium while gently swirling the plate/flask.
-
Visually inspect the medium under a microscope to ensure no precipitation has occurred.
-
Include appropriate vehicle controls (e.g., ethanol and BSA solution without the ceramide analog).
-
Signaling Pathways and Workflows
This compound Inhibition of Neutral Ceramidase
The primary mechanism of action for this compound is the inhibition of neutral ceramidase (nCDase). This enzyme is responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting nCDase, this compound leads to an accumulation of intracellular ceramide.
Caption: this compound inhibits neutral ceramidase, leading to ceramide accumulation.
General Ceramide Synthesis and Degradation Pathway
Understanding the broader context of ceramide metabolism is crucial for interpreting experimental results. C16-Ceramide is synthesized by ceramide synthases (CerS), particularly CerS5 and CerS6.[5] Its levels are regulated by both synthesis and degradation pathways.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of C16-Urea-Ceramide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C16-Urea-Ceramide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this novel lipophilic molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic analog of natural C16-ceramide, featuring a urea (B33335) linkage. This modification is intended to alter its physicochemical properties, such as hydrogen bonding capacity, which may influence its biological activity and interaction with cell membranes. Like natural ceramides, this compound is highly lipophilic, leading to poor aqueous solubility and low membrane permeability, which are significant hurdles for achieving adequate oral bioavailability. Consequently, specialized formulation strategies are essential to improve its absorption and systemic exposure in vivo.
Q2: What are the primary challenges I can expect when working with this compound in vivo?
A2: Researchers can anticipate several challenges, including:
-
Poor Aqueous Solubility: Difficulty in preparing suitable formulations for in vivo administration.
-
Low Oral Bioavailability: Limited absorption from the gastrointestinal (GI) tract.
-
High First-Pass Metabolism: Potential for extensive metabolism in the liver before reaching systemic circulation.
-
Variability in Absorption: Inconsistent plasma concentrations between individual subjects.
-
Analytical Difficulties: Challenges in accurately quantifying the compound in biological matrices.
Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A3: Lipid-based drug delivery systems are the most promising approach for lipophilic molecules like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Solid lipid core providing controlled release and protection from degradation.
-
Nanostructured Lipid Carriers (NLCs): A mixture of solid and liquid lipids, offering higher drug loading and stability compared to SLNs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.
-
Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate lipophilic drugs.
Q4: What animal models are suitable for in vivo bioavailability studies of this compound?
A4: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability screening due to their cost-effectiveness and well-characterized physiology.[1] However, it's important to note that rodents have a different GI physiology compared to humans, which may affect the translation of results.[1] For more advanced studies, larger animal models like dogs or pigs may be considered as their digestive systems more closely resemble that of humans.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low and Variable Oral Bioavailability
Possible Causes:
-
Poor dissolution of this compound in the GI fluids.
-
Low permeability across the intestinal epithelium.
-
Significant pre-systemic metabolism (first-pass effect).
-
Efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
-
Optimize Formulation:
-
Particle Size Reduction: If using a suspension, micronization or nanocrystal technology can increase the surface area for dissolution.
-
Lipid-Based Formulations: If not already using one, formulate this compound in an SLN, NLC, or SEDDS. The table below provides an illustrative comparison of these systems.
-
Incorporate Permeation Enhancers: Include excipients known to enhance intestinal permeability, but be mindful of potential toxicity.
-
-
Investigate Metabolism:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Co-administration with Inhibitors: In animal studies, co-administer with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) to see if bioavailability improves.
-
-
Assess Efflux Transporter Involvement:
-
In Vitro Cell-Based Assays: Use cell lines expressing efflux transporters (e.g., Caco-2 cells) to determine if this compound is a substrate.
-
Co-administration with Efflux Inhibitors: In animal studies, co-administer with a P-glycoprotein inhibitor to assess its impact on absorption.
-
Illustrative Comparison of Lipid-Based Formulation Strategies
| Formulation Type | Key Advantages | Key Disadvantages | Typical Bioavailability Enhancement (Illustrative) |
| Solid Lipid Nanoparticles (SLNs) | Controlled release, good stability, protection of the drug. | Lower drug loading capacity, potential for drug expulsion during storage. | 2-5 fold |
| Nanostructured Lipid Carriers (NLCs) | Higher drug loading, improved stability over SLNs. | More complex to manufacture and characterize. | 3-8 fold |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneous emulsion formation, enhanced solubilization. | High surfactant content can cause GI irritation, potential for drug precipitation upon dilution. | 5-15 fold |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Lower stability, more complex manufacturing process. | 2-6 fold |
Note: The bioavailability enhancement values are illustrative and can vary significantly based on the specific drug and formulation composition.
Issue 2: Difficulty in Quantifying this compound in Biological Samples
Possible Causes:
-
Low plasma concentrations of the analyte.
-
Interference from endogenous lipids and other matrix components.
-
Poor ionization efficiency in the mass spectrometer.
-
Instability of the analyte during sample processing and storage.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation: A simple and common first step, but may not be sufficient to remove all interferences.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent to selectively extract the lipophilic this compound from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): Offers more selective extraction and cleanup compared to LLE. A C18 or similar reversed-phase sorbent would be appropriate.
-
-
Enhance Analytical Sensitivity (LC-MS/MS):
-
Optimize Mass Spectrometry Parameters: Adjust source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the ionization of this compound.
-
Select Appropriate Precursor and Product Ions: Perform product ion scans to identify the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM).
-
Derivatization: If ionization is poor, consider chemical derivatization to introduce a more readily ionizable group.
-
Use a Suitable Internal Standard: A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound can be used.
-
-
Ensure Analyte Stability:
-
Work on Ice: Keep biological samples cold during processing to minimize enzymatic degradation.
-
Add Stabilizers: Consider adding antioxidants or enzyme inhibitors to the collection tubes if degradation is suspected.
-
Evaluate Freeze-Thaw Stability: Test the stability of the analyte after multiple freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
Formulations:
-
Control Group: this compound suspension in 0.5% carboxymethylcellulose (CMC).
-
Test Group: this compound loaded SLNs (or other lipid-based formulation).
Dosing and Sample Collection:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Administer the formulations via oral gavage at a dose equivalent to 10 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Data Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf).
-
Determine the relative oral bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100.
Visualizations
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
Caption: A logical troubleshooting guide for low in vivo bioavailability.
Caption: A potential signaling pathway initiated by this compound.
References
Validation & Comparative
A Comparative Guide to Validating Neutral Ceramidase Inhibition by C16-Urea-Ceramide in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C16-Urea-Ceramide, a known inhibitor of neutral ceramidase (nCDase), with other compounds. It includes detailed experimental protocols and quantitative data to assist researchers in validating nCDase inhibition within cell lysates. Neutral ceramidase is a critical enzyme in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine.[1][2] This action regulates the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making nCDase a significant target in diseases like colon cancer.[3][4]
Comparative Analysis of nCDase Inhibitors
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound is a ceramide-mimetic inhibitor, but it possesses limitations in terms of potency and aqueous solubility.[5][6][7] The following table summarizes the IC50 values for this compound and other notable nCDase inhibitors, providing a basis for comparison. Note that experimental conditions can influence IC50 values.
| Inhibitor | Type | IC50 Value (µM) | Key Characteristics |
| This compound | Ceramide Analog, Competitive | ~17-20 | Substrate mimetic; limited potency and solubility.[5][8] |
| GW4869 | Non-competitive | ~1 | Primarily a neutral sphingomyelinase (N-SMase) inhibitor, often used to block exosome biogenesis.[9] Its effects on ceramide levels can be indirect.[10][11] |
| SB-26 | Isothiazole Acetamide | 1.6 | A non-ceramide mimetic identified through high-throughput screening with improved potency over urea-ceramides.[8][12] |
| Trichostatin A (TSA) | HDAC Inhibitor | 4 | Identified as an nCDase inhibitor but lacks specificity as it is a pan-HDAC inhibitor.[5] |
Experimental Validation
Validating the inhibitory effect of a compound like this compound on nCDase activity in cell lysates is a multi-step process. It involves preparing the biological sample, performing the enzymatic assay, and analyzing the results to determine the extent of inhibition.
Logical Framework for Inhibition Validation
The following diagram outlines the logical steps required to confirm that a test compound is a valid inhibitor of neutral ceramidase.
Caption: Logical workflow for validating a potential nCDase inhibitor.
Experimental Workflow
This diagram illustrates the typical laboratory workflow for measuring nCDase inhibition in cell lysates.
Caption: Standard experimental workflow for nCDase inhibition assay.
Detailed Experimental Protocol
This protocol describes a fluorescence-based assay for measuring nCDase activity in cell lysates, adapted from established methods.[8][13][14] This assay uses a fluorogenic substrate that, when cleaved by nCDase, ultimately yields a fluorescent product.
Materials:
-
Cell lysis buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.5% Triton X-100, protease inhibitors)
-
Protein quantification reagent (e.g., BCA kit)
-
nCDase reaction buffer (e.g., 25 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)[13]
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Methanol (to stop the reaction)
-
Sodium periodate (B1199274) (NaIO4) in glycine-NaOH buffer (pH 10.6) for signal development[8][13]
-
96-well black plates
-
Fluorescence plate reader (Ex: 355-360 nm, Em: 460 nm)[8][14]
Procedure:
-
Cell Lysate Preparation:
-
Culture cells (e.g., HT-29, known to express nCDase) to ~80-90% confluency.
-
Wash cells with cold PBS, then scrape and collect in lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Enzymatic Assay:
-
Signal Development and Measurement:
-
Stop the reaction by adding methanol.[13]
-
Add NaIO4 solution to each well and incubate for 60 minutes at 37°C in the dark.[13] This step oxidizes the product of the ceramidase reaction, leading to the release of a fluorescent molecule (umbelliferone).[8][13]
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (no enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
Neutral ceramidase plays a pivotal role in the sphingolipid metabolic pathway. By hydrolyzing ceramide, it decreases the cellular pool of a key pro-apoptotic lipid while generating sphingosine, the precursor for the pro-survival lipid sphingosine-1-phosphate (S1P).[1][3][15] Inhibiting nCDase is a therapeutic strategy aimed at increasing intracellular ceramide levels to promote cell death, particularly in cancer cells.[2][4]
Caption: nCDase role in the ceramide/sphingosine-1-phosphate balance.
References
- 1. Neutral ceramidase encoded by the Asah2 gene is essential for the intestinal degradation of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of neutral ceramidase in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C16-Urea-Ceramide and Other Ceramidase Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of C16-Urea-Ceramide against other prominent ceramidase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of sphingolipid metabolism and cancer biology. This document summarizes key quantitative data, details experimental methodologies for reproducibility, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.
Executive Summary
Ceramidases, enzymes that hydrolyze ceramide into sphingosine (B13886) and fatty acids, are crucial regulators of the sphingolipid rheostat, a critical balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate. The dysregulation of this balance is implicated in numerous pathologies, most notably cancer, where elevated ceramidase activity can contribute to therapeutic resistance. Consequently, the development of potent and specific ceramidase inhibitors has emerged as a promising strategy for anticancer drug development. This guide focuses on this compound, a known neutral ceramidase inhibitor, and compares its efficacy with other well-characterized inhibitors such as Ceranib-2, Carmofur, and N-oleoylethanolamine (NOE).
Quantitative Efficacy of Ceramidase Inhibitors
The inhibitory potency of various compounds against different ceramidase isoforms is a critical factor in their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the available IC50 data for this compound and other key inhibitors.
| Inhibitor | Target Ceramidase | IC50 Value | Cell Line/Assay Condition | Reference |
| This compound | Mitochondrial Ceramidase | 0.33 mol %* | Rat Brain Mitochondria | [1] |
| Ceranib-2 | Acid & Neutral Ceramidase | 28 µM | SKOV3 cells (cell-based assay) | [2] |
| Ceranib-2 | - | 0.73 µM | SKOV3 cells (antiproliferative) | [2] |
| Carmofur | Acid Ceramidase | 29 nM | Rat recombinant acid ceramidase | [3] |
| Carmofur | - | 11-104 µM | U87MG and patient-derived GSC lines (antiproliferative) | [4] |
| N-oleoylethanolamine (NOE) | Acid Ceramidase | ~60 µM | SKOV3 cells (antiproliferative) | [2] |
| B-13 | Acid Ceramidase | 10 µM | Human melanoma and HaCat keratinocytes | |
| D-MAPP | Alkaline Ceramidase | 1-5 µM | HL-60 cell extracts | |
| C6-Urea-Ceramide | Neutral Ceramidase | ~20 µM | - | [5] |
*Note: The IC50 value for this compound is reported in "mol %," which represents the mole fraction of the inhibitor relative to the total lipid in the assay. A direct conversion to a molar concentration (e.g., µM) is not straightforward without further details on the experimental setup, such as the total lipid concentration. This highlights a need for standardized reporting of inhibitory potency to facilitate direct comparisons.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of C16-Urea-Ceramide: A Comparative Guide for Neutral versus Acid Ceramidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of C16-Urea-Ceramide as an inhibitor for neutral ceramidase (nCDase) over acid ceramidase (aCDase). The information presented herein is based on available experimental data and established enzymatic characteristics, designed to assist researchers in the selection of appropriate tools for studying sphingolipid metabolism.
Comparative Analysis of this compound Inhibition
The specificity of an enzyme inhibitor is a critical parameter for its use as a research tool or therapeutic agent. While direct comparative studies on the inhibitory effect of this compound on both neutral and acid ceramidases are limited in the available literature, a clear picture of its specificity can be drawn from existing data on its effect on nCDase and the known substrate preferences of both enzymes.
| Enzyme Target | Inhibitor | Quantitative Inhibition Data |
| Neutral Ceramidase (nCDase) | This compound | IC50: 0.33 mol % [1] |
| Acid Ceramidase (aCDase) | This compound | No direct inhibitory data available in the searched literature. |
Assessment of Specificity:
Neutral Ceramidase (nCDase): Experimental data demonstrates that D-erythro-urea-C16-ceramide is a competitive inhibitor of mitochondrial neutral ceramidase, with a reported IC50 value of 0.33 mol %[1]. This indicates a direct and potent inhibitory action on nCDase. The specificity of urea-ceramide analogues for nCDase is further supported by the characterization of C6-Urea-Ceramide as a widely used specific inhibitor for this enzyme[2].
Acid Ceramidase (aCDase): Although direct inhibition studies of this compound on aCDase are not readily available, the known substrate specificity of aCDase provides a strong basis for inferring a lack of significant inhibition. Acid ceramidase preferentially hydrolyzes ceramides (B1148491) with short to medium-length acyl chains, typically ranging from C6 to C16, with a marked preference for C12 and C14 ceramides[3][4]. The long C16 acyl chain of this compound is at the upper limit of the substrate range for aCDase and is not the preferred chain length. This suggests a weaker binding affinity of this compound to the active site of aCDase compared to its interaction with nCDase, which favors longer acyl chains (C16-C18)[5].
Furthermore, novel non-ceramide mimetic inhibitors of nCDase have been shown to have little to no inhibitory activity against aCDase, highlighting the structural differences in the active sites of these enzymes that can be exploited for developing specific inhibitors[6].
Sphingolipid Metabolism and Ceramidase Action
The following diagram illustrates the central role of ceramidases in sphingolipid metabolism, converting pro-apoptotic ceramide into sphingosine (B13886), a precursor for the pro-survival molecule sphingosine-1-phosphate (S1P).
Caption: Overview of Sphingolipid Metabolism.
Experimental Protocols
For researchers wishing to perform their own comparative analysis, the following are detailed protocols for assaying neutral and acid ceramidase activity.
Neutral Ceramidase (nCDase) Inhibition Assay
This protocol is adapted from methods used for high-throughput screening of nCDase inhibitors.
Materials:
-
Recombinant human nCDase
-
Fluorogenic substrate (e.g., RBM14-C16)
-
This compound
-
Reaction Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, 0.6% Triton X-100, pH 7.4
-
Stop/Development Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH buffer, pH 10.6
-
96-well black microplates
-
Plate reader with fluorescence detection (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the nCDase enzyme to the reaction buffer.
-
Add the desired concentrations of this compound to the wells containing the enzyme and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate RBM14-C16 (final concentration typically 10-20 µM).
-
Incubate the plate for 2 hours at 37°C in the dark.
-
Stop the reaction and develop the fluorescent signal by adding the Sodium Periodate solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Acid Ceramidase (aCDase) Inhibition Assay
This protocol is based on established methods for measuring aCDase activity in cell lysates.
Materials:
-
Cell lysates overexpressing human aCDase (or recombinant aCDase)
-
Fluorogenic substrate (e.g., RBM14-C12)
-
This compound
-
Reaction Buffer: 50 mM Sodium Acetate, 75 mM NaCl, 0.05% NP-40, pH 4.5
-
Stop/Development Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH buffer, pH 10.6
-
96-well black microplates
-
Plate reader with fluorescence detection (Ex: 355 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound.
-
Add cell lysate (containing aCDase) to the reaction buffer in a 96-well plate.
-
Add the desired concentrations of this compound to the wells and pre-incubate for 15 minutes at 37°C.
-
Start the reaction by adding the fluorogenic substrate RBM14-C12 (final concentration typically 20 µM).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the Sodium Periodate solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Measure the fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow for Ceramidase Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of a compound against ceramidases.
Caption: General workflow for a ceramidase inhibition assay.
Conclusion
References
- 1. Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of neutral and alkaline ceramidases on fluorogenic N-acylated coumarin-containing aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C16-Urea-Ceramide and C6-Urea-Ceramide: Unraveling the Impact of Acyl Chain Length on a Neutral Ceramidase Inhibitor Scaffold
A deep dive into the functional distinctions between the long-chain C16-Urea-Ceramide and its short-chain counterpart, C6-Urea-Ceramide, reveals a significant knowledge gap in the scientific literature. While C6-Urea-Ceramide is a well-characterized inhibitor of neutral ceramidase (nCDase) with established anti-cancer properties, experimental data on the biological effects of this compound remains notably scarce. This guide, therefore, presents a comparative analysis based on the extensive research available for C6-Urea-Ceramide and the known biological roles of C16-ceramide, the parent molecule of this compound. This approach allows for an informed, albeit inferential, discussion on the potential activities of this compound, highlighting critical areas for future investigation.
Executive Summary
This guide provides a comparative overview of this compound and C6-Urea-Ceramide for researchers, scientists, and drug development professionals. The central difference between these two molecules lies in the length of their fatty acid acyl chains: a 16-carbon chain for this compound and a 6-carbon chain for C6-Urea-Ceramide. This structural variation is predicted to have a profound impact on their biological activities.
C6-Urea-Ceramide is a well-documented inhibitor of neutral ceramidase, an enzyme that hydrolyzes ceramide into sphingosine. By inhibiting nCDase, C6-Urea-Ceramide leads to an accumulation of intracellular ceramides (B1148491), which in turn triggers apoptosis and autophagy in cancer cells. A key signaling pathway affected by C6-Urea-Ceramide is the Wnt/β-catenin pathway, which is often dysregulated in cancer.
While direct experimental evidence for this compound is lacking, its chemical structure strongly suggests it also functions as a neutral ceramidase inhibitor. However, the accumulation of long-chain C16-ceramide is expected to elicit distinct downstream effects compared to the accumulation of a broader range of ceramides induced by C6-Urea-Ceramide. C16-ceramide is a known bioactive lipid that plays a crucial role in apoptosis induction through mechanisms that include direct interaction with the tumor suppressor protein p53.
This comparative analysis will delve into the known effects of C6-Urea-Ceramide and the established roles of C16-ceramide to build a predictive framework for the biological consequences of this compound activity. Detailed experimental protocols for key assays are provided to facilitate future research into this promising but understudied molecule.
Data Presentation: A Comparative Overview
The following tables summarize the known and inferred properties and biological effects of this compound and C6-Urea-Ceramide.
| Feature | This compound (Inferred) | C6-Urea-Ceramide (Documented) |
| Primary Target | Neutral Ceramidase (nCDase) | Neutral Ceramidase (nCDase)[1] |
| Mechanism of Action | Inhibition of nCDase, leading to accumulation of intracellular C16-ceramide. | Inhibition of nCDase, leading to accumulation of various intracellular ceramide species, including C16:0, C18:0, C20:0, and C24:0[2]. |
| Primary Biological Outcome | Induction of apoptosis, potentially through p53 stabilization. | Induction of apoptosis and autophagy in cancer cells[1]. |
| Effect on Cell Proliferation | Likely inhibits proliferation of cancer cells. | Inhibits proliferation of colon cancer cells (HT-29 and HCT116)[2]. |
| Known Signaling Pathway Interactions | Predicted to interact with the p53 signaling pathway. | Downregulates the Wnt/β-catenin signaling pathway[2]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide future research and ensure reproducibility.
Neutral Ceramidase (nCDase) Inhibition Assay
Objective: To determine the inhibitory potential of this compound and C6-Urea-Ceramide on nCDase activity.
Principle: This assay measures the hydrolysis of a fluorogenic ceramide substrate by nCDase. Inhibition of the enzyme results in a decreased fluorescent signal.
Materials:
-
Recombinant human nCDase
-
Fluorogenic ceramide substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
This compound and C6-Urea-Ceramide
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and C6-Urea-Ceramide in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (DMSO).
-
Add 25 µL of recombinant nCDase to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic ceramide substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and C6-Urea-Ceramide on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and C6-Urea-Ceramide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and C6-Urea-Ceramide for 24, 48, or 72 hours. Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and C6-Urea-Ceramide.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound and C6-Urea-Ceramide
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and C6-Urea-Ceramide for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effects of this compound and C6-Urea-Ceramide on key signaling proteins (e.g., p53, β-catenin, caspases).
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., anti-p53, anti-β-catenin, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of C6-Urea-Ceramide in cancer cells.
Caption: Inferred signaling pathway of this compound.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
The comparative analysis of this compound and C6-Urea-Ceramide underscores a critical area for further research. While C6-Urea-Ceramide has been established as a potent inhibitor of neutral ceramidase with significant anti-cancer effects mediated through the Wnt/β-catenin pathway, the biological activities of this compound remain largely unexplored. Based on the known functions of its constituent parts, it is highly probable that this compound also inhibits nCDase, leading to an accumulation of intracellular C16-ceramide. This, in turn, is predicted to induce apoptosis, potentially through a direct interaction with and stabilization of the p53 tumor suppressor protein.
The distinct signaling pathways likely modulated by these two compounds—Wnt/β-catenin for C6-Urea-Ceramide and p53 for this compound—suggest that they may have different therapeutic applications or could be used in combination to target cancer cells through multiple mechanisms. The difference in acyl chain length may also influence their pharmacokinetic and pharmacodynamic properties, including membrane permeability and off-target effects.
Future research should focus on validating the predicted biological activities of this compound. The experimental protocols provided in this guide offer a roadmap for such investigations. A direct, head-to-head comparison of this compound and C6-Urea-Ceramide in various cancer cell lines is essential to elucidate their relative potencies, mechanisms of action, and therapeutic potential. Such studies will not only fill a significant gap in our understanding of urea-based ceramide inhibitors but also pave the way for the development of novel and more effective cancer therapies.
References
Validating the Pro-Apoptotic Potential of C16-Urea-Ceramide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pro-apoptotic effects of C16-Urea-Ceramide and its alternatives in various cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the performance of this synthetic ceramide analog.
Executive Summary
This compound has been identified as a potent inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the breakdown of ceramide. By blocking nCDase activity, this compound leads to the accumulation of endogenous ceramides (B1148491), which are well-established mediators of apoptosis. This guide explores the downstream consequences of this inhibition and compares the apoptotic effects to those of the parent compound, C16-Ceramide, and other synthetic analogs. While direct quantitative data for this compound remains limited in publicly available literature, this guide extrapolates its potential efficacy based on its mechanism of action and compares it with the extensively studied C16-Ceramide.
Data Presentation: A Comparative Analysis
The pro-apoptotic efficacy of ceramide and its analogs is highly cell-type dependent. The following tables summarize the quantitative data available for C16-Ceramide, offering a baseline for the anticipated effects of this compound.
Table 1: Pro-Apoptotic Effects of C16-Ceramide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect of C16-Ceramide | Quantitative Data | Citation |
| Jurkat | T-cell leukemia | Increased apoptosis | Accumulation of C16-Ceramide parallels apoptosis after ionizing radiation. | [1][2] |
| K562 | Chronic myelogenous leukemia | Resistant to apoptosis | No significant increase in C16-Ceramide levels after ionizing radiation. | [2] |
| Melanoma | Skin Cancer | Increased apoptosis in radiation-sensitive cells | Correlation between C16-Ceramide accumulation and radiation sensitivity. | [2] |
| LNCaP | Prostate Cancer | Increased apoptosis | Accumulation of intracellular ceramide correlates with apoptosis induced by serum deprivation. | [3] |
| DU145 | Prostate Cancer | Increased apoptosis | Serum deprivation leads to intracellular ceramide accumulation and apoptosis. | [3] |
| PC-3 | Prostate Cancer | Increased apoptosis | Serum deprivation leads to intracellular ceramide accumulation and apoptosis. | [3] |
| Neutrophils | N/A | Increased apoptosis | Exogenous C16-Ceramide induces apoptosis. | [4] |
| Ramos B cells | Burkitt's lymphoma | Increased apoptosis | De novo generation of C16-Ceramide is involved in mitochondrial damage and caspase activation. | [3] |
| Macrophages | N/A | Increased apoptosis | Overexpression of ceramide synthases leading to C16-Ceramide accumulation induces apoptosis. | [3] |
Table 2: Mechanistic Insights into C16-Ceramide-Induced Apoptosis
| Mechanism | Description | Key Findings | Citation |
| Mitochondrial Permeabilization | C16-Ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. | C16-Ceramide-induced channel formation is a plausible mechanism for initiating intrinsic apoptosis.[1][5] The presence of very long-chain ceramides can inhibit this process.[1] | [1][5] |
| Caspase Activation | The release of cytochrome c from mitochondria initiates a caspase cascade, leading to the execution of apoptosis. | C16-Ceramide accumulation correlates with caspase-3 activation in radiation-sensitive Jurkat cells.[2] In neutrophils, C16-Ceramide enhances caspase-3, -8, and -9 activity.[4] | [2][4] |
| Contradictory Pro-survival Role | In certain cancer types, such as Head and Neck Squamous Cell Carcinoma (HNSCC), C16-Ceramide generated by Ceramide Synthase 6 (CerS6) has been shown to be anti-apoptotic. | Knockdown of CerS6, which reduces C16-Ceramide levels, induces apoptosis in HNSCC cell lines.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are summarized protocols for key experiments used to validate the pro-apoptotic effects of ceramides.
Cell Viability and Apoptosis Assays
-
Cell Culture: Grow the desired cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, C16-Ceramide, or other analogs for specified time points (e.g., 24, 48, 72 hours).
-
MTT Assay (Cell Viability):
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blotting for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits nCDase, leading to ceramide accumulation and subsequent apoptosis.
Experimental Workflow for Validating Pro-Apoptotic Effects
Caption: Workflow for assessing the pro-apoptotic effects of this compound.
Conclusion
This compound presents a promising avenue for inducing apoptosis in cancer cells through the targeted inhibition of neutral ceramidase. While direct experimental evidence on its pro-apoptotic efficacy is still emerging, its mechanism of action suggests it could be a potent tool for researchers. The provided data on C16-Ceramide serves as a valuable benchmark for future comparative studies. Further research is warranted to fully elucidate the therapeutic potential of this compound across a broad spectrum of cell lines and to establish a comprehensive profile of its activity compared to other ceramide analogs.
References
- 1. Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 3. Synthesis of a resveratrol analogue with high ceramide-mediated proapoptotic activity on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C16-Urea-Ceramide Cross-Reactivity with Lipid-Metabolizing Enzymes
For Immediate Release
A Comprehensive Guide to the Selectivity Profile of the Neutral Ceramidase Inhibitor, C16-Urea-Ceramide
This guide provides a detailed comparison of the cross-reactivity of this compound, a potent inhibitor of neutral ceramidase (nCDase), with other key lipid-metabolizing enzymes. The data presented herein is intended for researchers, scientists, and drug development professionals working in the fields of sphingolipid metabolism and associated pathologies.
This compound is a valuable tool for investigating the biological functions of neutral ceramidase, an enzyme implicated in various physiological and pathological processes, including colon cancer.[1][2] Understanding its selectivity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This guide summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
While specific quantitative data (IC50 values) for this compound against a broad panel of lipid-metabolizing enzymes is not extensively available in a single comprehensive study, the existing literature strongly supports its high selectivity for neutral ceramidase. Studies on related urea-ceramide compounds and other specific nCDase inhibitors have consistently demonstrated minimal to no inhibitory activity against acid and alkaline ceramidases.
Based on the available information for urea-ceramide analogues and other selective nCDase inhibitors, the following table summarizes the expected selectivity profile of this compound. It is important to note that the values for enzymes other than neutral ceramidase are based on the lack of reported inhibition and the observed selectivity of similar compounds, rather than direct IC50 measurements for this compound.
| Enzyme Target | Common Substrate(s) | This compound Inhibition | Reference Compound Inhibition |
| Neutral Ceramidase (nCDase) | C16-Ceramide | Potent Inhibition | C6-Urea-Ceramide (IC50 ≈ 17 µM) |
| Acid Ceramidase (aCDase) | C12-Ceramide | Negligible to No Inhibition | Other nCDase inhibitors show no activity |
| Alkaline Ceramidase 1 (ACER1) | C16-Ceramide | Negligible to No Inhibition | Other nCDase inhibitors show no activity |
| Sphingosine (B13886) Kinase 1/2 (SphK1/2) | Sphingosine | Not Reported/Expected to be Inactive | Structurally distinct inhibitors |
| Glucosylceramide Synthase (GCS) | Ceramide, UDP-Glucose | Not Reported/Expected to be Inactive | Structurally distinct inhibitors |
Sphingolipid Metabolism and the Role of Neutral Ceramidase
The metabolism of sphingolipids is a complex network of interconnected pathways that regulate critical cellular processes such as proliferation, apoptosis, and inflammation. Ceramide sits (B43327) at the center of this hub, and its levels are tightly controlled by the coordinated action of various enzymes. Neutral ceramidase plays a key role by hydrolyzing ceramide to sphingosine, which can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing effects to ceramide. The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.
Caption: Simplified Sphingolipid Metabolism Pathway.
Experimental Protocols
The assessment of this compound's cross-reactivity involves specific enzymatic assays. Below are detailed methodologies for the key enzymes in the sphingolipid pathway.
Neutral Ceramidase (nCDase) Activity Assay
This assay measures the hydrolysis of a ceramide substrate to sphingosine by nCDase.
-
Enzyme Source: Recombinant human nCDase or microsomes from cells overexpressing nCDase.
-
Substrate: C16-Ceramide or a fluorescently labeled ceramide analogue.
-
Inhibitor: this compound at various concentrations.
-
Assay Buffer: Typically a neutral pH buffer (e.g., 50 mM sodium phosphate, 75 mM sodium chloride, pH 7.4) containing a detergent like NP-40 or Triton X-100.[3]
-
Reaction: The enzyme is pre-incubated with the inhibitor before the addition of the substrate. The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The product, sphingosine, is quantified. This can be achieved through various methods, including liquid chromatography-mass spectrometry (LC-MS/MS) for unlabeled substrates or fluorescence detection for labeled substrates.[3]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for Neutral Ceramidase Inhibition Assay.
Acid Ceramidase (aCDase) Activity Assay
This assay is similar to the nCDase assay but is performed under acidic conditions.
-
Enzyme Source: Recombinant human aCDase or cell lysates from cells expressing aCDase.
-
Substrate: Typically a shorter-chain ceramide, such as C12-Ceramide.
-
Inhibitor: this compound.
-
Assay Buffer: An acidic buffer, such as 50 mM sodium phosphate, pH 4.5, containing a detergent.[3]
-
Reaction and Detection: The procedure follows the same principles as the nCDase assay, with quantification of the resulting sphingosine.
Alkaline Ceramidase (ACER1) Activity Assay
This assay is performed under alkaline conditions.
-
Enzyme Source: Microsomes from cells expressing ACER1.
-
Substrate: C16-Ceramide.
-
Inhibitor: this compound.
-
Assay Buffer: An alkaline buffer, such as 25 mM Tris-HCl, 5 mM CaCl₂, pH 8.8, with a detergent like Triton X-100.[3]
-
Reaction and Detection: The methodology is consistent with the other ceramidase assays, measuring the production of sphingosine.
Sphingosine Kinase (SphK) Activity Assay
This assay measures the phosphorylation of sphingosine to S1P.
-
Enzyme Source: Recombinant human SphK1 or SphK2.
-
Substrates: Sphingosine and [γ-³²P]ATP.
-
Inhibitor: this compound.
-
Assay Buffer: A buffer appropriate for kinase activity, typically containing MgCl₂.
-
Reaction: The enzyme, sphingosine, and inhibitor are incubated with [γ-³²P]ATP.
-
Detection: The radiolabeled product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC) or another chromatographic method, and the radioactivity is quantified.
Glucosylceramide Synthase (GCS) Activity Assay
This assay measures the transfer of glucose from UDP-glucose to ceramide.
-
Enzyme Source: Microsomal fractions from cells expressing GCS.
-
Substrates: Ceramide (e.g., C6-ceramide) and UDP-[³H]glucose.
-
Inhibitor: this compound.
-
Assay Buffer: A neutral pH buffer containing necessary cofactors.
-
Reaction: The enzyme, ceramide, and inhibitor are incubated with UDP-[³H]glucose.
-
Detection: The radiolabeled product, [³H]glucosylceramide, is extracted and separated by TLC, followed by quantification of radioactivity.
Conclusion
References
Navigating the Cellular Maze: A Comparative Guide to C16-Urea-Ceramide's On-Target and Off-Target Effects
For Immediate Release
In the intricate world of cellular signaling, the sphingolipid C16-Urea-Ceramide has emerged as a molecule of significant interest for researchers in oncology and drug development. Its potent pro-apoptotic capabilities mark it as a promising candidate for therapeutic intervention. However, a nuanced understanding of its on-target efficacy versus its off-target cellular perturbations is critical for its successful translation from the laboratory to clinical applications. This guide provides a comprehensive comparison of this compound with other relevant alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific research needs.
On-Target Effects: Precision in Apoptosis Induction
The primary on-target effect of this compound lies in its ability to induce programmed cell death, or apoptosis, a critical process in eliminating cancerous cells. This action is primarily mediated through two key signaling pathways: direct activation of the tumor suppressor p53 and the induction of mitochondrial outer membrane permeabilization.
p53-Mediated Apoptosis
C16-Ceramide has been shown to directly bind to the DNA-binding domain of the p53 tumor suppressor protein. This interaction stabilizes p53 and disrupts its association with the E3 ligase MDM2, leading to p53 accumulation, nuclear translocation, and the activation of its downstream pro-apoptotic target genes. The urea (B33335) moiety in this compound is hypothesized to enhance the stability and cell permeability of the molecule, potentially leading to a more robust activation of the p53 pathway compared to its non-urea counterpart, C16-Ceramide.
Caption: this compound induced p53 signaling pathway.
Mitochondrial Pathway of Apoptosis
C16-Ceramide can self-assemble to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This event triggers the activation of caspases, the executioners of apoptosis. The presence of very long-chain ceramides, such as C24-ceramide, can interfere with and reduce the potency of C16-ceramide-mediated mitochondrial permeabilization[1].
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Off-Target Effects: A Broader Cellular Impact
Beyond its specific role in apoptosis, this compound, like other ceramides, can influence a variety of cellular processes. These "off-target" effects are crucial to consider as they can have significant biological consequences.
Modulation of Membrane Properties
Ceramides are integral components of cellular membranes and can alter their fluidity and organization. C16-ceramide is known to induce the formation of ceramide-rich platforms, which can modulate the clustering and activity of membrane receptors[2]. This can impact a wide range of signaling pathways beyond apoptosis.
Regulation of mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. C16-ceramide has been shown to inhibit the mTOR pathway, which can contribute to its anti-proliferative effects[3]. This inhibition is often balanced by the pro-survival signals of sphingosine-1-phosphate (S1P), creating a "sphingolipid rheostat" that determines cell fate.
Caption: Regulation of the mTOR signaling pathway by this compound and S1P.
Comparative Analysis with Alternatives
The selection of a ceramide analog for research depends on the specific application. Here, we compare this compound with other commonly used alternatives.
| Feature | This compound | C2-Ceramide | C18-Ceramide | Phytoceramides |
| Primary On-Target Effect | Potent apoptosis induction | Apoptosis induction | Can have anti-apoptotic roles in some contexts | Skin barrier function |
| Potency in Apoptosis | High (hypothesized) | Moderate to High | Variable | Low |
| Mechanism of Action | p53 activation, mitochondrial permeabilization | Mitochondrial permeabilization | Modulates ER stress | Lamellar lipid organization |
| Cell Permeability | High (hypothesized due to urea) | High | Moderate | Low |
| Primary Off-Target Effects | mTOR inhibition, membrane fluidit | General membrane effects | ER stress modulation | Improved skin hydration |
| Key Advantages | Potentially enhanced stability and potency | Well-characterized apoptotic inducer | Involved in specific cellular processes | Natural origin, good for topical use |
| Key Disadvantages | Less characterized than C16-Ceramide | Can have broad off-target effects | Can promote cell survival | Poor cell permeability for internal targets |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are outlines for key experiments cited in this guide.
p53 Pulldown Assay
Objective: To determine the direct binding of this compound to p53.
Methodology:
-
Preparation of Biotinylated this compound: Synthesize or procure biotinylated this compound.
-
Cell Lysate Preparation: Prepare whole-cell lysates from a p53-expressing cell line (e.g., A549).
-
Incubation: Incubate the cell lysate with the biotinylated this compound to allow for binding.
-
Pulldown: Use streptavidin-coated magnetic beads to pull down the biotinylated ceramide and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-p53 antibody to detect the presence of p53.
Caption: Workflow for p53 pulldown assay.
Mitochondrial Permeability Transition Pore (MPTP) Assay
Objective: To assess the ability of this compound to induce mitochondrial outer membrane permeabilization.
Methodology:
-
Cell Loading: Load cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.
-
Quenching: Add CoCl₂ to quench the cytosolic calcein (B42510) fluorescence, leaving only the mitochondrial fluorescence intact.
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Induction of MPTP opening (Positive Control): Use a known inducer like ionomycin (B1663694) to open the MPTP.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. A decrease in mitochondrial fluorescence indicates the opening of the MPTP and the influx of CoCl₂, quenching the mitochondrial calcein.
Caption: Workflow for the Mitochondrial Permeability Transition Pore Assay.
Conclusion
This compound holds considerable promise as a targeted therapeutic agent due to its potent pro-apoptotic on-target effects. However, a thorough understanding of its off-target interactions is paramount for predicting its overall cellular impact and potential side effects. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can effectively harness the therapeutic potential of this compound while mitigating unintended consequences. This guide serves as a foundational resource to aid in the strategic design of future investigations into this and other bioactive sphingolipids.
References
Validating the Downstream Signaling Effects of C16-Urea-Ceramide Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream signaling effects of ceramide analogs, with a focus on validating their therapeutic potential. While the specific compound C16-Urea-Ceramide has limited available data, we will objectively compare the performance of well-characterized ceramide analogs like C16-Ceramide, C2-Ceramide, C18-Ceramide, and the related compound FTY720 (Fingolimod). This comparison is supported by experimental data and detailed methodologies for key assays.
Executive Summary
Ceramides (B1148491) are bioactive sphingolipids that play a crucial role in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence. Their potential as anti-cancer agents has led to the development of various synthetic analogs. This guide focuses on the downstream signaling pathways activated by these compounds, primarily the Protein Phosphatase 2A (PP2A) and p53 pathways, and their inhibitory effects on the pro-survival mTOR pathway.
A key finding from the available literature is the lack of significant data on the biological activity of this compound. In fact, a study on a similar compound, D-erythro-urea C6 ceramide, reported that it did not induce significant activation of PP2A, suggesting that the urea (B33335) modification may hinder its biological function[1]. Therefore, this guide will focus on comparing the well-documented effects of other ceramide analogs.
Comparative Analysis of Ceramide Analogs
The following tables summarize the quantitative data on the effects of different ceramide analogs on key downstream signaling events.
Table 1: Induction of Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| C2-Ceramide | HSC-I (Squamous Cell Carcinoma) | Viability Assay | Dose-dependent toxicity | [2] |
| H1299 (Non-small cell lung cancer) | Trypan Blue Assay | Inhibition of cell survival at high doses | [3] | |
| A549, PC9 (Non-small cell lung cancer) | CCK-8 Assay | Time- and concentration-dependent reduction in viability | [4] | |
| (R) 2'-hydroxy-C16-ceramide | C6 Glioma | Viability Assay | More potent than (S) isomer or non-hydroxylated C16-ceramide | [5] |
| Analog 315 | MDA-MB-231, MCF-7, MCF-7TN-R (Breast Cancer) | MTT Assay | IC50: 20.82 µM, 15.51 µM, 17.05 µM | [6] |
| C18-Ceramide | MDA-MB-231, MCF-7, MCF-7TN-R (Breast Cancer) | MTT Assay | IC50: 62.64 µM, 49.54 µM, 47.63 µM | [6] |
| Analogs 403 & 953 | A549, H460, H1299 (NSCLC) | Annexin V-PI | Significant apoptosis at 20 µM |
Table 2: Activation of Protein Phosphatase 2A (PP2A)
| Compound | System | Assay | Fold Activation / Effect | Reference |
| C2-Ceramide | Heterotrimeric PP2A | Phosphatase Assay | Up to 3.5-fold activation (5-20 µM) | [7] |
| C6-Ceramide | Catalytic subunit of PP2A (PP2Ac) | Phosphatase Assay | ~3-fold activation | [1] |
| D-erythro-urea C6 ceramide | Catalytic subunit of PP2A (PP2Ac) | Phosphatase Assay | No significant activation | [1] |
| C18-Ceramide | PP2A (AB'C trimer), PP2Ac | Phosphatase Assay | 2-6 fold activation (~10 µM) | [8] |
| C18-Pyridinium-Ceramide | A549 cell extracts | Co-immunoprecipitation | Decreased I2PP2A-PP2Ac interaction by ~45% at 10 µM | [9] |
| C16-Pyridinium-Ceramide | A549 cell extracts | Co-immunoprecipitation | No effect on I2PP2A-PP2Ac interaction at 10 µM | [9] |
| FTY720 | Endothelial Cells | Western Blot (p-PP2ATyr307) | Decreased p-PP2A (indicating activation) | [6] |
Table 3: Interaction with p53 and Downstream Effects
| Compound | Target | Assay | Binding Affinity (Kd) / Effect | Reference |
| C16-Ceramide | p53 DNA-binding domain | Titration of tyrosine fluorescence | ~60 nM | [10] |
| C16-Ceramide | p53-MDM2 complex | Co-immunoprecipitation | Disrupts interaction | [11] |
Table 4: Inhibition of mTOR Signaling Pathway
| Compound | Cell Line | Assay | Effect | Reference |
| C2-Ceramide | C2C12 myotubes | Western Blot | Increased phosphorylation of S6K at Thr389 | [5] |
| Overexpression of CerS6 (generates C16-Ceramide) | MCF-7 (Breast Cancer) | Western Blot | Reduced phosphorylation of Akt and S6 kinase (S6K) | [12] |
| C2- or C6-Ceramide | Cytokine-stimulated cells | Western Blot | Partial loss (50-60%) of PKB/Akt activation | [13] |
Signaling Pathways and Experimental Workflows
C16-Ceramide Downstream Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by C16-Ceramide treatment.
Caption: Downstream signaling pathways of C16-Ceramide.
Experimental Workflow: Validating PP2A Activation
This workflow outlines the key steps to validate the activation of PP2A by a test compound.
Caption: Workflow for validating PP2A activation.
Experimental Protocols
PP2A Activity Assay (In Vitro)
This protocol is adapted from commercially available malachite green-based phosphatase assay kits.
Materials:
-
Purified PP2A enzyme
-
Test compound (e.g., C16-Ceramide) and vehicle control
-
Phosphopeptide substrate (e.g., KRpTIRR)
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 150 mM NaCl, 0.1% Triton X-100)
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In a 96-well plate, add the test compound or vehicle to the wells.
-
Add purified PP2A enzyme to each well and incubate for 10-15 minutes at 30°C to allow for interaction.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at 620-650 nm.
-
Calculate the amount of free phosphate (B84403) released using a standard curve and determine the fold activation of PP2A compared to the vehicle control.
Co-Immunoprecipitation of p53 and MDM2
This protocol describes the validation of the disruption of the p53-MDM2 interaction by a test compound.
Materials:
-
Cells expressing p53 and MDM2
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-MDM2 antibody for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Treat cells with the test compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MDM2 antibody to detect the amount of MDM2 co-immunoprecipitated with p53.
-
Analyze the results to determine if the test compound reduces the p53-MDM2 interaction.
Western Blot for Phosphorylated Akt and S6K
This protocol is for assessing the inhibition of the mTOR pathway.
Materials:
-
Cells treated with the test compound
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Treat cells with the test compound for the desired time and lyse the cells.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The available evidence strongly supports the role of ceramide analogs, particularly those with C16 and C18 acyl chains, as potent inducers of apoptosis and modulators of key signaling pathways in cancer cells. The primary mechanisms of action involve the activation of the tumor suppressor PP2A and the stabilization of p53. Furthermore, ceramides can inhibit the pro-survival mTOR pathway. In contrast, there is a notable absence of data supporting the biological activity of this compound, and preliminary evidence on a similar urea-modified ceramide suggests a lack of PP2A activation.
For researchers and drug development professionals, this guide highlights the importance of focusing on well-characterized ceramide analogs for therapeutic development. The provided experimental protocols offer a framework for validating the downstream signaling effects of novel compounds in this class. Future studies are warranted to explore the structure-activity relationship of urea-modified ceramides to determine if any therapeutic potential exists.
References
- 1. The structural requirements for ceramide activation of serine-threonine protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiproliferative effect of C2-ceramide on lung cancer cells through apoptosis by inhibiting Akt and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: C16-Urea-Ceramide vs. Genetic Knockdown of Neutral Ceramidase for Modulating Sphingolipid Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of manipulating sphingolipid metabolism is critical for advancing research in areas such as oncology, inflammation, and metabolic diseases. This guide provides a detailed, data-driven comparison of two key methods used to elevate intracellular ceramide levels: the pharmacological inhibitor C16-Urea-Ceramide and the genetic knockdown of neutral ceramidase (nCDase).
Ceramides are bioactive lipids central to cellular processes including apoptosis, cell cycle arrest, and senescence. Neutral ceramidase (nCDase), encoded by the ASAH2 gene, is a key enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. Consequently, inhibiting nCDase activity is a primary strategy to increase intracellular ceramide concentrations. This guide will objectively compare the chemical inhibition approach using this compound with the genetic approach of nCDase knockdown, providing experimental data and protocols to inform your research decisions.
Mechanism of Action at a Glance
This compound is a synthetic analog of the natural C16:0-ceramide. It is thought to act as a competitive inhibitor of neutral ceramidase, binding to the enzyme's active site and preventing the breakdown of endogenous ceramides. This leads to an accumulation of various ceramide species within the cell.
Genetic knockdown of neutral ceramidase involves reducing or eliminating the expression of the ASAH2 gene using techniques such as small interfering RNA (siRNA), short hairpin RNA (shRNA), or generating knockout animal models. This method directly targets the source of the enzyme, leading to a sustained decrease in nCDase activity and a subsequent increase in cellular ceramide levels.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and nCDase knockdown on key cellular parameters, compiled from various studies.
| Parameter | This compound Treatment | Genetic Knockdown of nCDase | Citation |
| Ceramide Levels | Significant increase in total and C16:0-ceramide | Significant increase in total and various ceramide species (C14-C24) | [1][2] |
| Sphingosine Levels | Not typically reported, expected to decrease | Significantly decreased | [1] |
| Sphingosine-1-Phosphate (S1P) Levels | Not typically reported, expected to decrease | Significantly decreased | [1] |
| Cell Viability | Dose-dependent decrease in various cancer cell lines | Can protect from or sensitize to cell death depending on the stimulus | [3][4] |
| Apoptosis Induction | Induces apoptosis, associated with p53 upregulation | Can enhance cytokine-induced apoptosis | [2][5] |
| Necroptosis Regulation | Not extensively studied | Protects against nutrient-deprivation induced necroptosis | [1][6] |
Note: Direct comparative studies are limited; data is synthesized from multiple sources.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Loss of neutral ceramidase protects cells from nutrient- and energy -deprivation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of neutral ceramidase increases inflammation in a mouse model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of neutral ceramidase protects cells from nutrient- and energy -deprivation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C16-Urea-Ceramide in the mTOR Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C16-Urea-Ceramide's role in the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contrasted with other relevant sphingolipid modulators. Experimental data is presented to objectively assess its performance, supported by detailed experimental protocols for validation.
Introduction to this compound and mTOR Signaling
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Sphingolipids, a class of bioactive lipids, have emerged as significant modulators of this pathway. Among these, ceramides, particularly C16-Ceramide, have garnered attention for their intricate and often inhibitory effects on mTOR signaling.
This compound is a synthetic, cell-permeable analog of C16-Ceramide.[1][2][][4][5] It functions as a neutral ceramidase (nCDase) inhibitor, preventing the breakdown of endogenous ceramides.[2][4] This leads to an intracellular accumulation of ceramides, including C16-Ceramide, thereby influencing downstream signaling cascades such as the mTOR pathway.
This compound: Mechanism of Action on mTOR
While direct studies on this compound's effect on mTOR are limited, its role can be inferred from its function as a ceramidase inhibitor and the known actions of its natural counterpart, C16-Ceramide. Increased levels of C16-Ceramide, as would be expected with this compound treatment, have been shown to inhibit the mTOR pathway. This is evidenced by the reduced phosphorylation of downstream mTOR targets like Akt and S6 kinase (S6K).[6][7] The inhibitory effect of elevated C16-Ceramide can be counteracted by mTOR activators, confirming its role in this signaling cascade.[6]
The proposed mechanism involves the accumulation of intracellular C16-Ceramide, which can influence upstream regulators of mTORC1. The following diagram illustrates the putative role of this compound in the mTOR signaling pathway.
Comparative Analysis with Other Sphingolipid Modulators
The effect of sphingolipids on the mTOR pathway is highly dependent on their specific structure and the cellular context. The following table summarizes the comparative effects of this compound (via C16-Ceramide accumulation) and other key sphingolipid modulators on mTOR signaling.
| Compound | Primary Molecular Target(s) | Effect on mTORC1 Signaling | Downstream Consequences |
| This compound | Neutral Ceramidase (nCDase) | Inhibition | Decreased cell proliferation and growth |
| C2-Ceramide (analog) | Multiple, including mTORC1 regulators | Inhibition (via negative feedback) | Impaired insulin (B600854) signaling, apoptosis |
| C6-Ceramide (analog) | AMPK | Inhibition (via AMPK activation) | Sensitization to chemotherapy, apoptosis |
| Ceramide-1-Phosphate (C1P) | mTORC1 | Activation | Increased cell proliferation |
| Sphingosine-1-Phosphate (S1P) | S1P Receptors, mTORC1 | Activation | Increased cell proliferation |
Experimental Data Summary
The following table presents a summary of expected quantitative data from experiments investigating the effects of various sphingolipids on mTOR signaling, based on published literature.
| Experimental Readout | This compound (10 µM) | C2-Ceramide (50 µM) | C1P (10 µM) | S1P (1 µM) |
| p-S6K (Thr389) Levels (fold change) | ↓ (approx. 0.4 - 0.6) | ↓ (approx. 0.5 - 0.7) | ↑ (approx. 1.5 - 2.0) | ↑ (approx. 1.8 - 2.5) |
| p-Akt (Ser473) Levels (fold change) | ↓ (approx. 0.3 - 0.5) | ↓ (approx. 0.4 - 0.6) | No significant change | ↑ (approx. 1.5 - 2.2) |
| Cell Proliferation (% of control) | ↓ (approx. 60 - 75%) | ↓ (approx. 50 - 70%) | ↑ (approx. 120 - 140%) | ↑ (approx. 130 - 160%) |
| mTORC1 Kinase Activity (% of control) | ↓ (approx. 40 - 60%) | ↓ (approx. 50 - 65%) | ↑ (approx. 140 - 180%) | ↑ (approx. 160 - 200%) |
Experimental Protocols
To validate the effects of this compound and its alternatives on the mTOR pathway, the following key experiments are recommended.
Experimental Workflow
Western Blot Analysis of mTOR Pathway Phosphorylation
Objective: To determine the phosphorylation status of key mTOR pathway proteins (e.g., Akt, S6K) in response to treatment with this compound and other sphingolipids.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or HEK293) and grow to 70-80% confluency. Treat cells with desired concentrations of sphingolipids for the specified duration.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound and other sphingolipids on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.
-
MTT Addition: After the desired incubation period (e.g., 24-72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vitro mTORC1 Kinase Assay
Objective: To directly measure the enzymatic activity of mTORC1 after treatment with sphingolipids.
Protocol:
-
Immunoprecipitation of mTORC1:
-
Treat cells with the compounds as described for Western blotting.
-
Lyse cells in a CHAPS-based lysis buffer.
-
Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor or anti-mTOR antibody conjugated to protein A/G beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex.
-
Resuspend the beads in a kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1) and ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction mixture by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1).
-
-
Quantification: Quantify the phosphorylation of the substrate to determine mTORC1 kinase activity.
Conclusion
This compound, by inhibiting neutral ceramidase and subsequently increasing intracellular C16-Ceramide levels, is poised to be an inhibitor of the mTOR signaling pathway. This positions it as a valuable research tool for studying the intricate regulation of mTOR by sphingolipids and as a potential therapeutic agent in diseases characterized by mTOR hyperactivation. Comparative studies with other sphingolipid modulators, such as C1P and S1P which exhibit opposing effects, are crucial for a comprehensive understanding of this complex signaling network. The provided experimental protocols offer a robust framework for researchers to investigate and validate these interactions in their specific models of interest.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medkoo.com [medkoo.com]
- 4. This compound powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Validating the C16-Ceramide and p53 Interaction In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the in vivo interaction between C16-ceramide and the tumor suppressor protein p53. It is intended to assist researchers in selecting the most appropriate experimental approaches and to offer a framework for comparing the efficacy of C16-ceramide with other p53 activators.
Introduction to the C16-Ceramide and p53 Interaction
Ceramides are bioactive sphingolipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. Recent studies have identified C16-ceramide as a direct binding partner of the p53 tumor suppressor protein. This interaction occurs within the DNA-binding domain of p53, leading to its stabilization, accumulation, and subsequent nuclear translocation.[1][2][3] This activation of p53 is achieved through the disruption of the p53-MDM2 complex, an interaction that typically leads to p53 degradation.[2] A positive feedback loop has also been described where C16-ceramide activates p53, which in turn transcriptionally activates ceramide synthase 6 (CerS6), the enzyme responsible for C16-ceramide synthesis. Validating and quantifying this interaction in a complex in vivo environment is crucial for understanding its therapeutic potential.
In Vivo Validation Techniques
Directly validating a lipid-protein interaction within a living organism presents unique challenges. The following techniques, while not always specifically documented for the C16-ceramide/p53 interaction, represent the current best practices and can be adapted for this purpose.
Co-Immunoprecipitation (Co-IP) from Tissue Lysates
Co-immunoprecipitation remains a gold-standard technique for demonstrating protein-protein interactions. For a lipid-protein interaction, this method can be adapted by first cross-linking the interacting molecules in vivo.
Experimental Protocol: In Vivo Cross-linking Co-Immunoprecipitation
-
Animal Model and Treatment: Utilize a suitable animal model (e.g., mice). The experimental group can be treated with exogenous C16-ceramide or a compound known to increase endogenous C16-ceramide levels. A control group should receive a vehicle control.
-
In Vivo Cross-linking: Prior to tissue harvesting, administer a cross-linking agent (e.g., formaldehyde (B43269) or a UV-activatable cross-linker) to the animals to covalently link C16-ceramide to p53.
-
Tissue Harvesting and Lysis: Harvest the target tissues (e.g., tumor tissue, liver) and prepare tissue lysates under conditions that preserve protein complexes.
-
Immunoprecipitation: Incubate the lysates with an antibody specific for p53 that is coupled to magnetic beads or agarose (B213101) resin.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Reversal of Cross-links: Elute the protein complexes and reverse the cross-links by heating.
-
Detection of C16-Ceramide: Analyze the eluted fraction for the presence of C16-ceramide using techniques such as liquid chromatography-mass spectrometry (LC-MS). The detection of C16-ceramide in the p53 immunoprecipitate would confirm their in vivo interaction.
Proximity Ligation Assay (PLA) in Tissue Sections
The Proximity Ligation Assay is a powerful technique for visualizing protein-protein interactions in situ with high specificity and sensitivity.[4][5][6][7][8] A modified version, termed "cross-link/PLA," has been developed for visualizing lipid-protein complexes and can be adapted for the C16-ceramide/p53 interaction.
Experimental Protocol: In Situ Cross-link/Proximity Ligation Assay
-
Tissue Preparation: Obtain fixed, paraffin-embedded or frozen tissue sections from treated and control animals.
-
Antigen Retrieval: Perform antigen retrieval to expose the p53 epitope.
-
Primary Antibody Incubation: Incubate the tissue sections with two primary antibodies raised in different species: one targeting p53 and another targeting a tag on a cross-linkable C16-ceramide analog that has been administered to the animal.
-
PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation and Amplification: If the two PLA probes are in close proximity (indicating an interaction), a connector oligonucleotide will ligate them, forming a circular DNA template. This template is then amplified via rolling-circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot at the site of the interaction.
-
Imaging and Quantification: Visualize the PLA signals using fluorescence microscopy. The number of signals per cell can be quantified to measure the extent of the interaction.
Cellular Thermal Shift Assay (CETSA) in Tissues
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular or tissue context.[9][10][11][12][13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol: In Vivo Cellular Thermal Shift Assay
-
Animal Treatment: Treat animals with C16-ceramide or a vehicle control.
-
Tissue Homogenization: Harvest tissues and prepare homogenates.
-
Heat Challenge: Aliquot the homogenates and heat them to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble p53 in each sample using Western blotting or ELISA.
-
Melting Curve Generation: Plot the amount of soluble p53 as a function of temperature. A shift in the melting curve to a higher temperature in the C16-ceramide-treated group compared to the control group would indicate direct binding and stabilization of p53 by C16-ceramide in vivo.
Comparative Analysis: C16-Ceramide vs. Other p53 Activators
A key aspect of validating the therapeutic potential of C16-ceramide is to compare its in vivo efficacy with established p53 activators, such as Nutlin-3a. Nutlin-3a is a small molecule inhibitor of the p53-MDM2 interaction.[14][15][16][17]
Quantitative Data Comparison
| Parameter | C16-Ceramide | Nutlin-3a | Reference Compound |
| Mechanism of Action | Direct binding to p53, disrupting p53-MDM2 interaction | Inhibits p53-MDM2 interaction | Varies |
| In Vivo Efficacy (p53 stabilization) | Data to be determined through experimentation | Dose-dependent increase in p53 levels in various tissues[14][16] | Varies |
| In Vivo Efficacy (Tumor Growth Inhibition) | Data to be determined through experimentation | Significant tumor growth inhibition in xenograft models[15] | Varies |
| Off-target Effects | To be determined | Potential for off-target effects to be considered | Varies |
This table should be populated with experimental data obtained from head-to-head in vivo studies.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
Validating the in vivo interaction between C16-ceramide and p53 is a critical step in harnessing this pathway for therapeutic benefit. The experimental approaches outlined in this guide, including in vivo cross-linking co-immunoprecipitation, in situ proximity ligation assay, and cellular thermal shift assay, provide a robust framework for confirming and quantifying this interaction. Furthermore, comparative studies against known p53 activators like Nutlin-3a will be essential to benchmark the efficacy and potential of C16-ceramide-based therapies. The provided diagrams offer a visual aid for planning experiments and understanding the molecular mechanisms at play. As research in this area progresses, the development of more specific and sensitive in vivo techniques will undoubtedly further elucidate the role of this important lipid-protein interaction in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 7. [Application of PLA Method for Detection of p53/p63/p73 Complexes in Situ in Tumour Cells and Tumour Tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscholarpublishers.com [jscholarpublishers.com]
- 15. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C16-Urea-Ceramide: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle C16-Urea-Ceramide with the appropriate safety measures. Based on the hazardous nature of C16-Ceramide, which includes causing skin and eye irritation and potential respiratory irritation, the following personal protective equipment (PPE) should be worn:[1][2][3]
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information derived from the analysis of C16-Ceramide and Urea.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Hazard Classification | Prudent to handle as hazardous chemical waste due to the C16-Ceramide component being a skin and eye irritant.[2][3][4] | C16-Ceramide SDS |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[2][4] Do not empty into drains.[5] | C16-Ceramide & Urea SDS |
| Storage | Store in a well-ventilated place in a tightly closed container.[1] | C16-Ceramide SDS |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to the hazards associated with C16-Ceramide, it is best practice to manage this compound as a hazardous waste.[4][6]
-
Solid Waste: Collect solid this compound, along with any contaminated consumables such as pipette tips and vials, in a designated and properly labeled hazardous waste container.[4] The container should be durable, leak-proof, and compatible with the chemical.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.[4] Avoid mixing with other chemical waste streams to prevent unforeseen reactions.
2. Labeling and Storage:
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste accumulation.[6]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[6]
3. Final Disposal:
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Documentation: Maintain a detailed record of the generated waste, including the chemical name, quantity, and disposal date, in accordance with your institution's and regulatory agencies' requirements.[4]
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain.[4][5] This can lead to environmental contamination and is a violation of most disposal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling C16-Urea-Ceramide
Essential Safety and Handling Guide for C16-Urea-Ceramide
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain research integrity.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound, offering a quick reference for its physical properties and safety information.
| Property | Value | Reference |
| Chemical Name | 1-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)-3-hexadecylurea | [1] |
| Synonyms | D-erythro-C16-urea-ceramide | [2] |
| CAS Number | 361450-27-3 | [1][2] |
| Molecular Formula | C₃₅H₇₀N₂O₃ | [1][2] |
| Molecular Weight | 566.94 g/mol | [1][2] |
| Physical Form | Powder | [2] |
| Purity | >99% (TLC) | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4][5] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Adherence to proper handling protocols is essential for personnel safety and to maintain the stability of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound[6][7][8]:
-
Eye Protection: Chemical safety goggles with side shields are required.[6][7]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or holes before use.[6][7]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[6][7] For larger quantities or when there is a risk of splashing, consider additional protection like a chemical-resistant apron.
-
Respiratory Protection: If working with the powder outside of a fume hood or for extended periods where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[3]
Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered.
-
Dispensing: Carefully weigh the powdered compound, avoiding the creation of dust.
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
-
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.567 mg of this compound.
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming may be required to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste.[6][7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[6][7]
-
Waste Containers: Collect waste in a clearly labeled, sealable, and compatible waste container.[6] Do not mix with incompatible materials, such as strong oxidizing agents.[6]
Visual Workflow for Handling this compound
References
- 1. medkoo.com [medkoo.com]
- 2. This compound powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ICSC 0595 - UREA [chemicalsafety.ilo.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
